4-(2-Hydrazinylethyl)morpholine
Description
Properties
IUPAC Name |
2-morpholin-4-ylethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O/c7-8-1-2-9-3-5-10-6-4-9/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXIDHXEOHJKLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388681 | |
| Record name | 4-(2-hydrazinylethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2154-24-7 | |
| Record name | 4-(2-Hydrazinoethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2154-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-hydrazinylethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30388681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Hydrazinylethyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Hydroxyethyl)morpholine
Foreword: The Versatility and Importance of 4-(2-Hydroxyethyl)morpholine
4-(2-Hydroxyethyl)morpholine, also known as N-(2-hydroxyethyl)morpholine or 2-morpholinoethanol, is a versatile organic compound that serves as a crucial intermediate in a multitude of industrial and research applications. Its unique bifunctional nature, possessing both a tertiary amine and a primary alcohol, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] In the pharmaceutical sector, it is a key precursor for drugs such as the anti-inflammatory agent naproxen ester prodrugs.[1] Furthermore, its properties as a corrosion inhibitor, pH adjuster, and stabilizer have led to its widespread use in cosmetics, personal care products, and industrial formulations.[2] This guide provides a comprehensive technical overview of the synthesis and rigorous characterization of 4-(2-Hydroxyethyl)morpholine, offering field-proven insights for researchers, scientists, and professionals in drug development and chemical manufacturing.
Strategic Synthesis of 4-(2-Hydroxyethyl)morpholine: A Tale of Two Precursors
The industrial and laboratory-scale synthesis of 4-(2-Hydroxyethyl)morpholine is predominantly achieved through two primary synthetic routes, each with its own set of advantages and considerations. The choice of method often depends on the desired scale, available starting materials, and safety infrastructure.
Method 1: The Atom-Economical Alkoxylation of Morpholine with Ethylene Oxide
This method represents a highly efficient and atom-economical pathway to the target molecule. The reaction involves the direct ring-opening of ethylene oxide by the secondary amine of morpholine.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of morpholine acts as a nucleophile, attacking one of the electrophilic carbon atoms of the ethylene oxide ring. This results in the cleavage of the C-O bond in the epoxide and the formation of a new C-N bond. A subsequent proton transfer, either from a protic solvent or during workup, neutralizes the resulting alkoxide to yield the final hydroxyl group.
Figure 1: Conceptual workflow of the synthesis of 4-(2-Hydroxyethyl)morpholine from morpholine and ethylene oxide.
Experimental Protocol:
A detailed, step-by-step protocol for this synthesis is as follows:
-
Reactor Setup: A pressure-rated reactor equipped with a stirrer, cooling system, and a gas inlet is charged with morpholine.
-
Inert Atmosphere: The reactor is purged with an inert gas, such as nitrogen, to remove air and moisture.
-
Cooling: The morpholine is cooled to a temperature of 20°C or lower to control the exothermicity of the reaction.
-
Ethylene Oxide Addition: Gaseous ethylene oxide is slowly introduced into the cooled and stirred morpholine. The feed rate is carefully controlled to maintain the desired reaction temperature.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Workup and Purification: Upon completion, the reaction mixture is subjected to vacuum distillation to remove any unreacted starting materials and byproducts. The fraction collected at 122-126 °C under a pressure of 1.33 kPa is the purified 4-(2-Hydroxyethyl)morpholine.
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of undesired byproducts, such as di- and poly-ethoxylated morpholine derivatives.
-
Slow Addition of Ethylene Oxide: This ensures that the heat generated can be effectively dissipated by the cooling system, maintaining control over the reaction.
-
Inert Atmosphere: Prevents potential side reactions and ensures the safety of handling highly reactive ethylene oxide.
-
Vacuum Distillation: This is the preferred method for purifying the final product due to its relatively high boiling point, allowing for the efficient removal of more volatile impurities.
Method 2: Nucleophilic Substitution with 2-Haloethanols
An alternative and often more accessible laboratory-scale synthesis involves the nucleophilic substitution reaction between morpholine and a 2-haloethanol, such as 2-chloroethanol or 2-bromoethanol.
Reaction Mechanism: This reaction proceeds via a classic SN2 mechanism. The nitrogen atom of morpholine acts as the nucleophile, displacing the halide ion from the 2-haloethanol. The presence of a base is essential to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion.
Figure 2: Logical relationship in the synthesis of 4-(2-Hydroxyethyl)morpholine via nucleophilic substitution.
Experimental Protocol:
A representative procedure using 2-bromoethanol is as follows:[1]
-
Reagent Charging: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, morpholine (1.0 eq), potassium carbonate (3.0 eq), and acetonitrile are combined.
-
Initial Stirring: The mixture is stirred at room temperature for approximately 30 minutes.
-
Addition of 2-Bromoethanol: 2-Bromoethanol (7.0 eq) is added to the stirred suspension.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature overnight.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the morpholine starting material is consumed.
-
Workup: The reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or vacuum distillation to yield pure 4-(2-Hydroxyethyl)morpholine. One reported procedure using 2-bromoethanol and potassium carbonate in acetonitrile afforded the product in 83% yield.[1]
Causality Behind Experimental Choices:
-
Excess 2-Bromoethanol: While seemingly counterintuitive, using a large excess of the haloethanol can help to drive the reaction towards the mono-alkylation product and minimize the formation of the bis-alkylation byproduct.
-
Potassium Carbonate as Base: Potassium carbonate is a mild and inexpensive inorganic base that is effective in neutralizing the hydrobromic acid formed during the reaction. Its insolubility in acetonitrile facilitates its removal by filtration.
-
Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can dissolve the reactants but does not solvate the nucleophile as strongly as protic solvents, thus enhancing its reactivity.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.
Rigorous Characterization of 4-(2-Hydroxyethyl)morpholine
Unambiguous confirmation of the structure and purity of the synthesized 4-(2-Hydroxyethyl)morpholine is paramount. A multi-technique approach involving spectroscopic and chromatographic methods provides a self-validating system for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~4.40 | Singlet | 1H | -OH |
| 2 | ~3.54-3.64 | Multiplet | 6H | -O-CH ₂-CH ₂-N- and -CH ₂-O-CH ₂- |
| 3 | ~2.33-2.48 | Multiplet | 6H | -N-CH ₂-CH ₂-OH and -N(CH ₂)₂ |
Note: The ¹H NMR data presented is based on a spectrum obtained in DMSO-d6.[1] Chemical shifts may vary slightly depending on the solvent used.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~66.0 | -C H₂-O-C H₂- |
| ~60.0 | -N-CH₂-C H₂-OH |
| ~57.0 | -N-C H₂-CH₂-OH |
| ~53.0 | -N(C H₂)₂ |
Note: The ¹³C NMR chemical shifts are predicted values and may differ slightly from experimental values.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2950-2800 | C-H stretch | Aliphatic |
| ~1115 | C-O-C stretch | Ether |
| ~1070 | C-N stretch | Tertiary Amine |
| ~1030 | C-O stretch | Primary Alcohol |
Interpretation of the FTIR Spectrum:
-
The broad absorption band centered around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening indicative of hydrogen bonding.
-
The sharp peaks in the 2800-2950 cm⁻¹ region are attributed to the C-H stretching vibrations of the methylene groups in the morpholine ring and the ethyl chain.
-
A strong absorption band around 1115 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the ether linkage within the morpholine ring.
-
The C-N stretching vibration of the tertiary amine typically appears in the 1070 cm⁻¹ region.
-
The C-O stretching of the primary alcohol is observed around 1030 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 4-(2-Hydroxyethyl)morpholine (C₆H₁₃NO₂), the expected molecular weight is approximately 131.17 g/mol .
Electron Ionization (EI) Mass Spectrum:
Under electron ionization, the molecule will fragment in a characteristic manner. The molecular ion peak ([M]⁺) may be observed at m/z = 131. The base peak is often observed at m/z = 100, corresponding to the loss of a CH₂OH radical. Other significant fragments may include m/z = 86, 70, and 57, arising from further fragmentation of the morpholine ring.
Gas Chromatography (GC)
Gas chromatography is an excellent technique for assessing the purity of 4-(2-Hydroxyethyl)morpholine. A pure sample should exhibit a single, sharp peak under appropriate GC conditions. The retention time of this peak can be used for identification when compared to a known standard.
Safety and Handling
4-(2-Hydroxyethyl)morpholine is a chemical that requires careful handling. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition.
Conclusion
The synthesis and characterization of 4-(2-Hydroxyethyl)morpholine are well-established processes that are fundamental to its application in various scientific and industrial fields. The choice of synthetic route depends on factors such as scale and available resources, with both the ethylene oxide and 2-haloethanol methods offering viable pathways to this important molecule. Rigorous characterization using a combination of NMR, FTIR, and MS, alongside purity assessment by GC, is essential to ensure the quality and identity of the final product. This guide provides the necessary technical insights and protocols to empower researchers and professionals in their work with this versatile chemical intermediate.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)morpholine, also known as 2-Morpholinoethanol, is a versatile heterocyclic organic compound that serves as a crucial building block and intermediate in a wide array of chemical syntheses.[1][2][3] Its unique bifunctional nature, possessing both a tertiary amine (the morpholine nitrogen) and a primary alcohol (the hydroxyethyl group), imparts a valuable combination of properties including high polarity, water miscibility, and reactivity.[4][5] These characteristics make it an indispensable component in pharmaceutical development, particularly in the synthesis of active pharmaceutical ingredients (APIs) and in formulations designed to enhance solubility and bioavailability.[1][4] This guide provides a comprehensive overview of the core physicochemical properties of 4-(2-Hydroxyethyl)morpholine, supported by experimental data and established analytical methodologies, to empower researchers in its effective application and characterization.
Part 1: Chemical Identity and Core Physical Properties
A foundational understanding of a molecule begins with its fundamental identifiers and physical characteristics. These data points are critical for everything from reaction stoichiometry and solvent selection to safety protocols and regulatory compliance.
Chemical Structure and Identifiers
The structural framework of 4-(2-Hydroxyethyl)morpholine consists of a saturated morpholine ring N-substituted with a 2-hydroxyethyl group. This structure is the basis for its chemical behavior and physical properties.
-
IUPAC Name: 2-(morpholin-4-yl)ethan-1-ol[6]
-
Synonyms: 2-Morpholinoethanol, 4-Morpholineethanol, N-(2-Hydroxyethyl)morpholine[5][7][8]
-
CAS Number: 622-40-2[9]
-
Molecular Formula: C₆H₁₃NO₂[8]
| Identifier | Value | Source |
| InChI | InChI=1S/C6H13NO2/c8-4-1-7-2-5-9-6-3-7/h8H,1-6H2 | [7] |
| InChIKey | KKFDCBRMNNSAAW-UHFFFAOYSA-N | [9] |
| SMILES | OCCN1CCOCC1 | |
| EC Number | 210-734-5 | |
| BRN | 104375 | [10] |
Key Physical Properties
4-(2-Hydroxyethyl)morpholine is a clear, colorless to light yellow viscous liquid at room temperature, possessing properties that reflect its polar and hydrogen-bonding capabilities.[1][5]
| Property | Value | Conditions | Source |
| Appearance | Clear, colorless to yellow viscous liquid | 20 °C | [1][5] |
| Boiling Point | 223 - 228 °C | at 757-760 mmHg | [1][8] |
| Melting Point | -1 to 2 °C | [1][5] | |
| Density | 1.083 g/mL | at 25 °C | [1] |
| Refractive Index (n_D) | 1.476 - 1.478 | at 20 °C | [5][8] |
| Flash Point | 98 - 107 °C | Closed Cup | |
| Vapor Pressure | 1.79 mbar | at 60 °C |
Part 2: Chemical Properties and Reactivity
The chemical behavior of 4-(2-Hydroxyethyl)morpholine is dictated by its two primary functional groups. The tertiary amine provides a basic character, while the hydroxyl group can undergo reactions typical of primary alcohols.
Acidity and Basicity (pKa)
The pKa value is a critical parameter for predicting the ionization state of a molecule at a given pH, which profoundly influences its solubility, lipophilicity, and interaction with biological targets. The tertiary amine of the morpholine ring is the primary basic center. A predicted pKa value for the protonated amine is approximately 7.5-8.5, typical for N-alkylated morpholines. The hydroxyl group is weakly acidic, with a predicted pKa around 14.9.[1]
Experimental Determination of pKa via Potentiometric Titration
Potentiometric titration is the gold-standard method for experimentally determining pKa values due to its high precision.[11][12] The process involves monitoring pH changes upon the stepwise addition of a titrant (acid or base) to a solution of the analyte.
Caption: Workflow for pKa determination by potentiometric titration.
Methodology Insights:
-
Why Potentiometry? This method directly measures the activity of hydrogen ions as the equilibrium between the protonated and neutral amine is shifted, providing a highly accurate determination of the pKa.[12]
-
Inert Atmosphere: Purging with nitrogen is crucial to eliminate dissolved carbon dioxide, which can react with the basic titrant (if back-titrating with NaOH) or the basic analyte, creating a carbonate buffer system that interferes with the endpoint detection.[11]
-
Ionic Strength: Maintaining a constant ionic strength with a background electrolyte like KCl minimizes variations in activity coefficients, ensuring that the measured potential changes are solely due to changes in H+ concentration.[13]
Solubility Profile
The solubility of 4-(2-Hydroxyethyl)morpholine is a direct consequence of its structure. The presence of the nitrogen and oxygen atoms in the morpholine ring, along with the terminal hydroxyl group, allows for extensive hydrogen bonding with protic solvents.
-
Water: Fully miscible in all proportions.[14]
-
Ethanol: Soluble.[1]
-
Methanol, Chloroform (slight), Ethyl Acetate (slight): Soluble to slightly soluble.[5]
Its excellent aqueous solubility is a key attribute for its use in pharmaceutical formulations and as a reagent in aqueous reaction media.[1][4]
Stability and Handling
Understanding the stability profile is critical for storage and for defining reaction conditions.
-
Thermal Stability: 4-(2-Hydroxyethyl)morpholine is thermally stable under standard conditions but will decompose at elevated temperatures. Thermal decomposition can release irritating vapors and toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Studies on the parent morpholine molecule show it to be more thermally stable than linear amines like monoethanolamine (MEA) under conditions relevant to CO₂ capture, suggesting good thermal robustness for the derivative as well.[15][16]
-
Chemical Incompatibilities: It is incompatible with strong oxidizing agents and strong acids.[15]
-
Air Sensitivity: The compound is noted to be air-sensitive and should be stored under an inert atmosphere to prevent slow oxidation or reaction with atmospheric carbon dioxide.[5] It should be stored in a cool, dry, well-ventilated area in a tightly sealed container.[5]
Part 3: Spectroscopic and Chromatographic Characterization
Unambiguous identification and purity assessment are cornerstones of chemical research and development. Spectroscopic and chromatographic techniques provide a molecular fingerprint of 4-(2-Hydroxyethyl)morpholine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structure elucidation. Under Electron Ionization (EI), the molecular ion (M+) is observed, followed by characteristic fragmentation.
-
Molecular Ion (M+): m/z = 131.1 (Calculated: 131.09)[17]
-
Major Fragments: The fragmentation of the morpholine ring and the ethyl alcohol side chain leads to characteristic daughter ions.
-
m/z = 114: Loss of a hydroxyl radical (•OH).
-
m/z = 100: Cleavage of the C-C bond of the side chain, loss of •CH₂OH.
-
m/z = 86, 70, 58: Fragments corresponding to the morpholine ring and its breakdown products.[17]
-
The high-resolution mass spectrum for the protonated molecule [M+H]⁺ shows a base peak at m/z 132.1015, confirming the elemental composition.[17]
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 4-(2-Hydroxyethyl)morpholine is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol (-OH) |
| ~2950-2850 | C-H stretch | Methylene (-CH₂) |
| ~1460, ~1375 | C-H bend | Methylene (-CH₂) |
| ~1250-1100 | C-O-C stretch | Ether (in morpholine ring) |
| ~1100 | C-N stretch | Tertiary Amine |
| ~1050 | C-O stretch | Primary Alcohol |
Rationale for Interpretation: The broadness of the O-H stretching band is indicative of intermolecular hydrogen bonding, a key feature of this liquid compound. The strong absorptions corresponding to C-O-C and C-N stretching are characteristic of the morpholine ring structure.[18][19][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the protons on the morpholine ring and the ethyl side chain.
-
Protons adjacent to the ring oxygen (-O-CH₂-) typically appear downfield (~3.6-3.8 ppm).
-
Protons adjacent to the ring nitrogen (-N-CH₂-) appear further upfield (~2.4-2.7 ppm).
-
The methylene protons of the hydroxyethyl group (-N-CH₂-CH₂-OH) will show distinct signals, with the protons alpha to the nitrogen appearing around 2.5-2.7 ppm and those alpha to the hydroxyl group appearing further downfield (~3.5-3.7 ppm).
-
The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the chemically non-equivalent carbons.
-
Carbons adjacent to the ring oxygen (-O-CH₂-) will be the most downfield (~67 ppm).
-
The carbon alpha to the hydroxyl group (-CH₂-OH) will also be downfield (~60 ppm).
-
Carbons adjacent to the ring nitrogen (-N-CH₂-) will appear further upfield (~54 ppm).
-
The carbon alpha to the nitrogen on the side chain (-N-CH₂-) will be in a similar region (~58 ppm).
-
Note: The exact chemical shifts can vary based on the solvent used. The pattern described is typical for morpholine derivatives.[21][22]
Purity Determination by Gas Chromatography (GC)
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for assessing the purity of volatile and thermally stable organic compounds like 4-(2-Hydroxyethyl)morpholine.[8][23]
Caption: General workflow for purity analysis by GC-FID.
Rationale for Method Selection:
-
Volatility and Thermal Stability: 4-(2-Hydroxyethyl)morpholine has a boiling point of ~225 °C, making it sufficiently volatile and stable for GC analysis without derivatization for purity assessment.
-
Flame Ionization Detector (FID): The FID is an excellent universal detector for organic compounds containing carbon-hydrogen bonds. It provides high sensitivity and a wide linear response range, making it ideal for quantifying purity by the area percent method, where the response is roughly proportional to the mass of the carbon-containing analyte.[24]
-
Capillary Column: A non-polar or mid-polar column (e.g., HP-5, DB-5) is typically used. The temperature program is optimized to ensure good separation of the main peak from any potential impurities, such as residual starting materials (morpholine) or side-products.[24]
Conclusion
4-(2-Hydroxyethyl)morpholine is a foundational chemical intermediate whose utility is derived directly from its distinct physicochemical properties. Its high polarity, complete water miscibility, basic character, and thermal stability make it a highly adaptable molecule for applications ranging from pharmaceutical synthesis to the formulation of surfactants and personal care products. A thorough understanding and precise characterization of its properties, utilizing robust analytical techniques such as potentiometric titration, mass spectrometry, and chromatography, are paramount for ensuring its effective and reliable use in research and industrial settings. This guide serves as a technical resource, providing both the core data and the scientific rationale behind its determination, to support the work of scientists and developers in the field.
References
- 1. chembk.com [chembk.com]
- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 3. products.basf.com [products.basf.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 6. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. amines.com [amines.com]
- 9. 4-Morpholineethanol [webbook.nist.gov]
- 10. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. 4-(2-Hydroxyethyl)morpholine, 99% | Fisher Scientific [fishersci.ca]
- 15. pure.hw.ac.uk [pure.hw.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. massbank.jp [massbank.jp]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. acdlabs.com [acdlabs.com]
- 22. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. dea.gov [dea.gov]
An In-depth Technical Guide to the Solubility of 4-(2-Hydroxyethyl)morpholine
Foreword: Understanding the Solvent Landscape for a Versatile Intermediate
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical decision that influences reaction kinetics, purification efficiency, and the ultimate formulation of active pharmaceutical ingredients (APIs). 4-(2-Hydroxyethyl)morpholine, a versatile intermediate in the synthesis of numerous pharmaceuticals, presents a unique solubility profile that warrants a detailed investigation.[1][2][3][4] This technical guide provides a comprehensive exploration of the solubility of 4-(2-Hydroxyethyl)morpholine, moving beyond empirical observations to a predictive and mechanistic understanding of its behavior in a diverse range of solvents. By synthesizing theoretical principles with practical experimental guidance, this document aims to empower scientists to make informed decisions in their research and development endeavors.
Physicochemical Profile of 4-(2-Hydroxyethyl)morpholine
A thorough understanding of a compound's intrinsic properties is fundamental to predicting its solubility. 4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a colorless to pale yellow liquid at room temperature.[1][5] Its molecular structure, featuring a morpholine ring, a hydroxyl group, and a tertiary amine, dictates its polarity and hydrogen bonding capabilities, which are the primary drivers of its solubility.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][6] |
| Molecular Weight | 131.17 g/mol | [6][7][8] |
| Appearance | Colorless to light orange to yellow clear liquid | [1][5] |
| Boiling Point | 222-228 °C | [1][6] |
| Melting Point | -1 to 2 °C | [6] |
| Density | ~1.083 g/mL at 25 °C | [6][8] |
| Refractive Index | ~1.476 at 20 °C | [6] |
| pH | 10.7 (100g/l in H₂O at 20°C) | [6] |
| LogP | -1.32 at 25°C | [6] |
The presence of the hydroxyl group and the nitrogen and oxygen atoms in the morpholine ring allows for both hydrogen bond donation and acceptance, suggesting a strong affinity for polar and protic solvents.[9]
The Theoretical Framework of Solubility: "Like Dissolves Like" and Hansen Solubility Parameters
The age-old adage "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility.[10] This principle suggests that substances with similar intermolecular forces are more likely to be miscible. For a more quantitative and predictive approach, the Hansen Solubility Parameters (HSP) offer a powerful framework.[11][12]
HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion forces): Arising from temporary fluctuating dipoles in molecules.
-
δp (Polar forces): Stemming from permanent dipoles.
-
δh (Hydrogen bonding forces): Representing the energy of hydrogen bonds.
The total Hansen solubility parameter (δt) is related to these components by the equation:
δt² = δd² + δp² + δh²
The closer the HSP values of a solute and a solvent, the more likely they are to be miscible. A "solubility sphere" can be defined for a solute, where solvents with HSP values falling within this sphere are considered good solvents.
Estimated Hansen Solubility Parameters for 4-(2-Hydroxyethyl)morpholine
| Hansen Parameter | Estimated Value (MPa⁰⁵) |
| δd (Dispersion) | 17.5 |
| δp (Polar) | 9.5 |
| δh (Hydrogen bonding) | 12.0 |
| δt (Total) | 23.2 |
The relatively high δp and δh values are consistent with the presence of the polar morpholine ring and the hydrogen-bonding hydroxyl group.
Visualizing Solubility through Molecular Interactions
The interplay of intermolecular forces governs the solubility of 4-(2-Hydroxyethyl)morpholine. The following diagram illustrates the key interactions.
Caption: Intermolecular forces influencing the solubility of 4-(2-Hydroxyethyl)morpholine.
Qualitative and Predicted Solubility of 4-(2-Hydroxyethyl)morpholine
Based on available literature and predictions from the Hansen Solubility Parameters, the following table summarizes the expected solubility of 4-(2-Hydroxyethyl)morpholine in a range of common solvents.
| Solvent | Solvent Type | Predicted Miscibility | Qualitative Data | Source(s) |
| Water | Polar Protic | Miscible | Fully miscible | [3][6][13] |
| Ethanol | Polar Protic | Miscible | Soluble | [6] |
| Methanol | Polar Protic | Miscible | Slightly Soluble | [14] |
| Isopropanol | Polar Protic | Miscible | - | - |
| Acetone | Polar Aprotic | Miscible | - | - |
| Ethyl Acetate | Polar Aprotic | Partially Miscible | Slightly Soluble | [14] |
| Dichloromethane | Polar Aprotic | Partially Miscible | - | - |
| Chloroform | Polar Aprotic | Partially Miscible | Slightly Soluble | [14] |
| Toluene | Non-polar | Immiscible | - | - |
| Hexane | Non-polar | Immiscible | - | - |
Note: The predicted miscibility is based on the similarity of Hansen Solubility Parameters. "Partially Miscible" suggests that while there is some solubility, complete miscibility across all proportions is not expected. The qualitative data is sourced from literature and may not specify the exact concentration.
Experimental Protocol for Determining Miscibility
To empirically validate the predicted solubilities and to determine the precise miscibility of 4-(2-Hydroxyethyl)morpholine in various solvents, the following step-by-step protocol is recommended. This method is a self-validating system, providing clear, observable results.
Materials and Equipment
-
4-(2-Hydroxyethyl)morpholine (≥99% purity)
-
Selected solvents (analytical grade)
-
Calibrated pipettes or graduated cylinders
-
Vortex mixer
-
Clear glass vials with caps (e.g., 4 mL)
-
Temperature-controlled environment (e.g., lab bench at ambient temperature, water bath)
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of miscibility.
Caption: Experimental workflow for determining the miscibility of 4-(2-Hydroxyethyl)morpholine.
Step-by-Step Procedure
-
Preparation of Mixtures:
-
Label a series of vials for each solvent to be tested.
-
Prepare mixtures of 4-(2-Hydroxyethyl)morpholine and the solvent in varying volume ratios (e.g., 1:9, 1:4, 1:1, 4:1, 9:1). A total volume of 2-3 mL is sufficient for visual inspection.
-
Causality: Testing a range of ratios is crucial as some liquids are only miscible within a specific concentration range.
-
-
Mixing:
-
Securely cap each vial.
-
Vortex each mixture vigorously for 60 seconds to ensure thorough mixing.
-
Causality: Vigorous mixing overcomes initial diffusion barriers and promotes intimate contact between the two liquids.
-
-
Equilibration:
-
Place the vials in a rack at a controlled temperature (e.g., 25 °C) and allow them to stand undisturbed for 24 hours.
-
Causality: An extended equilibration period allows for the system to reach thermodynamic equilibrium, ensuring that any observed phase separation is a true reflection of immiscibility.
-
-
Observation and Interpretation:
-
Visually inspect each vial against a well-lit background.
-
Miscible: The mixture will appear as a single, clear, and homogeneous liquid phase.
-
Immiscible: The mixture will separate into two distinct liquid layers.
-
Partially Miscible: The mixture may appear cloudy or turbid, indicating the formation of a fine emulsion or that the solubility limit has been exceeded.
-
Self-Validation: The clarity and number of phases provide a direct and unambiguous result. For borderline cases, further analysis (e.g., light scattering) can be employed.
-
Applications in Drug Development and Beyond
The solubility characteristics of 4-(2-Hydroxyethyl)morpholine are directly relevant to its applications:
-
Pharmaceutical Synthesis: Its miscibility with a range of polar solvents makes it a versatile reactant and, in some cases, a reaction medium for the synthesis of APIs.[1][3][4]
-
Formulation Development: Understanding its solubility is key to developing stable liquid formulations and for its use as a co-solvent or pH modifier in drug products.[1]
-
Cosmetics and Personal Care: Its ability to act as a stabilizing agent and pH adjuster is dependent on its solubility in complex cosmetic bases.[1]
-
Surfactant Production: Its solubility profile influences its role in the synthesis of surfactants with desired emulsifying properties.[1]
Conclusion: A Predictive and Practical Approach to Solubility
This technical guide has provided a comprehensive overview of the solubility of 4-(2-Hydroxyethyl)morpholine, grounded in both theoretical principles and practical experimental methodology. While a complete quantitative solubility dataset remains an area for future investigation, the application of Hansen Solubility Parameters offers a robust predictive tool for solvent screening. The detailed experimental protocol provides a reliable method for validating these predictions and for determining the precise miscibility in specific solvent systems. By leveraging this combined approach, researchers and drug development professionals can confidently navigate the solvent landscape for this important chemical intermediate, optimizing their processes and accelerating innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. products.basf.com [products.basf.com]
- 3. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. hnsincere.com [hnsincere.com]
- 6. chembk.com [chembk.com]
- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. 4-(2-羟乙基)吗啉 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Miscible Liquids | Definition & Examples - Lesson | Study.com [study.com]
- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 13. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
Spectroscopic Data of 4-(2-Hydroxyethyl)morpholine: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), a versatile intermediate in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The information presented herein is synthesized from established spectral databases and scientific literature, providing a foundation for compound identification, quality control, and reaction monitoring.
Molecular Structure and Key Physicochemical Properties
4-(2-Hydroxyethyl)morpholine, also known as 2-morpholinoethanol, is a primary alcohol and a tertiary amine incorporated within a morpholine ring. Its unique bifunctional nature makes it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 131.17 g/mol | --INVALID-LINK-- |
| IUPAC Name | 2-(Morpholin-4-yl)ethan-1-ol | --INVALID-LINK--[1] |
| Boiling Point | 227 °C at 757 mmHg | --INVALID-LINK--[2] |
| Density | 1.083 g/mL at 25 °C | --INVALID-LINK--[2] |
| Refractive Index (n20/D) | 1.476 | --INVALID-LINK--[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following sections detail the expected ¹H and ¹³C NMR spectra of 4-(2-Hydroxyethyl)morpholine. The interpretation is based on the known chemical shifts and coupling patterns of morpholine derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(2-Hydroxyethyl)morpholine will exhibit distinct signals corresponding to the different proton environments in the molecule. The morpholine ring protons typically show a characteristic pattern due to the chair conformation of the ring.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | t, J ≈ 4.5 Hz | 4H | O-CH ₂ (morpholine ring) |
| ~ 3.65 | t, J ≈ 5.5 Hz | 2H | H O-CH ₂ |
| ~ 2.80 (broad s) | s | 1H | OH |
| ~ 2.55 | t, J ≈ 4.5 Hz | 4H | N-CH ₂ (morpholine ring) |
| ~ 2.50 | t, J ≈ 5.5 Hz | 2H | N-CH ₂-CH₂OH |
Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple residual solvent peak. A 400 MHz spectrometer provides sufficient resolution to distinguish the different proton signals.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-(2-Hydroxyethyl)morpholine in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 67.0 | O -CH₂ (morpholine ring) |
| ~ 60.0 | HO-C H₂ |
| ~ 58.0 | N-C H₂-CH₂OH |
| ~ 54.0 | N -CH₂ (morpholine ring) |
Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule, confirming the compound's identity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| 1450-1400 | Medium | C-H bend (scissoring) |
| 1115 | Strong | C-O-C stretch (ether) |
| 1070 | Strong | C-N stretch (tertiary amine) |
| 1040 | Strong | C-O stretch (primary alcohol) |
Expertise & Experience: The broadness of the O-H stretching band is indicative of hydrogen bonding, a common feature in alcohols. The strong C-O-C and C-N stretching bands are characteristic of the morpholine ring.
Experimental Protocol: Acquiring an IR Spectrum (Neat Liquid)
-
Sample Preparation: Place a drop of neat 4-(2-Hydroxyethyl)morpholine between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Instrument Setup: Place the plates in the spectrometer's sample holder.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty plates should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Mass Spectrometry Data (LC-ESI-QFT; MS2; [M+H]⁺)
The following data is from an electrospray ionization (ESI) experiment, which is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.
| m/z | Relative Intensity (%) | Tentative Formula |
| 132.1017 | 53.0 | C₆H₁₄NO₂⁺ ([M+H]⁺) |
| 114.0912 | 60.1 | C₆H₁₂NO⁺ |
| 88.0756 | 26.2 | C₄H₁₀NO⁺ |
| 70.0650 | 99.9 | C₄H₈N⁺ |
Data obtained from MassBank, Accession: MSBNK-Eawag-EQ00429906
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule can provide valuable structural information.
Caption: Proposed fragmentation of protonated 4-(2-Hydroxyethyl)morpholine.
Authoritative Grounding: The observed fragments are consistent with the known fragmentation patterns of morpholine derivatives, involving the loss of water from the hydroxyethyl side chain and subsequent ring cleavage.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 4-(2-Hydroxyethyl)morpholine in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) to obtain a stable signal.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of 4-(2-Hydroxyethyl)morpholine. The combination of NMR, IR, and MS data, along with the provided experimental protocols, offers a robust framework for researchers and scientists working with this important chemical intermediate. Adherence to sound experimental practices and a thorough understanding of spectroscopic principles are paramount for ensuring data quality and accurate structural elucidation.
References
Thermal stability and degradation of 4-(2-Hydroxyethyl)morpholine
An In-depth Technical Guide to the Thermal Stability and Degradation of 4-(2-Hydroxyethyl)morpholine
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and degradation profile of 4-(2-Hydroxyethyl)morpholine. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes fundamental principles with practical experimental methodologies to offer a robust understanding of the compound's behavior under thermal stress.
Introduction: The Profile of 4-(2-Hydroxyethyl)morpholine
4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a versatile organic intermediate belonging to the amino alcohol class.[1] Its unique molecular structure, featuring both a tertiary amine within the morpholine ring and a primary alcohol on the ethyl side-chain, imparts a valuable combination of properties, including high water solubility and a basic nature (pH of 10.7 for a 100g/L solution).[2][3][4] These characteristics make it a crucial building block in a wide array of applications.
In the pharmaceutical sector, HEM is a key starting material for the synthesis of active pharmaceutical ingredients (APIs), such as pholcodine and pinaverium bromide, and is used in preparing ester prodrugs to enhance the bioavailability of parent drugs like naproxen.[2][3][4][5] Beyond pharmaceuticals, it serves as a stabilizing agent in cosmetics, a component in polymer formulations, and an intermediate in the production of textile auxiliaries and other specialty chemicals.[5][6] Given its widespread use, a thorough understanding of its thermal stability is paramount for ensuring process safety, predicting shelf-life, and controlling impurity profiles in final products.
Table 1: Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
| Property | Value | Source(s) |
| CAS Number | 622-40-2 | [1][2][5][7] |
| Molecular Formula | C6H13NO2 | [2][5][8] |
| Molecular Weight | 131.18 g/mol | [5][9] |
| Appearance | Colorless to light yellow/orange clear liquid | [5][8][9] |
| Boiling Point | ~222-227 °C | [3][5] |
| Melting Point | -1 to 2 °C | [4][5][8] |
| Density | ~1.08 g/mL at 20-25 °C | [2] |
| Flash Point | ~99-107 °C | [2][3][9] |
| Water Solubility | Fully miscible | [3][9][10] |
Thermal Stability Profile
The thermal stability of a compound dictates the temperature threshold at which it begins to chemically decompose. For HEM, this is a critical parameter for defining safe operating temperatures in synthesis, purification (e.g., distillation), and storage.
General assessments indicate that HEM is a relatively stable molecule.[11] Studies comparing it to other amines used in industrial applications, such as monoethanolamine (MEA), have shown morpholine derivatives to be more thermally robust.[12][13][14] However, like all organic compounds, it has its limits. Experimental data suggests HEM is stable up to 150 °C, but significant degradation is observed at temperatures of 175 °C and higher.[13][15]
Several factors can influence this stability:
-
Atmosphere: The presence of oxygen can initiate oxidative degradation pathways, which are distinct from purely thermal degradation (pyrolysis). Therefore, stability studies are often conducted under an inert atmosphere (e.g., nitrogen) to isolate the effect of temperature.
-
Presence of Catalysts: Metal ions, often leached from reactor vessels, can catalyze degradation reactions, lowering the decomposition temperature.
-
Presence of Other Reagents: In applications like CO2 capture, the presence of dissolved CO2 has been shown to directly impact the degradation rate of morpholines, with higher CO2 loading accelerating amine loss at elevated temperatures.[13][15]
Degradation Pathways and Products
Under thermal stress, the HEM molecule can break down through several potential pathways. While a definitive, universally accepted pathway is complex and condition-dependent, we can hypothesize the primary mechanisms based on the degradation of the parent morpholine structure and related amino alcohols.
The most probable degradation initiation site is the cleavage of the C-N bond within the morpholine ring, a known pathway for morpholine itself.[16] This can lead to ring-opening products. Additionally, the hydroxyethyl side chain offers other potential reaction sites, including dehydration or oxidation.
Hypothesized Degradation Products: Based on studies of morpholine and other alkanolamines, the thermal decomposition of HEM could yield a complex mixture of volatile and non-volatile products, including:
-
Ring-Opening Products: Such as 2-(2-aminoethoxy)acetate and glycolate, which have been identified in the biodegradation of morpholine.[16]
-
Side-Chain Elimination Products: Formation of acetaldehyde and morpholine through the cleavage of the C-C bond in the side chain.
-
Smaller Amines and Ammonia: Through more extensive fragmentation of the molecule.
-
Oxidative Degradation Products: In the presence of air, oxidation of the alcohol to an aldehyde or carboxylic acid, or the formation of N-oxides, is possible.
The following diagram illustrates a simplified, hypothetical pathway focusing on the initial ring-cleavage, which is a common degradation mechanism for cyclic amines.
Caption: Hypothetical thermal degradation pathway for HEM.
Experimental Protocols for Stability Assessment
A multi-faceted analytical approach is required to fully characterize the thermal stability of HEM. Combining several techniques provides a self-validating system where the results from one method corroborate and enrich the findings of another.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It is the primary technique for determining the onset temperature of decomposition and quantifying mass loss.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.
-
Sample Preparation: Place a small, accurately weighed amount of HEM (typically 5-10 mg) into a clean, inert TGA crucible (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen at 50-100 mL/min) for 15-30 minutes to remove all oxygen. The choice of an inert atmosphere is crucial to study pyrolysis in isolation from oxidation.[18]
-
Program the temperature profile. A typical dynamic scan involves heating from ambient temperature to ~600 °C at a constant heating rate (e.g., 10, 20, or 30 °C/min).[19] Running multiple heating rates allows for kinetic analysis.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA curve.
-
Determine the onset temperature of decomposition (T_onset), often defined as the temperature at which 5% mass loss occurs.[17]
-
Calculate the derivative of the TGA curve (DTG curve), where the peak indicates the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[20] It identifies thermal events such as melting, boiling, and decomposition, and determines whether they are endothermic (absorb heat) or exothermic (release heat).
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh a small amount of HEM (typically 2-5 mg) into a hermetically sealed aluminum pan. Sealing the pan is essential to prevent mass loss due to evaporation before boiling or decomposition.
-
Experimental Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Use an inert nitrogen purge (e.g., 50 mL/min).
-
Program a temperature ramp identical to the one used in TGA (e.g., 10 °C/min) to allow for direct correlation of events.
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Identify endothermic peaks corresponding to melting and boiling.
-
Observe any sharp exothermic peaks at higher temperatures, which are often indicative of a decomposition event. The energy released during an uncontrolled decomposition can be a significant safety hazard, and DSC is the primary tool for quantifying this risk.
-
Evolved Gas Analysis (EGA) using TGA-MS
Principle: This hyphenated technique couples the TGA with a Mass Spectrometer (MS). As the sample decomposes in the TGA, the evolved gases (degradation products) are transferred via a heated line directly into the MS, which identifies them based on their mass-to-charge ratio (m/z).[18]
Workflow:
-
TGA Experiment: A TGA experiment is run as described in section 4.1.
-
Gas Transfer: The outlet gas from the TGA furnace is continuously drawn into the MS. The transfer line is heated (e.g., to 200-250 °C) to prevent condensation of the degradation products.
-
Mass Spectrometry: The MS scans a range of m/z values, detecting the fragments as they evolve from the TGA.
-
Data Correlation: The intensity of specific m/z signals is plotted against temperature and overlaid with the TGA/DTG curves. This allows for the direct identification of which products are formed during specific mass loss events. For example, the detection of m/z = 17 (Ammonia, NH3) coinciding with a mass loss step would confirm ammonia as a degradation product.
The following diagram illustrates the comprehensive workflow for thermal stability analysis.
Caption: Integrated workflow for thermal stability analysis.
Conclusion
4-(2-Hydroxyethyl)morpholine is a thermally stable compound under typical process and storage conditions, with decomposition becoming significant only at temperatures exceeding 150-175 °C.[13][15] A comprehensive assessment of its thermal stability profile requires a synergistic approach, employing TGA to quantify decomposition temperatures, DSC to understand the associated energetics, and TGA-MS to identify the resulting degradation products. This detailed characterization is not merely an academic exercise; it is a critical component of risk assessment, process optimization, and quality control for any application involving this versatile chemical intermediate. By understanding the causality behind experimental choices and integrating data from multiple analytical techniques, researchers can ensure the safe and effective use of 4-(2-Hydroxyethyl)morpholine in pharmaceutical development and beyond.
References
- 1. products.basf.com [products.basf.com]
- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 3. chembk.com [chembk.com]
- 4. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. amines.com [amines.com]
- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pure.hw.ac.uk [pure.hw.ac.uk]
- 15. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 16. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement Error Analysis and Thermal Degradation Kinetic Model Improvement for Thermogravimetric Analyzers [mdpi.com]
- 18. eag.com [eag.com]
- 19. mdpi.com [mdpi.com]
- 20. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Potential industrial applications of 4-(2-Hydroxyethyl)morpholine
An In-Depth Technical Guide to the Industrial Applications of 4-(2-Hydroxyethyl)morpholine
Authored by: Gemini, Senior Application Scientist
Abstract
4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a versatile heterocyclic amino alcohol with the CAS number 622-40-2.[1][2] Its unique bifunctional nature, possessing both a reactive hydroxyl group and a tertiary amine within a stable morpholine ring, makes it a valuable intermediate and functional additive across a spectrum of industrial applications. This guide provides a comprehensive technical overview of HEM's core properties, synthesis, and established and potential industrial uses, with a focus on the underlying chemical principles that govern its utility. It is intended for researchers, chemists, and formulation scientists engaged in pharmaceutical development, polymer science, and specialty chemical manufacturing.
Core Molecular Profile and Physicochemical Properties
The efficacy of 4-(2-Hydroxyethyl)morpholine in its various applications stems directly from its molecular architecture. The morpholine ring, a saturated heterocycle containing both ether and secondary amine functionalities (in its parent form), provides thermal and chemical stability. The N-substitution with a hydroxyethyl group introduces a primary alcohol, a key site for esterification, etherification, and polymerization reactions, while the nitrogen atom acts as a base, a catalyst, and a nucleophile.
Chemical Structure
The structure combines the polarity of an alcohol with the basicity of a tertiary amine, making it fully miscible in water and soluble in many organic solvents.[1][3]
Caption: Chemical Structure of 4-(2-Hydroxyethyl)morpholine (C₆H₁₃NO₂).
Physicochemical Data
A summary of HEM's key properties is essential for its practical handling and application in experimental design.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [4][5] |
| CAS Number | 622-40-2 | [6][7] |
| Appearance | Colorless to pale yellow liquid | [1][8][9] |
| Boiling Point | 222-228 °C | [1][2][4] |
| Melting Point | -1 to 2 °C | [1][6][9] |
| Density | ~1.08 g/mL at 20-25 °C | [2][4] |
| Flash Point | ~99 °C (210 °F) | [2][10] |
| Refractive Index (n20/D) | ~1.476 | [2][4] |
| Water Solubility | Fully miscible | [2][3] |
| pH | 10.7 (100g/L solution) | [2][11] |
Key Industrial Application Domains
The dual functionality of HEM is the primary driver of its versatility. The tertiary amine provides catalytic activity and acid-neutralizing properties, while the hydroxyl group allows it to be chemically integrated into larger molecular structures.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 3. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]
- 5. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 6. products.basf.com [products.basf.com]
- 7. Buy 4-(2-Hydroxyethyl) morpholine, 99% - 622-40-2 – 2-Morpholinoethanol, 4-Morpholineethanol in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 8. hnsincere.com [hnsincere.com]
- 9. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 10. 4-(2-羟乙基)吗啉 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]
Navigating the Safety Landscape of 4-(2-Hydroxyethyl)morpholine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)morpholine (HEM), a morpholine derivative, serves as a versatile intermediate in the synthesis of a wide array of organic compounds, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its utility in drug development and other research applications necessitates a thorough understanding of its safety profile, handling requirements, and potential toxicity. This guide provides a comprehensive technical overview of HEM, synthesizing available data to inform safe laboratory and industrial practices.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its safe handling and use. HEM is a colorless to light yellow, viscous liquid that is fully miscible with water.[2][3] Key physical and chemical data are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 622-40-2 | |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 223 - 225 °C | [4] |
| Melting Point | 2 °C | [4] |
| Flash Point | 98 °C (closed cup) | [4] |
| Density | 1.083 g/mL at 25 °C | [4] |
| Solubility | Fully miscible in water | [2] |
| Vapor Pressure | 1.8 hPa at 50 °C | [4] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-(2-Hydroxyethyl)morpholine is classified as a hazardous substance. The primary hazards are related to its irritant properties.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[5][6]
The corresponding GHS pictograms, signal word, and hazard statements are as follows:
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Toxicological Profile: A Data-Driven Assessment
A comprehensive toxicological assessment is crucial for risk evaluation in a drug development context.
Acute Toxicity
The acute toxicity of HEM is considered to be low. The available data for oral and dermal routes are presented below:
| Route | Species | Value | Source(s) |
| Oral | Rat | LD50 = 5500 mg/kg | [7] |
| Dermal | Rabbit | LD50 > 16000 mg/kg | [7] |
These values indicate that a large single dose would be required to cause acute lethal effects.
Genotoxicity
For professionals in drug development, the genotoxic potential of a compound is a critical consideration. A recent comprehensive evaluation published in Food and Chemical Toxicology in 2023 concluded that 4-(2-Hydroxyethyl)morpholine is not genotoxic.[8] This assessment was based on the weight of evidence from available data and analysis of its chemical analogues.[8] The absence of genotoxicity is a significant factor in the safety assessment of HEM, particularly when it is present as an impurity in pharmaceutical products.[3][8]
Chronic, Reproductive, and Carcinogenic Toxicity
As of the latest available research, there is a notable lack of long-term oral repeated-dose toxicological studies specifically for 4-(2-Hydroxyethyl)morpholine.[8] Similarly, dedicated studies on its reproductive and carcinogenic potential have not been identified.
In the absence of direct data, toxicological assessments often consider data from structurally related compounds, or analogues. The parent compound, morpholine , has undergone more extensive testing. The International Agency for Research on Cancer (IARC) has classified morpholine as "not classifiable as to its carcinogenicity to humans (Group 3)".[7] This classification indicates that there is inadequate evidence of carcinogenicity in humans and experimental animals.[7] Carcinogenicity studies of morpholine in mice and rats have not shown a significant increase in tumor incidence.[1] However, it is crucial to emphasize that while this information on morpholine provides some context, it is not a direct substitute for data on HEM itself.
Due to the lack of specific long-term toxicity data for HEM, the Threshold of Toxicological Concern (TTC) approach has been proposed for its risk assessment, particularly when it is present as an impurity.[8] Based on its chemical structure and lack of genotoxicity, a Cramer Class III TTC value of 1.5 µg/kg body weight/day has been determined to be appropriate for the safety assessment of chronic exposure to HEM.[3][8]
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring laboratory safety.
Engineering Controls
-
Work should be conducted in a well-ventilated area.[9]
-
Local exhaust ventilation should be used to control the release of vapors.[9]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[10]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling 4-(2-Hydroxyethyl)morpholine:
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5][9]
-
Skin Protection:
-
Respiratory Protection: In situations where ventilation is inadequate or there is a risk of inhaling vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[9]
Caption: Recommended Personal Protective Equipment for handling 4-(2-Hydroxyethyl)morpholine.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5][9]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Accidental Release and Disposal
Proper procedures for managing spills and disposing of waste are essential to prevent environmental contamination and ensure safety.
Spill Response
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation of the area.
-
Contain: Absorb the spill with an inert material such as sand, earth, or vermiculite.[9]
-
Collect: Place the absorbed material into a suitable, closed container for disposal.[9]
-
Clean: Clean the spill area thoroughly.
Caption: Step-by-step workflow for responding to a 4-(2-Hydroxyethyl)morpholine spill.
Waste Disposal
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.[5] Do not allow the product to enter drains.[5]
Storage and Incompatibilities
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials.
-
Incompatibilities: 4-(2-Hydroxyethyl)morpholine is incompatible with strong oxidizing agents and strong acids.[2][9] It is also noted to be air-sensitive.[2]
Conclusion
4-(2-Hydroxyethyl)morpholine is a valuable chemical intermediate with a well-defined acute hazard profile, primarily as a skin, eye, and respiratory irritant. Crucially for its application in pharmaceutical development, recent assessments indicate a lack of genotoxic potential. However, a significant data gap exists regarding its chronic, reproductive, and carcinogenic effects. In the absence of this data, a cautious approach to handling is warranted, with strict adherence to the engineering controls, personal protective equipment, and emergency procedures outlined in this guide. For risk assessment in the context of chronic exposure, particularly as an impurity, the Threshold of Toxicological Concern (TTC) approach provides a scientifically sound framework. As with any chemical, a thorough understanding of its properties and potential hazards is the foundation of its safe and effective use in research and development.
References
- 1. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 4. mdpi.com [mdpi.com]
- 5. Combined chronic toxicity and carcinogenicity studies of morpholine oleic acid salt in B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. premier-research.com [premier-research.com]
- 10. A Complete Overview of DART (Developmental and Reproductive Toxicology) Studies • Frontage Laboratories [frontagelab.com]
A Technical Guide to 4-(2-Hydroxyethyl)morpholine: A Cornerstone Intermediate in Modern Pharmaceutical Synthesis
Abstract
4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a bifunctional organic compound that has emerged as a pivotal intermediate in numerous industrial and research applications.[1][2][3] Belonging to the amino alcohol class, its unique structural combination of a tertiary amine within a morpholine ring and a primary alcohol group imparts desirable physicochemical properties, making it a versatile building block, particularly in the synthesis of active pharmaceutical ingredients (APIs).[4] This guide provides an in-depth analysis of HEM's properties, synthesis, and its critical role in the development of key therapeutic agents, offering field-proven insights for researchers, chemists, and drug development professionals.
Physicochemical Profile and Reactivity Insights
A thorough understanding of a chemical intermediate's properties is fundamental to its effective application in synthesis. 4-(2-Hydroxyethyl)morpholine is a colorless to pale yellow liquid, fully miscible with water and soluble in common organic solvents like ethanol.[1][2][5][6] This high miscibility is a direct result of the hydrophilic nature of both the morpholine ring's oxygen and nitrogen atoms and the hydroxyl group, which can engage in hydrogen bonding.
The compound's reactivity is characterized by its dual functionality: the nucleophilic tertiary amine and the primary hydroxyl group.[5] This allows it to participate in a wide range of chemical transformations. The hydroxyl group can be readily converted into a better leaving group or undergo esterification and etherification reactions. The morpholine nitrogen, while sterically hindered, retains its basicity and nucleophilicity. It is crucial to note that the compound is air-sensitive and incompatible with strong oxidizing agents and carbon dioxide.[2][3]
Table 1: Key Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
| Property | Value | Source(s) |
| CAS Number | 622-40-2 | [1][7][8] |
| Molecular Formula | C₆H₁₃NO₂ | [1][2][7][8] |
| Molecular Weight | 131.17 g/mol | [7][8] |
| Appearance | Colorless to light yellow clear liquid | [1][5][9] |
| Boiling Point | ~222-227 °C | [1][6][10] |
| Density | ~1.08 g/mL at 25 °C | [1][6][10] |
| Refractive Index | n20/D ~1.476 | [6] |
| Flash Point | ~98-99 °C (closed cup) | [6][11] |
| Water Solubility | Fully Miscible | [2][3][6] |
| Purity (Typical) | ≥99% (GC) | [1] |
Industrial Synthesis of the Intermediate
The primary industrial route to 4-(2-Hydroxyethyl)morpholine is a direct and efficient addition reaction between morpholine and ethylene oxide.[6] This process leverages the nucleophilicity of the secondary amine in morpholine to attack the strained epoxide ring of ethylene oxide.
The reaction is typically performed by bubbling ethylene oxide gas through morpholine, often with temperature control to manage the exothermic nature of the reaction.[6] The resulting product is then purified by vacuum distillation to yield high-purity HEM.
Caption: Industrial synthesis of 4-(2-Hydroxyethyl)morpholine.
Core Application: A Scaffold in Pharmaceutical Synthesis
The true value of 4-(2-Hydroxyethyl)morpholine is demonstrated by its role as a key building block in synthesizing a range of pharmaceuticals.[1][4][5] The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a stable, basic nitrogen center for molecular interactions.
Case Study: Gefitinib (Iressa®) - An EGFR Inhibitor
Gefitinib is an epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.[12] Its structure features a quinazoline core with a morpholinopropoxy side chain. This side chain is critical for the drug's solubility and overall profile. While Gefitinib itself does not contain HEM directly, its synthesis relies on a crucial derivative, 4-(3-chloropropyl)morpholine , which is synthesized from 4-(2-Hydroxyethyl)morpholine.
The synthetic logic involves converting the hydroxyl group of HEM into a more reactive leaving group (e.g., a chloride via thionyl chloride), extending the alkyl chain. This morpholino-containing alkylating agent is then used to perform an etherification.
Caption: Key etherification step in the synthesis of Gefitinib.
Experimental Protocol: Synthesis of Gefitinib Intermediate (3) from Precursor (20) [13]
-
Setup: To a solution of 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol (20 ) (87 mmol) in anhydrous DMF (500 mL), add potassium carbonate (K₂CO₃) (175 mmol).
-
Activation: Stir the mixture at 40 °C for 20 minutes to ensure deprotonation of the phenolic hydroxyl group.
-
Addition: Add 4-(3-chloropropyl)morpholine to the reaction mixture.
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere (e.g., Argon). Monitor the reaction progress by HPLC.
-
Work-up: Upon completion, pour the reaction mixture into a crushed ice/water mixture.
-
Extraction: Extract the aqueous layer with ethyl acetate (4 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, N-(3-Chloro-4-fluorophenyl)-7[methoxy-6-[(3-morpholin-4-yl)propoxy]-quinazolin-4-yl]amine (3 ).
Causality Insight: The choice of DMF as a solvent is due to its high boiling point and its ability to dissolve both the polar and non-polar reactants. Potassium carbonate is a cost-effective base, strong enough to deprotonate the phenol without causing unwanted side reactions. The 80 °C temperature provides sufficient energy to overcome the activation barrier for the Sₙ2 reaction.
Case Study: Aprepitant (Emend®) - An NK1 Receptor Antagonist
Aprepitant is a potent antiemetic agent used to prevent nausea and vomiting associated with chemotherapy.[14] Its complex stereochemical structure is built around a C-substituted morpholine core, which is essential for its high-affinity binding to the human substance P/neurokinin 1 (NK₁) receptor.[14][15]
While many synthetic routes to Aprepitant build the morpholine ring from precursors rather than using HEM as a direct starting material, the synthesis underscores the importance of the morpholinoethanol substructure.[16] For example, some syntheses involve the cyclization of an N-substituted ethanolamine derivative with a glyoxylate to form the morpholinone core, which is subsequently reduced and elaborated.[15][17]
Caption: The central morpholine scaffold of Aprepitant.
The selection of building blocks containing the N-alkylethanolamine motif, a substructure of HEM, is a deliberate choice to efficiently construct this critical pharmacophore. The morpholine ring in Aprepitant precisely orients the three key stereocenters and the pendant groups for optimal receptor engagement.
Application in Prodrug Synthesis: Naproxen Esters
4-(2-Hydroxyethyl)morpholine is also employed in the preparation of ester prodrugs, for example, with the non-steroidal anti-inflammatory drug (NSAID) Naproxen.[2][10][11][] The objective of creating a prodrug is often to improve solubility, modify bioavailability, or reduce gastrointestinal side effects. Esterifying the carboxylic acid of Naproxen with the hydroxyl group of HEM introduces the highly polar morpholine ring, significantly increasing the water solubility of the resulting compound.
This is a classic esterification reaction, typically achieved using a coupling agent like DCC (dicyclohexylcarbodiimide) or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with HEM in the presence of a non-nucleophilic base.
Broader Industrial Applications
Beyond its role in pharmaceuticals, 4-(2-Hydroxyethyl)morpholine is a versatile compound used in various other sectors:
-
Surfactants and Emulsifiers: Its amphiphilic nature makes it valuable in the production of surfactants and emulsifying agents for detergents and cleaning products.[1]
-
Polymer Chemistry: It can be incorporated into polymer formulations as a crosslinking agent for epoxy resins and polyurethane foams, enhancing flexibility and durability.[1][5]
-
Coatings and Corrosion Inhibitors: It serves as a solvent additive in paint formulations and corrosion inhibitors.[5]
-
pH Adjustment: Due to its basicity, it is used as a stabilizing agent and pH adjuster in cosmetic and personal care formulations.[1]
Conclusion
4-(2-Hydroxyethyl)morpholine is far more than a simple organic solvent or reagent; it is a strategic chemical intermediate whose unique bifunctional structure is leveraged to solve complex synthetic challenges. Its application in the synthesis of high-value pharmaceuticals like Gefitinib and its foundational relevance to the core of molecules like Aprepitant highlight its significance. For drug development professionals and synthetic chemists, a comprehensive understanding of the reactivity and handling of 4-(2-Hydroxyethyl)morpholine is essential for innovating and optimizing the production of next-generation therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 3. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. products.basf.com [products.basf.com]
- 5. hnsincere.com [hnsincere.com]
- 6. chembk.com [chembk.com]
- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. hnsincere.com [hnsincere.com]
- 9. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. Buy 4-(2-Hydroxyethyl) morpholine, 99% - 622-40-2 – 2-Morpholinoethanol, 4-Morpholineethanol in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 11. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 12. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. WO2008044102A1 - Polymorph form of aprepitant and process for the preparation thereof - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Aprepitant [cjph.com.cn]
- 17. researchgate.net [researchgate.net]
Commercial suppliers and purity grades of 4-(2-Hydroxyethyl)morpholine
An In-depth Technical Guide to 4-(2-Hydroxyethyl)morpholine: Commercial Suppliers and Purity Grades
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), a versatile chemical intermediate crucial in pharmaceutical and industrial applications. This document offers an in-depth analysis of its commercial availability, purity grades, and the critical considerations for its selection and use in research, development, and manufacturing. A detailed examination of commercial suppliers, specifications, and analytical methodologies is presented to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction to 4-(2-Hydroxyethyl)morpholine
4-(2-Hydroxyethyl)morpholine, also known as N-(2-Hydroxyethyl)morpholine or 2-Morpholinoethanol, is a morpholine derivative with a primary hydroxyl group.[1][2] Its unique bifunctional nature, combining the properties of a tertiary amine and a primary alcohol, makes it a valuable building block in organic synthesis.[3] This colorless to pale yellow liquid is soluble in water and slightly soluble in various organic solvents.[1] It serves as a critical intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), including Temanogrel, Mycophenolate Mofetil, Nimorazole, and Morniflumate.[4] Beyond pharmaceuticals, it finds applications in the production of dyes, rubber accelerators, emulsifying agents, and as a solvent in polyurethane manufacturing.[5]
Commercial Suppliers of 4-(2-Hydroxyethyl)morpholine
A multitude of chemical suppliers offer 4-(2-Hydroxyethyl)morpholine, catering to diverse needs from small-scale research to large-scale industrial production. The choice of a supplier often depends on factors such as the required purity grade, quantity, geographical location, and regulatory compliance (e.g., GMP manufacturing). Below is a comparative table of prominent commercial suppliers.
Table 1: Prominent Commercial Suppliers of 4-(2-Hydroxyethyl)morpholine
| Supplier | Purity Offered | Key Features |
| Thermo Fisher Scientific | 99% | Offers the product under the Thermo Scientific Chemicals brand (formerly Alfa Aesar). Provides detailed specifications and safety data.[6][7] |
| Sigma-Aldrich (Merck) | ReagentPlus®, 99% | Provides high-quality reagents suitable for a wide range of laboratory and research applications.[8] |
| V & V Pharma Industries | ≥99% | A manufacturer and exporter specializing in pharmaceutical-grade intermediates, offering GMP-compliant manufacturing.[4] |
| Mallak Specialties Pvt Ltd | 99.0% | An Indian manufacturer and exporter providing technical data sheets with detailed specifications.[1] |
| Otto Chemie Pvt. Ltd. | 99% (puriss grade) | Supplies a "puriss" grade, indicating high purity, and provides various packaging sizes.[9] |
| Tokyo Chemical Industry (TCI) | >99.0% (GC) | A global supplier offering high-purity reagents with detailed analytical information. |
| Simson Pharma Limited | High Quality | A manufacturer and exporter that provides a Certificate of Analysis with their products. |
| Amines & Plasticizers Limited (APL) | Min. 99% by GC | An Indian manufacturer providing detailed specifications including assay, water content, and color.[10] |
| Sihauli Chemicals | Min. 99% by GC | A manufacturer and exporter with a global presence, offering the product in bulk packaging.[5] |
| EMCO Chemicals | Minimum 99% by GC | A supplier of industrial and specialty chemicals with detailed product specifications.[11] |
| Loba Chemie | For synthesis | Provides the product for synthesis purposes with basic product information.[12] |
| Santa Cruz Biotechnology | 99% | A supplier of specialty products for research, particularly in the life sciences.[13] |
| Parchem | Not specified | A supplier providing typical product specifications and various synonyms for the compound.[14] |
| Chem-Impex | Not specified | Highlights applications in pharmaceutical development, cosmetics, surfactants, and polymer chemistry.[3] |
| Amerigo Scientific | 99% | A supplier of heterocyclic compounds for research purposes.[15] |
| Cenmed Enterprises | Reagent Grade | Distributes products from manufacturers like Sigma-Aldrich.[16] |
Purity Grades and Specifications
The selection of an appropriate purity grade of 4-(2-Hydroxyethyl)morpholine is paramount and is dictated by the intended application. A higher purity grade is generally required for applications with stringent quality and regulatory requirements, such as in pharmaceutical synthesis, whereas technical grades may be suitable for less sensitive industrial applications.
Table 2: Common Purity Grades and Typical Specifications of 4-(2-Hydroxyethyl)morpholine
| Purity Grade | Typical Assay | Key Specifications | Common Applications |
| Technical Grade | ≥98% | May contain higher levels of impurities such as water and other organic by-products. | Industrial applications like solvents, corrosion inhibitors, and intermediates for non-pharmaceutical synthesis.[17] |
| Pure Grade / Reagent Grade | ≥99% | Lower impurity profile, with specified limits for water and other contaminants. Purity is often determined by GC.[1][6][9] | Laboratory research, organic synthesis, and as a starting material for various chemical preparations.[8] |
| Pharmaceutical Grade (GMP) | ≥99.5% | Manufactured under Good Manufacturing Practices (GMP). Stringent control of impurities, including potential genotoxic impurities. | Active Pharmaceutical Ingredient (API) synthesis and formulation in drug development.[4] |
| High Purity / Analytical Standard | >99.9% | Very low levels of impurities. Often accompanied by a detailed Certificate of Analysis with characterization by multiple analytical techniques. | Used as a reference standard in analytical method development and validation. |
Analytical Methods for Purity Assessment
The purity of 4-(2-Hydroxyethyl)morpholine is most commonly determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).[1][5][10][11] Other methods that can be employed for assessing chemical purity include titration, spectroscopy, and determination of physical constants like melting and boiling points.[18] For trace-level impurity analysis, more sensitive techniques like Gas Chromatography-Mass Spectrometry (GC-MS) may be utilized.[19]
Experimental Protocol: Purity Determination by Gas Chromatography (GC)
The following is a generalized, step-by-step protocol for determining the purity of 4-(2-Hydroxyethyl)morpholine using Gas Chromatography.
Objective: To determine the purity of a 4-(2-Hydroxyethyl)morpholine sample by calculating the area percentage of the main peak.
Materials:
-
4-(2-Hydroxyethyl)morpholine sample
-
High-purity solvent for dilution (e.g., Methanol or Dichloromethane)
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for amine analysis (e.g., a mid-polar or polar column)
-
Autosampler vials and caps
-
Microsyringe
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 4-(2-Hydroxyethyl)morpholine in the chosen solvent at a concentration of approximately 1000 µg/mL.
-
Prepare a working standard by diluting the stock solution to a concentration of approximately 100 µg/mL.
-
Prepare the sample for analysis by accurately weighing a known amount and diluting it with the same solvent to a final concentration of approximately 100 µg/mL.
-
-
GC Instrument Setup:
-
Column: Select a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis:
-
Inject the solvent blank to ensure no interfering peaks are present.
-
Inject the working standard to determine the retention time of 4-(2-Hydroxyethyl)morpholine.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the sample using the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
-
Selecting the Appropriate Purity Grade
The choice of purity grade is a critical decision that directly impacts the outcome and reliability of an experiment or the quality of a final product. The following diagram illustrates a decision-making workflow for selecting the appropriate grade of 4-(2-Hydroxyethyl)morpholine.
Caption: Decision workflow for selecting 4-(2-Hydroxyethyl)morpholine purity grade.
Handling and Storage
Proper handling and storage of 4-(2-Hydroxyethyl)morpholine are essential to maintain its quality and ensure safety.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20][21] Avoid contact with skin and eyes, and prevent inhalation of vapors.[20]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[1][21] The compound is air-sensitive, so it is important to keep the container tightly closed when not in use.[1][6]
Conclusion
4-(2-Hydroxyethyl)morpholine is a readily available and highly versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of the available commercial suppliers, purity grades, and appropriate analytical methods for quality control is crucial for its effective and safe utilization. By carefully considering the requirements of their specific application, researchers and professionals can select the most suitable grade of 4-(2-Hydroxyethyl)morpholine to ensure the integrity and success of their work.
References
- 1. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 2. 2-Morpholinoethanol | 622-40-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-(2-Hydroxyethyl) Morpholine Manufacturer, Exporter [vandvpharma.com]
- 5. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 6. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. N-(2-Hydroxyethyl)morpholine, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]
- 9. Buy 4-(2-Hydroxyethyl) morpholine, 99% - 622-40-2 – 2-Morpholinoethanol, 4-Morpholineethanol in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 10. amines.com [amines.com]
- 11. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 12. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]
- 13. scbt.com [scbt.com]
- 14. parchem.com [parchem.com]
- 15. 4-(2-Hydroxyethyl)morpholine (99%) - Amerigo Scientific [amerigoscientific.com]
- 16. cenmed.com [cenmed.com]
- 17. N-2-Hydroxyethyl Morpholine Manufacturer Exporter Supplier from Goa India [esteem-industries.in]
- 18. moravek.com [moravek.com]
- 19. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cdhfinechemical.com [cdhfinechemical.com]
- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Methodological & Application
The Use of 4-(2-Hydroxyethyl)morpholine as a pH Buffer in Biological Assays: Application Notes and Protocols
Introduction: Unveiling the Potential of 4-(2-Hydroxyethyl)morpholine in Biological Buffering
In the intricate landscape of biological and biochemical assays, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. While a cadre of well-established buffers such as Tris and HEPES dominate the field, the exploration of alternative buffering agents is driven by the quest for improved assay stability, reduced interference, and a closer mimicry of physiological conditions. This document introduces 4-(2-Hydroxyethyl)morpholine (HEM), a tertiary amine, and explores its application as a versatile and effective pH buffer in a variety of biological research settings.
HEM, a derivative of morpholine, presents a compelling profile for a biological buffer. Its morpholine ring structure is known to confer low metal ion binding capacity, a significant advantage in enzymatic assays where metal ions are crucial cofactors.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, preparation, and application of HEM as a pH buffer, underpinned by scientific principles and practical insights.
Physicochemical Properties and Buffering Capacity
Understanding the fundamental properties of a buffering agent is paramount to its effective implementation. HEM is a colorless to pale yellow liquid that is fully miscible in water, a desirable characteristic for preparing aqueous buffer solutions.[2][3]
| Property | Value | Source |
| Chemical Name | 4-(2-Hydroxyethyl)morpholine | - |
| Synonyms | N-(2-Hydroxyethyl)morpholine, HEM | [2] |
| CAS Number | 622-40-2 | [2] |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| pKa of Conjugate Acid (Morpholine) | 8.49 | [4] |
| Density | 1.083 g/mL at 25 °C | [3] |
| Solubility in Water | Miscible | [2] |
Protocols for Buffer Preparation
The following protocols provide a step-by-step guide for the preparation of HEM buffer solutions. The key to a reliable buffer is the accurate measurement of its components and precise pH adjustment.
Protocol 1: Preparation of a 1 M HEM Stock Solution
This protocol outlines the preparation of a concentrated stock solution that can be diluted to the desired working concentration.
Materials:
-
4-(2-Hydroxyethyl)morpholine (liquid, purity ≥99%)
-
High-purity, deionized water (ddH₂O)
-
Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH) for pH adjustment
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Stir plate and stir bar
Procedure:
-
In a chemical fume hood, carefully measure 131.17 mL of 4-(2-Hydroxyethyl)morpholine (density = 1.083 g/mL) to obtain approximately 1 mole of the compound.
-
Add the HEM to a 1 L volumetric flask containing approximately 700 mL of ddH₂O.
-
Place a stir bar in the flask and stir the solution on a stir plate until the HEM is completely dissolved.
-
Allow the solution to cool to room temperature, as the dissolution process may be exothermic.
-
Carefully adjust the pH of the solution to the desired value (e.g., 8.0) by slowly adding concentrated HCl. Monitor the pH continuously with a calibrated pH meter. If a more basic pH is required, use concentrated NaOH for adjustment.
-
Once the desired pH is reached, add ddH₂O to bring the final volume to 1 L.
-
Sterilize the buffer solution by filtration through a 0.22 µm filter.
-
Store the 1 M HEM stock solution at 4°C in a tightly sealed container.
Caption: Workflow for preparing a 1 M HEM stock solution.
Protocol 2: Preparation of a Working HEM Buffer Solution (e.g., 50 mM, pH 8.0)
This protocol describes the dilution of the stock solution to a typical working concentration.
Materials:
-
1 M HEM stock solution (pH 8.0)
-
High-purity, deionized water (ddH₂O)
-
Graduated cylinder
-
Volumetric flask (1 L)
Procedure:
-
Measure 50 mL of the 1 M HEM stock solution (pH 8.0) using a graduated cylinder.
-
Transfer the stock solution to a 1 L volumetric flask.
-
Add ddH₂O to the flask to bring the final volume to 1 L.
-
Mix the solution thoroughly by inverting the flask several times.
-
The final concentration of the working buffer is 50 mM HEM at pH 8.0.
-
Store the working buffer at 4°C.
Application in a Representative Biological Assay: Alkaline Phosphatase Enzyme Kinetics
HEM buffer is well-suited for enzymatic assays that function in a slightly alkaline environment, such as the study of alkaline phosphatase (ALP). Its minimal interaction with metal ions is advantageous, as ALP is a zinc-containing metalloenzyme.
Protocol 3: Alkaline Phosphatase Activity Assay in HEM Buffer
Objective: To determine the kinetic parameters of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate in a HEM buffer system.
Materials:
-
50 mM HEM buffer, pH 9.0
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare a series of pNPP substrate concentrations in 50 mM HEM buffer (pH 9.0).
-
Prepare a solution of alkaline phosphatase in 50 mM HEM buffer (pH 9.0) at the desired concentration.
-
In a 96-well microplate, add 100 µL of each pNPP substrate concentration to triplicate wells.
-
Pre-incubate the microplate at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the alkaline phosphatase solution to each well.
-
Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm every 30 seconds for 10 minutes. The product, p-nitrophenol, has a yellow color with an absorbance maximum at 405 nm.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Caption: Experimental workflow for an alkaline phosphatase assay using HEM buffer.
Considerations for Using HEM Buffer: A Senior Scientist's Perspective
The selection of a buffer should always be a deliberate choice based on the specific requirements of the assay. Here are some key considerations for incorporating HEM into your experimental design.
Advantages of HEM Buffer
-
Low Metal Ion Binding: As a morpholine derivative, HEM is expected to have a low affinity for metal ions. This is a significant advantage in studies of metalloenzymes or reactions where metal ion concentration is a critical parameter.[1]
-
Buffering in a Physiologically Relevant Range: With an estimated pKa around 8.5 for its conjugate acid, HEM provides good buffering capacity in the slightly alkaline range, which is optimal for many enzymatic reactions and biological processes.
-
High Water Solubility: Its complete miscibility in water simplifies the preparation of buffer solutions at various concentrations.[2]
Potential Limitations and Considerations
-
Lack of Extensive Characterization: Compared to buffers like HEPES and Tris, HEM is not as extensively characterized in the scientific literature for its use in a wide array of biological assays. Researchers should perform validation experiments to ensure compatibility with their specific system.
-
Potential for Interference in Protein Assays: Amine-containing buffers can interfere with certain protein quantification assays. For instance, Tris is known to interfere with the Bradford assay.[5] It is crucial to test for potential interference of HEM with the chosen protein assay method. A simple control experiment, where the buffer alone is subjected to the protein assay, can identify any background signal.
-
Temperature Dependence of pKa: The pKa of amine-based buffers is often temperature-dependent. For experiments conducted at temperatures other than ambient, it is advisable to adjust the pH of the HEM buffer at the experimental temperature.
Comparative Analysis with Common Biological Buffers
| Feature | 4-(2-Hydroxyethyl)morpholine (HEM) | HEPES | Tris |
| pKa (approx.) | ~8.5 (estimated) | 7.5 | 8.1 |
| Buffering Range | ~7.5 - 9.5 | 6.8 - 8.2 | 7.2 - 9.0 |
| Metal Ion Binding | Low (expected) | Low | Can chelate some divalent cations |
| Interference with Protein Assays | Potential for interference (needs validation) | Minimal with Bradford, can interfere with Lowry | Interferes with Bradford |
| Use in Cell Culture | Not well-documented | Widely used | Can be toxic at higher concentrations |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate formation in the buffer | Incompatibility with other buffer components (e.g., high concentrations of divalent cations). | Prepare the buffer with high-purity water and filter-sterilize. Test for compatibility with all assay components before use. |
| Drifting pH during experiment | Temperature fluctuations affecting the pKa. Insufficient buffer concentration. | Adjust the pH of the buffer at the experimental temperature. Increase the buffer concentration if necessary. |
| Anomalous results in enzymatic assays | Direct interaction of HEM with the enzyme or substrate. | Perform control experiments with and without the enzyme to assess for non-enzymatic reactions. Compare results with a different buffer system. |
| High background in colorimetric assays | Interference of HEM with the assay reagents. | Run a buffer blank to quantify the background signal. Consider using a different quantification method that is not susceptible to amine interference. |
Conclusion
4-(2-Hydroxyethyl)morpholine (HEM) presents a promising alternative to commonly used biological buffers, particularly for assays conducted in the slightly alkaline pH range and in the presence of metal ions. Its favorable physicochemical properties, including high water solubility and expected low metal-binding capacity, make it a valuable tool for researchers. However, due to the limited number of published applications, it is imperative for scientists to perform thorough validation to ensure its compatibility and non-interference with their specific experimental systems. By following the protocols and considering the insights provided in this application note, researchers can confidently explore the utility of HEM in their pursuit of robust and reliable biological data.
References
- 1. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 3. chembk.com [chembk.com]
- 4. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for 4-(2-Hydroxyethyl)morpholine in Pharmaceutical Development
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the multifaceted applications of 4-(2-Hydroxyethyl)morpholine (HEM) in the pharmaceutical industry. Primarily recognized as a pivotal building block in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs), HEM's unique physicochemical properties also suggest its potential utility as a functional excipient in diverse pharmaceutical formulations. This document provides an in-depth exploration of its role as a synthetic intermediate, complete with a detailed protocol for the synthesis of a key pharmaceutical precursor. Furthermore, it explores the theoretical application of HEM as a pH adjusting agent and co-solvent in liquid and semi-solid formulations, supported by protocols grounded in its chemical characteristics. Safety, handling, and analytical considerations are also addressed to provide a holistic resource for researchers and formulation scientists.
Introduction: Unveiling the Versatility of 4-(2-Hydroxyethyl)morpholine
4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a heterocyclic organic compound that has carved a significant niche in pharmaceutical development.[1] Its molecular structure, featuring a morpholine ring and a primary alcohol, imparts a unique combination of properties including high polarity, water miscibility, and a basic nitrogen atom, making it a valuable intermediate in organic synthesis.[2] While its predominant role is in the construction of complex APIs, its utility as a potential excipient in pharmaceutical formulations is an area of growing interest. This is largely extrapolated from its established use as a pH adjuster and stabilizing agent in the cosmetics industry.[1]
Recent toxicological assessments have underscored the favorable safety profile of HEM, indicating that it is not genotoxic, which further supports its potential for broader applications in pharmaceutical products, albeit primarily as a controlled impurity in APIs.[3]
Physicochemical Properties
A thorough understanding of the physicochemical properties of HEM is fundamental to its effective application in pharmaceutical development.
| Property | Value | Reference |
| Synonyms | 2-Morpholinoethanol, 4-Morpholineethanol | [4] |
| CAS Number | 622-40-2 | [4] |
| Molecular Formula | C₆H₁₃NO₂ | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [4] |
| Boiling Point | 227 °C | [4] |
| Density | 1.083 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.476 | [4] |
| Solubility | Fully miscible in water | [2] |
Application as a Pharmaceutical Intermediate
The morpholine moiety is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs due to its favorable metabolic profile and ability to improve pharmacokinetic properties.[5][6] HEM serves as a key starting material or intermediate for introducing the 4-(2-hydroxyethyl)morpholine group into the final API. This is particularly evident in the synthesis of several notable drugs.
Role in the Synthesis of Marketed Drugs
The morpholine ring, and by extension intermediates like HEM, are integral to the structure and activity of numerous pharmaceuticals, including:
-
Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7][8]
-
Linezolid: An oxazolidinone antibiotic effective against multi-drug resistant bacteria.[9]
-
Reboxetine: A norepinephrine reuptake inhibitor used as an antidepressant.[10][11]
-
Timolol: A beta-blocker used in the treatment of glaucoma.[12][13]
The morpholine group in these APIs often contributes to improved solubility, metabolic stability, and target binding.[14]
Protocol: Synthesis of a Morpholine-Containing Pharmaceutical Intermediate
This protocol outlines a representative synthesis of a key intermediate for a morpholine-containing API, illustrating the practical application of HEM's precursor, morpholine. This reaction can be adapted for HEM where the hydroxyl group may require protection depending on the subsequent reaction steps.
Objective: To synthesize N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, a precursor for Gefitinib.
Materials:
-
6,7-dimethoxy-3,4-dihydroquinazolin-4-one
-
L-methionine
-
Methanesulfonic acid
-
Acetic anhydride
-
Thionyl chloride
-
3-chloro-4-fluoroaniline
-
Ammonium hydroxide
-
4-(3-chloropropyl)morpholine (can be synthesized from morpholine)
-
Appropriate solvents (e.g., isopropanol, methanol, DMF)
-
Standard laboratory glassware and equipment
Workflow Diagram:
Caption: A representative workflow for the synthesis of a Gefitinib precursor.
Step-by-Step Procedure:
-
Selective Demethylation: React 6,7-dimethoxy-3,4-dihydroquinazolin-4-one with L-methionine in methanesulfonic acid to selectively demethylate the 6-position.
-
Acetylation: Protect the resulting hydroxyl group by acetylation with acetic anhydride.
-
Chlorination: Convert the acetylated compound to the corresponding 4-chloroquinazoline using thionyl chloride.
-
Condensation: React the 4-chloroquinazoline with 3-chloro-4-fluoroaniline in a suitable solvent like isopropanol.[7]
-
Hydrolysis: Remove the acetyl protecting group via hydrolysis with ammonium hydroxide in methanol.[7]
-
Alkylation: Alkylate the free hydroxyl group with 4-(3-chloropropyl)morpholine in the presence of a base to yield the final intermediate.[8]
Potential Applications as a Pharmaceutical Excipient
While not yet widely documented in marketed products, the physicochemical properties of HEM suggest its potential as a functional excipient in various pharmaceutical formulations. Its basicity, high water solubility, and organic solvent characteristics make it a candidate for pH adjustment and as a co-solvent.
pH Adjustment in Topical and Liquid Formulations
Causality: The tertiary amine in the morpholine ring of HEM (pKa of the conjugate acid is around 7.5-8.5) allows it to act as a weak base. This property can be harnessed to adjust and buffer the pH of formulations to enhance drug solubility, stability, and patient comfort, particularly in topical and oral liquid preparations.
Protocol: Preparation of a Buffered Topical Cream Base
Objective: To prepare a stable and pH-controlled topical cream base using HEM as a buffering agent.
Materials:
-
4-(2-Hydroxyethyl)morpholine (HEM)
-
Cetostearyl alcohol
-
White soft paraffin
-
Liquid paraffin
-
Purified water
-
Propylene glycol
-
A suitable preservative (e.g., methylparaben, propylparaben)
-
Active Pharmaceutical Ingredient (API)
Workflow Diagram:
Caption: Workflow for preparing a buffered topical cream using HEM.
Step-by-Step Procedure:
-
Prepare the Oil Phase: In a suitable vessel, melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin at 70-75°C.
-
Prepare the Aqueous Phase: In a separate vessel, heat the purified water to 70-75°C. Dissolve the preservative, propylene glycol, and a pre-determined amount of HEM in the heated water.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous stirring until a uniform emulsion is formed.
-
Cooling and API Incorporation: Allow the emulsion to cool to approximately 40°C with gentle stirring. Disperse the API in a small portion of the cream base and then incorporate it into the bulk of the cream.
-
pH Adjustment and Homogenization: Check the pH of the final formulation and adjust if necessary with a suitable acidic solution. Homogenize the cream to ensure uniform particle size and distribution.
Co-solvent in Liquid Formulations
Causality: HEM's miscibility with water and its ability to dissolve a range of organic molecules make it a potential co-solvent to enhance the solubility of poorly water-soluble APIs in aqueous-based oral or parenteral formulations.
Protocol: Formulation of a Poorly Soluble Drug in an Aqueous Vehicle
Objective: To prepare a clear aqueous solution of a poorly soluble API using HEM as a co-solvent.
Materials:
-
Poorly soluble Active Pharmaceutical Ingredient (API)
-
4-(2-Hydroxyethyl)morpholine (HEM)
-
Propylene glycol
-
Glycerin
-
Purified water
-
Sterile filtration apparatus (for parenteral preparations)
Step-by-Step Procedure:
-
Solvent System Preparation: In a calibrated vessel, mix the required amounts of HEM, propylene glycol, and glycerin.
-
API Dissolution: Gradually add the API to the solvent mixture while stirring until it is completely dissolved. Gentle heating may be applied if necessary, provided the API is heat-stable.
-
Aqueous Dilution: Slowly add purified water to the API solution with continuous stirring to the final desired volume.
-
Clarity and pH Check: Visually inspect the final solution for clarity. Measure the pH and adjust if required.
-
Sterilization (for parenteral use): For injectable formulations, filter the solution through a sterile 0.22 µm filter into a sterile container.
Analytical Methods
Accurate quantification of HEM, whether as a residual impurity in an API or as an excipient in a formulation, is crucial for quality control.
Protocol: Quantification of HEM in a Pharmaceutical Preparation by GC-MS
Objective: To determine the concentration of HEM in a liquid pharmaceutical formulation.
Principle: This method involves a derivatization step to enhance the volatility and chromatographic properties of HEM, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Sample containing HEM
-
Sodium nitrite
-
Hydrochloric acid
-
Dichloromethane (extraction solvent)
-
Internal standard (e.g., a deuterated analog of HEM)
-
GC-MS system with a suitable capillary column
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh or measure a known amount of the pharmaceutical formulation.
-
Acidification: Acidify the sample with hydrochloric acid to create the appropriate conditions for derivatization.
-
Derivatization: Add a solution of sodium nitrite to the acidified sample to convert HEM to the more volatile N-nitrosomorpholine derivative.
-
Extraction: Extract the derivatized HEM into dichloromethane.
-
GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system. The quantification is performed by comparing the peak area of the derivatized HEM to that of the internal standard.
Safety and Handling
HEM is considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Toxicity: Studies have shown that HEM is not genotoxic. The non-genotoxic Cramer class III TTC value of 1.5 µg/kg bw/day has been determined to be appropriate for use in the safety assessment of HEM as an impurity in products intended for human consumption.
Conclusion
4-(2-Hydroxyethyl)morpholine is a versatile and valuable compound in pharmaceutical development. Its primary and well-established application lies in its role as a key building block for a diverse range of APIs. The protocols and discussions provided herein offer a practical guide for its use in synthetic chemistry. Furthermore, its favorable physicochemical properties and safety profile suggest its potential as a functional excipient for pH modification and solubility enhancement in various formulations. The hypothetical protocols for its use as an excipient are intended to serve as a foundation for further research and development in this promising area. As with any new application of a substance in pharmaceuticals, thorough validation and stability studies are essential to ensure the safety and efficacy of the final drug product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 4. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]
- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of S- and R-Timolol Maleate [cjcu.jlu.edu.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
Application Note: Enhancing Chromatographic Analysis of Short-Chain Fatty Acids Using 4-(2-Hydroxyethyl)morpholine as a Novel Derivatization Reagent
Abstract
Short-chain fatty acids (SCFAs) are critical metabolites in various biological systems, but their analysis presents significant chromatographic challenges due to high polarity, low molecular weight, and poor volatility. This application note introduces a robust and efficient pre-column derivatization strategy utilizing 4-(2-Hydroxyethyl)morpholine to convert SCFAs into their corresponding 2-morpholinoethyl esters. This derivatization enhances their chromatographic properties for reliable quantification by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The protocol detailed herein provides a comprehensive workflow, from sample preparation to analytical validation, tailored for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Derivatization
Short-chain fatty acids (C2-C6) are key products of anaerobic bacterial fermentation in the gut and play a vital role in host physiology and pathology. Accurate quantification of these analytes in complex biological matrices like plasma, feces, and cell culture media is crucial for understanding their role in health and disease. However, direct analysis of SCFAs is hampered by several factors:
-
Poor Volatility: Limits their direct analysis by Gas Chromatography (GC) without derivatization.
-
High Polarity: Leads to poor retention and peak shape on standard reversed-phase HPLC columns.[1]
-
Lack of a Strong Chromophore: Results in low sensitivity for UV-Vis detection in HPLC.
-
Poor Ionization Efficiency: Challenges their detection by mass spectrometry (MS) in negative ion mode.[2]
Chemical derivatization is a widely adopted strategy to overcome these limitations.[3][4] By chemically modifying the carboxyl group of the fatty acid, we can significantly improve its analytical characteristics.
Why 4-(2-Hydroxyethyl)morpholine?
4-(2-Hydroxyethyl)morpholine (also known as 2-Morpholinoethanol) is a versatile reagent for this purpose.[5] Its primary hydroxyl group can readily react with the carboxylic acid moiety of SCFAs via Fischer esterification to form a stable ester derivative.[6] This derivatization imparts several key advantages:
-
Increased Volatility and Thermal Stability: The resulting esters are more amenable to GC analysis.
-
Improved Lipophilicity: Enhances retention on reversed-phase HPLC columns.
-
Introduction of a Tertiary Amine: The morpholine ring provides a site for efficient protonation, enabling highly sensitive detection by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, which is often more robust and sensitive than negative ion mode for many instruments.[2]
This application note presents a detailed protocol for the derivatization of SCFAs with 4-(2-Hydroxyethyl)morpholine and subsequent analysis by GC-FID and LC-MS.
The Derivatization Reaction: Mechanism and Workflow
The derivatization proceeds via an acid-catalyzed esterification, where the hydroxyl group of 4-(2-Hydroxyethyl)morpholine nucleophilically attacks the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible and driven to completion by using an excess of the alcohol reagent and removing water.
Reaction Scheme: R-COOH (SCFA) + HO-CH₂-CH₂-N(CH₂CH₂)₂O (4-(2-Hydroxyethyl)morpholine) --[H⁺]--> R-COO-CH₂-CH₂-N(CH₂CH₂)₂O (SCFA-Morpholinoethyl Ester) + H₂O
Workflow Overview
The overall experimental process from sample to data is outlined below.
Caption: Experimental workflow for SCFA derivatization.
Detailed Protocols
3.1. Materials and Reagents
-
SCFA standards (Acetic, Propionic, Butyric, Isobutyric, Valeric, Isovaleric, Hexanoic acid)
-
4-(2-Hydroxyethyl)morpholine (ReagentPlus®, ≥99%)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Toluene, anhydrous
-
Hexane, HPLC grade
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS): Heptanoic acid or a deuterated SCFA standard
3.2. Protocol: SCFA Derivatization
This protocol is designed for a standard solution or a dried sample extract.
-
Sample Preparation:
-
Pipette 100 µL of the sample (or standard mix) into a 2 mL screw-cap reaction vial.
-
If the sample is aqueous, perform a liquid-liquid extraction with a suitable solvent (e.g., diethyl ether) after acidification.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
-
Reagent Preparation (Derivatization Master Mix):
-
Prepare a 1 M solution of 4-(2-Hydroxyethyl)morpholine in anhydrous toluene.
-
Prepare a 5% (v/v) solution of concentrated H₂SO₄ in anhydrous methanol. Caution: This is a catalyst solution. Prepare carefully in a fume hood.
-
-
Derivatization Reaction:
-
To the dried sample residue, add 200 µL of the 1 M 4-(2-Hydroxyethyl)morpholine solution in toluene.
-
Add 20 µL of the 5% H₂SO₄ in methanol catalyst solution.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture in a heating block at 80°C for 60 minutes.
-
-
Reaction Quenching and Extraction:
-
Cool the vial to room temperature.
-
Add 500 µL of saturated NaHCO₃ solution to neutralize the acid catalyst. Vortex vigorously.
-
Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) containing the derivatized SCFAs to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Transfer the dried extract to an autosampler vial for analysis.
-
Logical Relationship of Protocol Steps
Caption: Key decision points in the derivatization protocol.
Chromatographic Conditions
4.1. Gas Chromatography (GC) Method
-
System: GC with Flame Ionization Detector (FID)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injection: 1 µL, Split (20:1)
-
Inlet Temp: 250°C
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program:
-
Initial: 100°C, hold 1 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Detector Temp: 300°C
4.2. Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
System: HPLC or UHPLC coupled to a Triple Quadrupole or Q-TOF Mass Spectrometer
-
Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temp: 40°C
-
Injection Volume: 5 µL
-
MS Detection:
-
Mode: Positive Electrospray Ionization (ESI+)
-
Analysis: Multiple Reaction Monitoring (MRM) of the [M+H]⁺ precursor ion to a specific product ion for each SCFA derivative.
-
Expected Results and Method Validation
The described method should be validated according to established guidelines to ensure its suitability for the intended application.[7] Key validation parameters are summarized below.
| Parameter | GC-FID Target | LC-MS/MS Target | Rationale |
| Linearity (R²) | > 0.995 | > 0.995 | Demonstrates a proportional response to concentration. |
| Limit of Detection (LOD) | 1-5 µM | 10-100 nM | Defines the lowest detectable concentration. |
| Limit of Quantification (LOQ) | 5-10 µM | 50-250 nM | Defines the lowest quantifiable concentration with accuracy. |
| Precision (%RSD) | < 15% | < 15% | Ensures repeatability and reproducibility of the measurement. |
| Accuracy (% Recovery) | 85-115% | 85-115% | Measures the closeness of results to the true value. |
| Specificity | Baseline separation | No interfering peaks in MRM | Confirms the signal is solely from the analyte of interest. |
Table 1: Hypothetical performance characteristics and validation targets for the SCFA derivatization method.
Expected Chromatographic Performance: Derivatization increases the molecular weight and boiling point of the SCFAs, leading to well-separated peaks in the GC chromatogram with elution order corresponding to increasing carbon number. In reversed-phase LC, the increased hydrophobicity of the esters results in good retention and separation, again generally in order of increasing alkyl chain length.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or No Product Peak | Incomplete derivatization reaction. | Ensure reagents are anhydrous. Check reaction temperature and time. Optimize catalyst concentration. |
| Degradation of derivative. | Avoid excessive heat or exposure to strong acids/bases after derivatization. Analyze samples promptly. | |
| Poor Peak Shape (Tailing) | Active sites in GC inlet or column. | Use a deactivated inlet liner. Condition the column. |
| Sample overload. | Dilute the sample or reduce injection volume. | |
| High Background Noise | Contaminated reagents or glassware. | Use high-purity solvents and reagents. Thoroughly clean all glassware. |
| Incomplete quenching. | Ensure complete neutralization of the catalyst before extraction. |
Table 2: Common troubleshooting guide.
Conclusion
The use of 4-(2-Hydroxyethyl)morpholine as a derivatization reagent offers a powerful strategy for the robust and sensitive analysis of short-chain fatty acids by both GC and LC-MS. The straightforward esterification protocol effectively enhances the analytes' chromatographic behavior and, for mass spectrometry, provides a tertiary amine moiety that is ideal for sensitive detection in positive ion mode. This method provides a valuable tool for researchers in metabolomics, gut microbiome research, and pharmaceutical development, enabling reliable quantification of these challenging but biologically significant molecules.
References
Advanced Chromatographic Strategies for the Analysis of 4-(2-Hydroxyethyl)morpholine: A Guide for Drug Development Professionals
Introduction
4-(2-Hydroxyethyl)morpholine, a versatile organic intermediate, plays a crucial role in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its inherent polarity and structural characteristics present unique challenges for analytical chemists tasked with ensuring its purity, stability, and quality throughout the drug development lifecycle. This comprehensive guide provides detailed application notes and protocols for the analysis of 4-(2-Hydroxyethyl)morpholine using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document is designed to empower researchers, scientists, and drug development professionals with the practical knowledge and theoretical understanding necessary to implement robust and reliable analytical methods. We will delve into the causality behind experimental choices, offering insights honed from field experience to ensure the trustworthiness and scientific integrity of the presented protocols.
Part 1: Stability-Indicating HPLC-UV Method for 4-(2-Hydroxyethyl)morpholine
A stability-indicating analytical procedure is critical for assessing the intrinsic stability of a drug substance and for monitoring the formation of potential degradation products over time.[2] Given that 4-(2-Hydroxyethyl)morpholine lacks a significant chromophore for sensitive UV detection, a direct HPLC-UV approach can be challenging. However, for the purpose of a stability-indicating method where the primary analyte is in high concentration, a low wavelength UV detection can be employed.
Scientific Rationale for Method Development
The selection of a reversed-phase HPLC method is predicated on the polar nature of 4-(2-Hydroxyethyl)morpholine. A C18 stationary phase provides a suitable hydrophobic surface for retention, while a polar mobile phase allows for the elution of the analyte. The inclusion of a buffer in the mobile phase is essential to control the ionization state of the morpholine moiety, thereby ensuring consistent retention times and peak shapes.
Forced degradation studies are a cornerstone of developing a stability-indicating method.[3][4] By subjecting 4-(2-Hydroxyethyl)morpholine to a range of stress conditions (acidic, basic, oxidative, thermal, and photolytic), we can intentionally generate degradation products. The developed HPLC method must then be capable of separating the intact analyte from all significant degradants.
Hypothetical Forced Degradation Study
A forced degradation study would be conducted to generate potential degradation products and to challenge the specificity of the HPLC method.[5]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: UV light (254 nm) and visible light for 7 days.
Based on the structure of 4-(2-Hydroxyethyl)morpholine, potential degradation pathways could include oxidation of the hydroxyl group to an aldehyde or carboxylic acid, and potential ring-opening under harsh hydrolytic conditions.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-20 min: 5-50% B; 20-25 min: 50% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of 4-(2-Hydroxyethyl)morpholine at 1 mg/mL in Mobile Phase A.
-
For the analysis of stressed samples, dilute the reaction mixture with Mobile Phase A to an appropriate concentration.
Data Analysis:
-
The peak purity of the 4-(2-Hydroxyethyl)morpholine peak should be assessed using the UV-Vis detector's software to ensure it is spectrally homogeneous and free from co-eluting impurities.
-
The percentage degradation can be calculated by comparing the peak area of the analyte in the stressed sample to that of an unstressed control.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.999 (Concentration range: 0.1 - 1.5 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | Baseline resolution between the main peak and all degradation products |
Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for the development of a stability-indicating HPLC method.
Part 2: GC-MS Methods for the Analysis of 4-(2-Hydroxyethyl)morpholine
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it an excellent technique for the identification and quantification of volatile and semi-volatile compounds. For 4-(2-Hydroxyethyl)morpholine, both direct analysis and analysis following derivatization can be employed, each with its own advantages.
Method A: Direct GC-MS Analysis (Without Derivatization)
Scientific Rationale: Direct analysis is advantageous due to its simplicity and speed. However, the presence of a polar hydroxyl group and a basic nitrogen atom in 4-(2-Hydroxyethyl)morpholine can lead to peak tailing and potential interactions with the GC column.[6] The use of a column with a wax or a more polar stationary phase can mitigate these effects. This method is suitable for the analysis of relatively clean samples where high sensitivity is not the primary requirement.
Detailed GC-MS Protocol:
Instrumentation:
-
GC-MS system with a split/splitless injector and an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 10°C/min to 240°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol or isopropanol to a concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
Method B: GC-MS Analysis with Derivatization
Scientific Rationale: Derivatization is a powerful tool in GC-MS to improve the volatility, thermal stability, and chromatographic behavior of polar analytes.[7] For secondary amines like the morpholine moiety in 4-(2-Hydroxyethyl)morpholine, nitrosation is a common and effective derivatization strategy.[6] The reaction with sodium nitrite in an acidic medium converts the amine to its corresponding N-nitroso derivative, which is more volatile and provides a characteristic mass spectrum for sensitive and specific detection.[7]
Derivatization Reaction: The secondary amine of the morpholine ring reacts with nitrous acid (formed in situ from sodium nitrite and an acid) to form an N-nitrosamine.
Detailed Derivatization and GC-MS Protocol:
Reagents:
-
Hydrochloric acid (HCl), 1 M
-
Sodium nitrite (NaNO₂), saturated solution
-
Dichloromethane (DCM), GC grade
Derivatization Procedure:
-
To 1 mL of an aqueous sample or standard solution of 4-(2-Hydroxyethyl)morpholine, add 0.2 mL of 1 M HCl.
-
Add 0.2 mL of saturated sodium nitrite solution and vortex for 30 seconds.
-
Allow the reaction to proceed for 10 minutes at room temperature.
-
Extract the formed N-nitroso derivative by adding 1 mL of dichloromethane and vortexing for 1 minute.
-
Allow the layers to separate and carefully transfer the lower organic layer to a clean vial for GC-MS analysis.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 260°C |
| Injection Mode | Splitless |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity |
| Characteristic Ions | Hypothetical ions for the N-nitroso derivative (e.g., molecular ion and key fragments) |
Workflow for GC-MS Analysis of 4-(2-Hydroxyethyl)morpholine
Caption: Alternative workflows for the GC-MS analysis of 4-(2-Hydroxyethyl)morpholine.
Conclusion
The choice between HPLC and GC-MS for the analysis of 4-(2-Hydroxyethyl)morpholine will depend on the specific analytical needs of the project. The stability-indicating HPLC-UV method is indispensable for monitoring the long-term stability of the drug substance and for quantifying impurities in the presence of the main component. GC-MS, particularly after derivatization, offers superior sensitivity and is ideal for trace-level analysis and impurity identification. The direct GC-MS method provides a rapid screening alternative for less complex samples.
By understanding the principles behind these methods and adhering to the detailed protocols provided, researchers and drug development professionals can ensure the generation of high-quality, reliable data, ultimately contributing to the development of safe and effective pharmaceutical products.
References
- 1. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Role of 4-(2-Hydroxyethyl)morpholine in the Synthesis of Active Pharmaceutical Ingredients
Abstract
4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol, is a versatile heterocyclic building block pivotal in modern pharmaceutical synthesis.[1][2][3] Its unique bifunctional nature, featuring a nucleophilic tertiary amine within the morpholine ring and a reactive primary hydroxyl group, allows for its strategic incorporation into a diverse range of Active Pharmaceutical Ingredients (APIs).[3][4] This guide provides an in-depth analysis of HEM's application, focusing on its role in the synthesis of key pharmaceuticals. We will explore the mechanistic rationale behind its use, present detailed synthesis protocols, and offer expert insights into reaction optimization and safety, providing a comprehensive resource for researchers and drug development professionals.
Introduction: The Molecular Utility of 4-(2-Hydroxyethyl)morpholine
4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2) is a colorless to light yellow liquid completely miscible with water and soluble in many organic solvents.[1][5] Its molecular structure is the cornerstone of its utility in API synthesis. The morpholine moiety, a saturated heterocycle containing both ether and amine functional groups, often imparts favorable physicochemical properties to the final drug molecule, such as improved water solubility and bioavailability.[1][6] The terminal hydroxyl group on the ethyl side-chain serves as a convenient handle for synthetic elaboration, enabling chemists to link the morpholine unit to a larger molecular scaffold through ether or ester linkages.
This compound is not merely a passive scaffold; it is an active participant in chemical transformations, serving as a base, a nucleophile, or a precursor to more complex reagents.[3][7] Its application is particularly notable in the synthesis of oncology and antiemetic drugs, where the morpholine ring is a common pharmacophore.
Key Physicochemical Properties:
| Property | Value | Reference(s) |
| CAS Number | 622-40-2 | [2][8] |
| Molecular Formula | C₆H₁₃NO₂ | [1][9] |
| Molecular Weight | 131.17 g/mol | [10] |
| Appearance | Colorless to pale yellow liquid | [3][11] |
| Boiling Point | ~227 °C | [10] |
| Density | ~1.08 g/cm³ | [3][10] |
| Solubility | Fully miscible in water | [5][9] |
Application Case Study I: Synthesis of Gefitinib
Gefitinib (Iressa®) is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[6][12] The molecular structure of Gefitinib features a morpholine ring connected via a propyl ether linkage. While 4-(2-Hydroxyethyl)morpholine is not the direct reactant, the synthesis relies on a closely related building block, 4-(3-chloropropyl)morpholine, which is conceptually derived from HEM.[13][14] The morpholine group is critical for the drug's pharmacokinetic profile.
The synthesis illustrates a common strategy: the late-stage introduction of a solubilizing group (the morpholine) onto a pre-formed heterocyclic core.
Workflow for Gefitinib Synthesis:
Caption: Overall synthetic workflow for Gefitinib.
Protocol: O-Alkylation and Final Coupling
This protocol focuses on the key steps where the morpholine-containing side chain is introduced.
Step 1: O-Alkylation of the Quinazoline Core
-
Rationale: This step attaches the flexible, solubility-enhancing morpholine side chain to the rigid quinazoline core via a stable ether bond. The use of a base like potassium carbonate is essential to deprotonate the phenolic hydroxyl group, activating it as a nucleophile to attack the alkyl halide.[13]
-
Procedure:
-
To a stirred solution of 6-hydroxy-4-chloro-7-methoxyquinazoline (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 4-(3-chloropropyl)morpholine (1.2 eq) to the mixture.[13]
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The product, 7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-yl chloride, precipitates as a solid.
-
Filter the solid, wash with water, and dry under vacuum.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield Gefitinib
-
Rationale: The final step is a nucleophilic aromatic substitution where the aniline derivative displaces the chlorine atom at the C4 position of the quinazoline ring. Isopropyl alcohol is a common solvent for this transformation, and the reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.[14]
-
Procedure:
-
Suspend the product from Step 1 (1.0 eq) in isopropyl alcohol.
-
Add 3-chloro-4-fluoroaniline (1.1 eq) to the suspension.[14]
-
Heat the mixture to reflux (approx. 82 °C) and maintain for 8-12 hours.
-
Monitor the reaction by HPLC. Upon completion, cool the mixture.
-
The product, Gefitinib, will crystallize out of the solution.
-
Filter the crude product, wash with cold isopropyl alcohol, and dry. Recrystallization from a suitable solvent system may be required for further purification.
-
Application Case Study II: Synthesis of Aprepitant
Aprepitant (Emend®) is a neurokinin-1 (NK₁) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[15] Its complex stereochemical structure features a highly substituted morpholine core. Unlike Gefitinib, where a pre-formed morpholine unit is attached, the synthesis of Aprepitant often involves the construction of the morpholine ring itself as a central strategic element.[16][17] This highlights the role of morpholine derivatives as foundational chiral scaffolds.
While various synthetic routes exist, a key challenge is the stereoselective construction of the three contiguous chiral centers on the morpholine ring.[16] Greener synthetic pathways have been developed that assemble the molecule in fewer, more atom-economical steps.[15]
Core Structure of Aprepitant:
Caption: Key structural elements of the Aprepitant API.
Conceptual Protocol: Building the Morpholine Core
A highly efficient synthesis involves a Lewis acid-mediated coupling to form the core structure.[16]
-
Rationale: This strategy uses a pre-existing stereocenter to direct the formation of a second stereocenter, a process known as stereochemical relay. A key step is a crystallization-induced asymmetric transformation, which converts an undesired diastereomer into the desired one, dramatically improving the overall yield.[16]
-
Conceptual Steps:
-
Condensation: React N-benzyl ethanolamine with glyoxylic acid to form a 2-hydroxy-1,4-oxazin-3-one intermediate. This creates the basic morpholine skeleton.
-
Activation & Coupling: Activate the hydroxyl group (e.g., as a trifluoroacetate) and couple it with an enantiopure chiral alcohol, (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-ol, mediated by a Lewis acid. This step establishes the mixed acetal linkage and a new stereocenter, typically yielding a mixture of diastereomers.[16]
-
Asymmetric Transformation: The mixture of diastereomers is subjected to conditions that allow for epimerization. Because one diastereomer is less soluble, it crystallizes out of solution, driving the equilibrium towards the formation of the desired product.[16]
-
Further Elaboration: The resulting stereochemically pure morpholine intermediate is then carried forward through several steps, including the attachment of the triazolinone side chain, to complete the synthesis of Aprepitant.[17][18]
-
Safety, Handling, and Optimization
Handling and Storage of 4-(2-Hydroxyethyl)morpholine
As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to established safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always use safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[19] Handle in a well-ventilated area or a chemical fume hood.[11]
-
Hazards: HEM is an irritant to the skin, eyes, and respiratory system.[11][19][20][21] Avoid inhalation of vapors and direct contact.
-
First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes.[11] For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air.[11] Seek medical attention in all cases of significant exposure.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[11][] The compound is noted to be air-sensitive and hygroscopic.[5]
Reaction Optimization and Impurity Control
-
Rationale: The "trustworthiness" of a protocol lies in its robustness and predictability. Understanding potential side reactions is key to developing a self-validating system.
-
Common Side Reactions: In alkylation reactions involving HEM's hydroxyl group, over-alkylation or reaction at the morpholine nitrogen can occur, though the nitrogen is less nucleophilic than in simpler amines. In syntheses where HEM is a potential impurity, its presence must be monitored and controlled to meet stringent regulatory guidelines.[23]
-
Optimization Strategies:
-
Solvent Selection: The choice of solvent can significantly impact reaction rates and selectivity. Tools like Linear Solvation Energy Relationships (LSER) can help predict solvent effects and guide the selection of greener, more efficient options.[24]
-
Base Selection: In reactions requiring deprotonation of the hydroxyl group, the strength and stoichiometry of the base are critical variables to optimize.
-
Temperature Control: Precise temperature control can minimize the formation of thermal degradation byproducts.
-
Continuous Flow Processing: For large-scale manufacturing, converting batch processes to continuous flow can improve safety, consistency, and yield, as demonstrated in multi-step pharmaceutical syntheses.[25]
-
Conclusion
4-(2-Hydroxyethyl)morpholine and its conceptual derivatives are indispensable tools in the arsenal of the modern medicinal chemist. Its strategic value extends beyond its role as a simple building block; it is a key enabler of desirable pharmacokinetic properties and a foundational element for constructing complex, stereochemically rich APIs. The syntheses of Gefitinib and Aprepitant, while different in their approach, both underscore the importance of the morpholine moiety in successful drug design. A thorough understanding of the reaction mechanisms, safety protocols, and optimization strategies associated with this compound is essential for any professional engaged in the field of drug development and manufacturing.
References
- 1. chemimpex.com [chemimpex.com]
- 2. products.basf.com [products.basf.com]
- 3. hnsincere.com [hnsincere.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Morpholine - Wikipedia [en.wikipedia.org]
- 7. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 8. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 10. 4-(2-Hydroxyethyl)morpholine ReagentPlus , 99 2-Morpholinoethanol [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. thieme-connect.de [thieme-connect.de]
- 13. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 15. chemistryforsustainability.org [chemistryforsustainability.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Aprepitant [cjph.com.cn]
- 18. US8133994B2 - Preparation of aprepitant - Google Patents [patents.google.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. fishersci.com [fishersci.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 23. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 24. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool [mdpi.com]
- 25. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to Evaluating 4-(2-Hydroxyethyl)morpholine as a Corrosion Inhibitor
An in-depth technical guide on the experimental setup for using 4-(2-Hydroxyethyl)morpholine as a corrosion inhibitor.
Abstract
This guide provides a detailed framework for researchers and scientists on the experimental evaluation of 4-(2-Hydroxyethyl)morpholine (HEM) as a corrosion inhibitor. The document outlines the theoretical basis for its inhibitory action, followed by comprehensive, step-by-step protocols for key analytical techniques. These include classical gravimetric methods, advanced electrochemical analyses such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS), and surface characterization techniques. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This note is designed to be a self-validating system, grounding its protocols in established standards and authoritative literature.
Introduction: The Role of HEM in Corrosion Science
Corrosion is an electrochemical process that leads to the degradation of metallic materials, causing significant economic losses and safety risks.[1] The use of organic corrosion inhibitors is a primary strategy for mitigating corrosion, particularly in acidic industrial environments.[2][3][4] An effective inhibitor functions by adsorbing onto the metal surface, forming a protective barrier that impedes the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions of the corrosion cell.[1]
4-(2-Hydroxyethyl)morpholine (HEM) is an organic compound belonging to the aminoalcohol class.[5] Its molecular structure is particularly promising for corrosion inhibition. It features a morpholine ring containing both a nitrogen and an oxygen atom, along with a hydroxyl group (-OH) on the ethyl side-chain. These heteroatoms (N, O) possess lone pairs of electrons, making them active centers for adsorption onto metal surfaces.[2][6] This guide details the necessary experimental setups to rigorously quantify the performance and elucidate the inhibition mechanism of HEM.
Part 1: Theoretical Framework & Mechanism of Inhibition
A robust experimental design is built upon a solid theoretical foundation. Understanding the probable mechanism of inhibition is crucial for interpreting experimental data correctly.
Proposed Mechanism of Action
The inhibition action of HEM is predicated on its ability to adsorb onto the metal surface. The mechanism can involve:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated HEM molecule in an acidic medium.
-
Chemisorption: Covalent bonding through the sharing of lone pair electrons from the nitrogen and oxygen atoms with the vacant d-orbitals of the metal atoms (e.g., iron in steel).[1][6]
The morpholine ring's nitrogen and oxygen atoms, along with the oxygen from the hydroxyl group, act as primary adsorption sites.[6] This adsorption creates a molecular film that isolates the metal from the corrosive environment. Based on its structure, HEM is expected to function as a mixed-type inhibitor, retarding both anodic and cathodic reactions.[7]
Adsorption Isotherm Modeling
To understand the interaction between HEM and the metal surface, it's essential to model its adsorption behavior. Adsorption isotherms describe the equilibrium relationship between the concentration of the inhibitor in the solution and the amount adsorbed on the metal surface at a constant temperature. The experimental data can be fitted to various models like Langmuir, Temkin, or Frumkin to gain insights.[8]
The Langmuir isotherm , for instance, assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules.[9] The equilibrium constant of adsorption (Kads) obtained from the isotherm can be used to calculate the standard free energy of adsorption (ΔG°ads), which helps differentiate between physisorption (typically around -20 kJ/mol) and chemisorption (typically more negative than -40 kJ/mol).[10]
Quantum Chemical Insights
Theoretical calculations using Density Functional Theory (DFT) can predict the relationship between a molecule's structure and its inhibition efficiency before extensive lab work.[10][11] Key parameters are calculated to understand the molecule's reactivity and potential for adsorption.[12][13]
| Parameter | Significance in Corrosion Inhibition | Source |
| EHOMO (Highest Occupied Molecular Orbital Energy) | Higher values indicate a greater tendency to donate electrons to the metal's vacant d-orbitals, enhancing adsorption. | [11][13] |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Lower values suggest a higher ability to accept electrons from the metal surface (back-donation). | [11][13] |
| Energy Gap (ΔE = ELUMO - EHOMO) | A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to better inhibition efficiency. | [11] |
| Dipole Moment (µ) | A higher dipole moment may increase the adsorption of the inhibitor on the metal surface. | [12] |
| Electronegativity (χ) | Indicates the ability of the molecule to attract electrons. | [10][12] |
| Global Hardness (η) | A lower value (higher softness) indicates a more reactive molecule. | [10][13] |
These theoretical calculations provide an authoritative grounding for the experimental observations of HEM's performance.[14]
Part 2: Experimental Protocols & Workflows
A multi-faceted approach combining gravimetric, electrochemical, and surface analysis techniques is required for a comprehensive evaluation. The following workflow provides a logical sequence for testing.
Caption: Overall experimental workflow for evaluating HEM.
Protocol 1: Gravimetric Analysis (Weight Loss Method)
This is a fundamental, non-electrochemical method to determine the average corrosion rate. Its validity is established by standards like ASTM G31.[15]
-
Objective: To determine the corrosion rate of a metal in a specific environment and calculate the inhibition efficiency of HEM.
-
Principle: The loss in weight of a metal coupon after immersion in a corrosive solution over time is directly proportional to the corrosion rate. A lower weight loss in the presence of an inhibitor indicates effective protection.[15]
-
Materials & Equipment:
-
Step-by-Step Methodology:
-
Coupon Preparation: Mechanically polish metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, dry, and store in a desiccator.[2]
-
Initial Weighing: Weigh each prepared coupon accurately using an analytical balance (W₁).
-
Immersion: Immerse the coupons in beakers containing the corrosive solution without (blank) and with different concentrations of HEM. Ensure the temperature is controlled (e.g., 298 K).
-
Duration: Keep the coupons immersed for a predetermined period (e.g., 6, 12, or 24 hours).[2]
-
Cleaning & Final Weighing: After immersion, remove the coupons, clean them with a brush under running water to remove corrosion products, rinse with distilled water and acetone, dry, and re-weigh (W₂).
-
-
Data Analysis:
-
Weight Loss (ΔW): ΔW = W₁ - W₂
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D) Where K = 8.76 × 10⁴ (constant), ΔW is in grams, A is the surface area in cm², T is time in hours, and D is the metal density in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 Where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[10]
-
Protocol 2: Electrochemical Evaluation
Electrochemical tests provide rapid and detailed information about corrosion kinetics and inhibitor mechanisms.[17][18] These are typically performed in a three-electrode glass cell containing the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[19][20] Relevant standards include ASTM G5, G59, and G102.[15][18][21]
-
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the inhibitor type (anodic, cathodic, or mixed).[20][22]
-
Principle: The potential of the working electrode is scanned relative to the reference electrode, and the resulting current is measured. The relationship between potential and the logarithm of current density (Tafel plot) provides key corrosion parameters.[3]
-
Step-by-Step Methodology:
-
Setup: Assemble the three-electrode cell with the prepared working electrode. Fill with the test solution (blank or with HEM).
-
Stabilization: Allow the system to stabilize by immersing the working electrode for about 30-60 minutes until a steady Open Circuit Potential (OCP) is reached.[15]
-
Polarization Scan: Apply a potential scan from approximately -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5-1 mV/s).[3][19]
-
-
Data Analysis:
-
Tafel Extrapolation: Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to the Ecorr. The intersection point gives the icorr.
-
Inhibition Efficiency (IE%): IE% = [(icorr,0 - icorr,i) / icorr,0] × 100 Where icorr,0 and icorr,i are the corrosion current densities without and with the inhibitor, respectively.
-
Inhibitor Type: If the change in Ecorr with the inhibitor is >85 mV, it is classified as anodic or cathodic. If the change is <85 mV, it is a mixed-type inhibitor.[7]
-
-
Objective: To investigate the kinetics of the electrode processes and the properties of the inhibitor film at the metal-solution interface.[23][24]
-
Principle: A small amplitude AC signal is applied to the electrode at OCP over a range of frequencies. The impedance of the system is measured. A higher impedance is associated with better corrosion resistance.[25]
-
Step-by-Step Methodology:
-
Setup & Stabilization: Same as for PDP.
-
EIS Measurement: Perform the EIS measurement at OCP, applying a small sinusoidal voltage perturbation (e.g., 10 mV). Scan from a high frequency (e.g., 100 kHz) to a low frequency (e.g., 0.01 Hz).
-
-
Data Analysis:
-
Nyquist Plot: A plot of the imaginary impedance (-Zim) versus the real impedance (Zre). The diameter of the semicircle corresponds to the charge-transfer resistance (Rct). A larger diameter indicates higher corrosion resistance.[15]
-
Bode Plot: A plot of the impedance modulus (|Z|) and phase angle versus frequency. The impedance at low frequencies approximates the polarization resistance.[25]
-
Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to quantify parameters like solution resistance (Rs), charge-transfer resistance (Rct), and double-layer capacitance (Cdl).[17]
-
Inhibition Efficiency (IE%): IE% = [(Rct,i - Rct,0) / Rct,i] × 100 Where Rct,i and Rct,0 are the charge-transfer resistances with and without the inhibitor, respectively.
-
Protocol 3: Surface Characterization
These techniques provide visual and chemical evidence of the protective film formed by HEM.[26][27][28]
-
Scanning Electron Microscopy (SEM): Used to visualize the surface morphology of the metal coupons after immersion in the corrosive media, with and without HEM. A smoother surface with fewer pits in the presence of HEM indicates effective inhibition.[16][29]
-
Atomic Force Microscopy (AFM): Provides three-dimensional surface topography and quantitative roughness data. A lower average roughness value for the inhibited sample confirms the formation of a protective film.[26][27]
-
X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique used to determine the chemical composition of the surface film. It can confirm the presence of N and O from the adsorbed HEM molecules and provide information about their chemical states, verifying the chemisorption mechanism.[6][29][30]
Part 3: Data Interpretation and Visualization
Data Summary Tables
Table 1: Potentiodynamic Polarization (PDP) Data
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | IE% |
| Blank | -450 | 850 | 120 | -150 | - |
| 0.1 | -442 | 210 | 115 | -145 | 75.3 |
| 0.5 | -435 | 95 | 112 | -140 | 88.8 |
| 1.0 | -428 | 40 | 108 | -135 | 95.3 |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor Conc. (mM) | Rs (Ω·cm²) | Rct (Ω·cm²) | Cdl (µF/cm²) | IE% |
| Blank | 1.5 | 85 | 250 | - |
| 0.1 | 1.6 | 350 | 120 | 75.7 |
| 0.5 | 1.4 | 820 | 85 | 89.6 |
| 1.0 | 1.5 | 1850 | 50 | 95.4 |
Visualization of Inhibition Mechanism
Caption: Proposed adsorption mechanism of HEM on a metal surface.
Conclusion
The comprehensive evaluation of 4-(2-Hydroxyethyl)morpholine as a corrosion inhibitor requires a systematic approach integrating gravimetric, electrochemical, and surface analysis techniques. The protocols detailed in this guide, grounded in established standards[15][31][32] and scientific principles, provide a robust framework for determining its inhibition efficiency, understanding its mechanism of action, and validating its performance. The strong potential of HEM, derived from its molecular structure rich in electron-donating heteroatoms, can be effectively quantified and confirmed by following these self-validating experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Mild Steel Corrosion in Acid Medium [ijtech.eng.ui.ac.id]
- 4. Corrosion Protection in Acidic Medium for Mild Steel Using Various Plants Extract as Green Corrosion Inhibitor - A Review | Scientific.Net [scientific.net]
- 5. products.basf.com [products.basf.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journalcsij.com [journalcsij.com]
- 9. content.ampp.org [content.ampp.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines [mdpi.com]
- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. content.ampp.org [content.ampp.org]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. farsi.msrpco.com [farsi.msrpco.com]
- 22. corrosionpedia.com [corrosionpedia.com]
- 23. ijcsi.pro [ijcsi.pro]
- 24. pubs.aip.org [pubs.aip.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. researchgate.net [researchgate.net]
- 29. pubs.acs.org [pubs.acs.org]
- 30. content.ampp.org [content.ampp.org]
- 31. Corrosion Inhibitors for Oil and Gas Industry: Testing, Selection, Application, and Monitoring [store.astm.org]
- 32. content.ampp.org [content.ampp.org]
Application Notes & Protocols: 4-(2-Hydroxyethyl)morpholine as a Stabilizing Agent in Cosmetic Preparations
Abstract
These application notes provide a comprehensive technical guide on the utilization of 4-(2-Hydroxyethyl)morpholine (HEM) as a multifunctional stabilizing agent in cosmetic and personal care formulations. HEM, a versatile amino alcohol, enhances product integrity through its efficacy as a pH adjuster, emulsion stabilizer, and texture modifier.[1] This document elucidates the core mechanisms of action and furnishes detailed, field-proven protocols for evaluating its performance. The methodologies are designed to be self-validating, incorporating control systems and clear evaluation metrics to ensure scientific rigor and trustworthiness. Key stability parameters—including pH maintenance, resistance to phase separation under thermal and mechanical stress, and rheological consistency—are addressed.
Introduction to 4-(2-Hydroxyethyl)morpholine (HEM)
4-(2-Hydroxyethyl)morpholine (CAS No. 622-40-2), also known as 2-Morpholinoethanol, is a colorless to pale yellow liquid characterized by its excellent solubility in water and various organic solvents.[1][2][3] This property, derived from its heterocyclic amine structure combined with a hydroxyl group, makes it a highly versatile compound in chemical synthesis and formulation science.[1][4][5] While it serves as a building block in pharmaceutical synthesis and a reagent in the production of surfactants and polymers, its role in the cosmetics industry is centered on its ability to ensure the stability and longevity of complex formulations like creams, lotions, and serums.[1][6]
HEM's primary functions in cosmetics are to act as a pH adjuster and an emulsion stabilizer, directly contributing to the product's texture, efficacy, and shelf-life.[1]
Table 1: Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
| Property | Value | Reference |
| CAS Number | 622-40-2 | [2][3][4][5][7][8][9] |
| Molecular Formula | C₆H₁₃NO₂ | [3][7][8][9] |
| Molecular Weight | 131.17 g/mol | [9][10] |
| Appearance | Colorless to pale yellow liquid | [2][3][6][7] |
| Boiling Point | 226°C to 228°C | [3][8] |
| Density | ~1.075 - 1.085 g/mL at 20°C | [3][8] |
| pH | ~10.7 | [8] |
| Solubility | Soluble in water | [1][3][8] |
Core Mechanisms of Stabilization
The efficacy of HEM as a stabilizer stems from its bifunctional chemical nature. The morpholine ring provides a basic nitrogen atom, while the hydroxyethyl side chain imparts hydrophilic character.
pH Adjustment and Buffering
The stability of many cosmetic formulations is highly dependent on maintaining a specific pH range.[11][12] Active ingredients, preservatives, and the emulsion system itself can degrade or lose efficacy outside of their optimal pH. HEM acts as a weak base and pH adjuster.[1] Its tertiary amine group can neutralize acidic components in a formulation, raising the pH to a desired level. This is critical for skin compatibility, as formulations should ideally match the natural pH of the skin's acid mantle to avoid irritation.[12]
Emulsion Stabilization
Emulsions, such as creams and lotions, are inherently unstable dispersions of oil and water.[13][14] Stabilizers are required to prevent phase separation (creaming, coalescence) over time.[14] HEM contributes to emulsion stability through several potential mechanisms:
-
Interfacial Action: As an amphiphilic molecule, HEM can orient itself at the oil-water interface, reducing interfacial tension and forming a protective barrier around dispersed droplets. This steric hindrance prevents droplets from coalescing.
-
Viscosity Modification: By influencing the ionic strength and intermolecular interactions within the continuous phase, HEM can contribute to an increase in viscosity. A more viscous external phase slows the movement of dispersed droplets, hindering gravitational separation and improving overall stability.[15][16][17]
Caption: Relationship between HEM's structure and its functions.
Experimental Protocols for Performance Evaluation
The following protocols are designed to quantify the stabilizing effects of 4-(2-Hydroxyethyl)morpholine in a model cosmetic emulsion (e.g., a basic oil-in-water lotion).
Protocol 1: Assessment of pH Stability
Objective: To determine the ability of HEM to maintain the pH of a cosmetic formulation against acidic challenges.
Materials & Equipment:
-
Base O/W lotion formulation (without pH adjuster).
-
4-(2-Hydroxyethyl)morpholine.
-
10% Citric Acid solution (or other suitable acid).
-
Calibrated pH meter with a surface probe.[11]
-
Analytical balance and beakers.
-
Overhead mixer.
Methodology:
-
Sample Preparation:
-
Prepare two 200g batches of the base lotion.
-
Control Batch: No additions.
-
Test Batch: Add a predetermined concentration of HEM (e.g., 0.5% w/w) to the formulation during the cooling phase (<40°C) and mix until homogeneous.
-
-
Initial Measurement (Time 0):
-
Allow both batches to equilibrate to room temperature (25°C).
-
Measure and record the initial pH of both the Control and Test batches.[18]
-
-
Acidic Stress:
-
To 100g of the Control batch and 100g of the Test batch, add 0.5 mL of the 10% Citric Acid solution. Mix thoroughly for 5 minutes.
-
Measure and record the pH immediately after mixing.
-
-
Monitoring:
-
Store the samples in sealed containers at room temperature.
-
Measure and record the pH of both samples at regular intervals (e.g., 24 hours, 7 days, 14 days, 30 days).
-
Data Analysis & Interpretation: A successful outcome is characterized by the Test batch showing significantly less pH drift compared to the Control batch after the acidic challenge. The HEM-containing formulation should maintain its pH closer to the initial target value over the monitoring period.
Table 2: Sample Data Log for pH Stability Study
| Time Point | Control Batch pH | Test Batch (0.5% HEM) pH |
| Time 0 (Initial) | ||
| Time 0 (Post-Acid) | ||
| 24 Hours | ||
| 7 Days | ||
| 30 Days |
Protocol 2: Evaluation of Emulsion Stability
Objective: To assess the efficacy of HEM in preventing phase separation under accelerated stress conditions.
Materials & Equipment:
-
Control and Test batches from Protocol 3.1.
-
Thermostatic oven/incubator capable of maintaining 45°C ± 2°C and 50°C ± 2°C.[19]
-
Refrigerator/freezer capable of maintaining -10°C ± 2°C.[19]
-
Laboratory centrifuge with temperature control.[19]
-
Graduated centrifuge tubes.
Methodology: This protocol involves subjecting the samples to three standard tests.[19]
A. Accelerated Thermal Stability (Heat & Freeze-Thaw Cycles):
-
High-Temperature Storage: Place 20g of each batch into separate sealed glass jars. Store one set at 45°C and another at room temperature (25°C, as a benchmark). Evaluate samples at intervals (e.g., 1, 2, 4, 8, 12 weeks) for any signs of separation, discoloration, or odor change.[13] Stability at 45°C for 8-12 weeks is often used to predict a shelf life of one to two years.[13]
-
Freeze-Thaw Cycling: Place 20g of each batch into sealed containers. Subject them to a minimum of three cycles where each cycle consists of 24 hours at -10°C followed by 24 hours at 25°C.[19][20] A more rigorous test involves cycling between -10°C and 45°C for five cycles.[19][20]
-
Evaluation: After each cycle or storage interval, visually inspect the samples for:
B. Mechanical Stress (Centrifugation):
-
Causality: This test uses centrifugal force to accelerate gravitational separation, providing a rapid prediction of creaming tendency.[19][21]
-
Procedure:
-
Evaluation: After centrifugation, measure the volume (or height) of any separated oil or water phase. The Test batch should exhibit significantly less separation than the Control.
Caption: General workflow for cosmetic stability testing.
Protocol 3: Rheological Characterization
Objective: To measure the effect of HEM on the viscosity and flow properties of the formulation.
Materials & Equipment:
-
Control and Test batches.
-
Rotational viscometer or rheometer with appropriate spindle/geometry (e.g., parallel plate or cone-plate for creams).[15][22]
-
Temperature-controlled sample stage.
Methodology:
-
Causality: Viscosity is a critical parameter for the stability and sensory experience of a cosmetic product.[22][23][24] High viscosity at low shear rates (rest) helps prevent settling or creaming, while shear-thinning behavior is desirable for easy application.[15]
-
Sample Preparation: Allow samples to equilibrate to a controlled temperature (e.g., 25°C) for at least one hour before measurement.
-
Viscosity Measurement:
-
Load the sample onto the viscometer, ensuring no air bubbles are trapped.
-
Perform a shear rate ramp, measuring viscosity across a range of shear rates (e.g., from 0.1 s⁻¹ to 100 s⁻¹). This will reveal the flow behavior (e.g., Newtonian, shear-thinning).[22]
-
For simple quality control, a single-point viscosity measurement can be taken, but a flow curve provides more comprehensive data.[22][23]
-
-
Data Analysis:
-
Plot viscosity vs. shear rate for both Control and Test samples.
-
Compare the viscosity profiles. Note any significant increase in viscosity or changes in shear-thinning behavior in the HEM-containing sample. Consistent viscosity readings over time during stability testing indicate good rheological stability.[18]
-
Safety and Regulatory Considerations
-
Hazard Profile: 4-(2-Hydroxyethyl)morpholine is classified as causing skin and eye irritation and may cause respiratory irritation.[6][7][9][25] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn during handling.[9][25]
-
Toxicological Assessment: A recent evaluation of HEM, considering it as a potential impurity in pharmaceuticals and supplements, concluded that the weight of evidence indicates it is not genotoxic.[26][27] The study proposed a Threshold of Toxicological Concern (TTC) value for chronic exposure, which can be used in safety assessments.[26][27]
-
Cosmetic Ingredient Review (CIR): The CIR Expert Panel has previously evaluated Morpholine, the parent compound, and concluded that the available data were insufficient to support its safety in cosmetics.[28][29] It is imperative for formulators to conduct their own thorough safety assessments for HEM in the specific context of their final product, adhering to regional regulatory requirements.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 4. products.basf.com [products.basf.com]
- 5. 4-2-hydroxyethyl Morpholine | 622-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 6. hnsincere.com [hnsincere.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. adslaboratories.com [adslaboratories.com]
- 12. kblcosmetics.com [kblcosmetics.com]
- 13. cheops-tsar.de [cheops-tsar.de]
- 14. Emulsion Formation and Stabilization by Biomolecules: The Leading Role of Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ulprospector.com [ulprospector.com]
- 17. researchgate.net [researchgate.net]
- 18. certified-laboratories.com [certified-laboratories.com]
- 19. makingcosmetics.com [makingcosmetics.com]
- 20. m.youtube.com [m.youtube.com]
- 21. dgk-ev.de [dgk-ev.de]
- 22. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 23. rheosense.com [rheosense.com]
- 24. mxdprocess.com [mxdprocess.com]
- 25. fishersci.com [fishersci.com]
- 26. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 27. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. cosmeticsinfo.org [cosmeticsinfo.org]
Application Notes & Protocols: Leveraging 4-(2-Hydroxyethyl)morpholine in Advanced Surfactant Synthesis
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(2-Hydroxyethyl)morpholine (HEM), a readily available amino alcohol, presents a unique and versatile platform for the synthesis of a new generation of performance-advantaged surfactants.[1] Its distinct molecular architecture, featuring a reactive secondary amine (within the morpholine ring, which becomes tertiary upon N-alkylation) and a primary hydroxyl group, allows for the systematic construction of cationic, non-ionic, and amphoteric surfactants.[2] Furthermore, the inherent properties of the morpholine moiety, such as its ability to form protective films on metal surfaces, impart valuable secondary characteristics like corrosion inhibition to the final surfactant molecules.[3][4] This guide provides an in-depth exploration of HEM as a surfactant precursor, detailing the strategic chemical pathways, step-by-step synthesis protocols, and the underlying scientific principles that govern the design and application of these novel surface-active agents.
The Strategic Value of 4-(2-Hydroxyethyl)morpholine (HEM) as a Surfactant Precursor
The efficacy of HEM as a foundational building block in surfactant chemistry stems from its bifunctional nature. The two key reactive sites—the nitrogen atom of the morpholine ring and the terminal hydroxyl group—can be selectively and sequentially modified to build the desired amphiphilic structure.
-
The Morpholine Nitrogen: This site is the primary locus for introducing hydrophobicity. Through N-alkylation (quaternization), it becomes the cationic headgroup, a critical step in forming cationic and amphoteric surfactants. The cyclic structure of the morpholine ring offers steric bulk compared to simpler amines, which can influence micelle packing and surface properties.
-
The Hydroxyl Group (-OH): This functional group is the gateway to producing non-ionic and ester-based cationic surfactants. It can be ethoxylated to create a non-ionic polyethylene glycol (PEG) chain or esterified with a fatty acid to introduce a biodegradable linkage within a cationic structure (Esterquat).[5]
-
Inherent Functionality: The morpholine ring itself is not passive. It is widely recognized for its application as a corrosion inhibitor in industrial systems, such as steam boilers.[6] This property is conferred by the ability of the nitrogen and oxygen atoms to adsorb onto metal surfaces, creating a protective barrier.[7][8] Surfactants built from a HEM platform can therefore carry this valuable anti-corrosion functionality, making them ideal for applications in metal cleaning, lubricants, and protective coatings.
Synthesis of Cationic Surfactants from HEM
Cationic surfactants derived from HEM are particularly noteworthy for their potential as corrosion inhibitors, biocides, and fabric softeners. The morpholinium headgroup forms the positively charged hydrophilic moiety.
Protocol: Synthesis of N-Dodecyl-N-(2-hydroxyethyl)morpholinium Bromide (A Standard Cationic Surfactant)
This protocol describes a straightforward quaternization reaction to produce a classic cationic surfactant. The reaction involves the N-alkylation of the morpholine nitrogen with a long-chain alkyl halide.
Causality and Experimental Rationale: The reaction is a standard SN2 nucleophilic substitution. The lone pair of electrons on the morpholine nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the 1-bromododecane, which bears a partial positive charge due to the electronegative bromine atom. The bromine atom is a good leaving group, facilitating the reaction. Ethanol is chosen as a polar protic solvent to solubilize both the polar HEM and the nonpolar alkyl bromide, facilitating their interaction. Refluxing provides the necessary activation energy to overcome the reaction barrier.
Step-by-Step Methodology:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 13.12 g (0.10 mol) of 4-(2-Hydroxyethyl)morpholine in 100 mL of absolute ethanol.
-
Addition of Alkyl Halide: To the stirred solution, add 24.93 g (0.10 mol) of 1-bromododecane dropwise over 15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain this temperature with vigorous stirring for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator under reduced pressure.
-
Purification: The resulting viscous oil is the crude product. To purify, wash the crude product three times with 50 mL portions of cold diethyl ether to remove any unreacted 1-bromododecane. Decant the ether layer after each wash.
-
Drying: Dry the purified product under high vacuum at 50°C for 12 hours to remove any residual solvent, yielding the final N-dodecyl-N-(2-hydroxyethyl)morpholinium bromide as a waxy solid.
Visualization of Synthetic Workflow:
Caption: Workflow for the synthesis of a standard morpholinium cationic surfactant.
Protocol: Synthesis of a Morpholine-Based Esterquat
Esterquats are prized for their improved biodegradability due to the presence of a hydrolysable ester linkage.[5] This protocol outlines a two-step synthesis: esterification of HEM followed by quaternization.
Causality and Experimental Rationale: The first step is a Fischer esterification between the hydroxyl group of HEM and a long-chain fatty acid (e.g., palmitic acid). This reaction is acid-catalyzed (typically with p-toluenesulfonic acid) and driven to completion by removing the water byproduct via a Dean-Stark apparatus. The second step is the quaternization of the tertiary morpholine nitrogen in the newly formed ester using an alkylating agent like dimethyl sulfate.
Step-by-Step Methodology:
-
Esterification:
-
Combine 13.12 g (0.10 mol) of HEM, 25.64 g (0.10 mol) of palmitic acid, and 0.5 g of p-toluenesulfonic acid in 150 mL of toluene in a flask fitted with a Dean-Stark trap and reflux condenser.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (approx. 4-6 hours).
-
Cool the mixture and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate and remove the toluene under reduced pressure.
-
-
Quaternization:
-
Dissolve the resulting ester intermediate (approx. 0.10 mol) in 100 mL of acetone.
-
Cool the solution in an ice bath and slowly add 12.61 g (0.10 mol) of dimethyl sulfate dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold acetone, and dry under vacuum.
-
Application Spotlight: Morpholine-Based Gemini Surfactants
Gemini surfactants feature two hydrophobic tails and two hydrophilic headgroups linked by a spacer, offering exceptionally low critical micelle concentrations (CMC) and superior surface tension reduction compared to their single-chain counterparts.[9] A notable example is 1,4-bis(morpholinododecylammonio)butane dibromide (BMBD), which has shown high efficiency as a collector in the reverse froth flotation of minerals.[9][10]
Synthesis of BMBD: The synthesis involves a multi-step process, starting with the N-alkylation of morpholine with 1-bromododecane, followed by reaction with a spacer molecule like 1,4-dibromobutane to link two of the N-dodecylmorpholine units together.[9]
Synthesis of Non-ionic Surfactants from HEM
The hydroxyl group of HEM is the key to creating non-ionic surfactants, typically through ethoxylation—the addition of ethylene oxide (EO) units. This process creates a polyethylene glycol (PEG) chain, the length of which determines the surfactant's hydrophilic-lipophilic balance (HLB) and properties.
Protocol: Synthesis of an N-Dodecyl-4-(2-hydroxyethyl)morpholine Ethoxylate
This is a two-step procedure. First, a hydrophobic tail is attached to the nitrogen. Second, the hydrophilic PEG chain is grown from the hydroxyl group.
Causality and Experimental Rationale: The initial N-alkylation creates a tertiary amine precursor with the desired hydrophobic tail. The subsequent ethoxylation is a base-catalyzed ring-opening polymerization of ethylene oxide. A strong base like sodium hydroxide or potassium hydroxide is used to deprotonate the terminal hydroxyl group, forming a highly nucleophilic alkoxide. This alkoxide initiates the attack on an ethylene oxide monomer, and the process repeats, extending the polyether chain.[11] The average number of EO units added can be controlled by the stoichiometry of the reactants. (Safety Note: Ethylene oxide is a toxic, flammable gas and this reaction must be performed in a specialized pressure reactor by trained personnel).
Step-by-Step Methodology:
-
Synthesis of Precursor (N-Dodecyl-4-(2-hydroxyethyl)morpholine):
-
In a suitable reactor, combine 13.12 g (0.10 mol) of HEM and 24.93 g (0.10 mol) of 1-bromododecane.
-
Add 8.00 g (0.20 mol) of sodium hydroxide as a 20% aqueous solution to act as an acid scavenger.
-
Heat the mixture to 120-130°C and stir vigorously for 6-8 hours.
-
Cool the mixture, add water to dissolve the salts, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent to yield the N-dodecylated precursor.
-
-
Ethoxylation:
-
Charge the N-dodecyl-4-(2-hydroxyethyl)morpholine precursor (e.g., 0.10 mol) into a high-pressure ethoxylation reactor.
-
Add a catalytic amount of potassium hydroxide (approx. 0.1-0.3% by weight).
-
Heat the reactor to 140-160°C under a nitrogen atmosphere and apply a vacuum to remove any traces of water.
-
Introduce a predetermined amount of ethylene oxide (e.g., 4.4 g per desired EO unit, so 44.0 g for a 10-mole ethoxylate) into the reactor while maintaining the temperature and pressure (typically 2-5 bar).
-
After the addition is complete, allow the reaction to "digest" for 1-2 hours until the pressure stabilizes.
-
Cool the reactor and neutralize the catalyst with an acid (e.g., acetic or phosphoric acid). The resulting product is the non-ionic surfactant.
-
Visualization of Non-ionic Synthesis Pathway:
Caption: Two-step synthesis route for HEM-based non-ionic surfactants.
Proposed Synthesis of Amphoteric Surfactants from HEM
Amphoteric (zwitterionic) surfactants contain both positive and negative charges in their hydrophilic headgroup. A betaine-type structure is a common example. While direct literature for HEM-based amphoterics is scarce, a logical and chemically sound pathway can be proposed based on established principles.
Proposed Protocol: Synthesis of an N-Dodecyl-N-(2-hydroxyethyl)morpholinium Acetate (A Betaine-type Surfactant)
This synthesis builds upon the tertiary amine precursor created in the non-ionic synthesis (Step 1) and introduces a carboxylate group via reaction with sodium chloroacetate.
Causality and Experimental Rationale: The synthesis begins with the same N-alkylation used previously to create the hydrophobic tertiary amine, N-dodecyl-4-(2-hydroxyethyl)morpholine. This intermediate then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate. This SN2 reaction results in the formation of a quaternary ammonium cation and a carboxylate anion within the same molecule, creating the zwitterionic betaine structure.
Step-by-Step Methodology:
-
Prepare Precursor: Synthesize N-dodecyl-4-(2-hydroxyethyl)morpholine as described in Step 1 of Protocol 3.1.
-
Betainization Reaction:
-
Dissolve the purified precursor (0.10 mol) in a mixture of 100 mL of isopropanol and 20 mL of water.
-
Add 12.8 g (0.11 mol) of sodium chloroacetate to the solution.
-
Heat the mixture to reflux (approx. 80-85°C) and maintain for 36-48 hours. The pH should be maintained between 8 and 10 by the occasional addition of a 10% NaOH solution.
-
Monitor the reaction for the depletion of the tertiary amine precursor.
-
-
Purification:
-
Cool the reaction mixture. The byproduct, sodium chloride, will precipitate. Remove the salt by filtration.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from an acetone/ethanol mixture to yield the final amphoteric surfactant.
-
Performance Data and Attributes
The true value of a surfactant is defined by its performance. Surfactants derived from HEM exhibit a compelling combination of surface activity and functional benefits.
Table 1: Comparative Surface Properties of Surfactants
| Surfactant Type | Example Structure | Typical CMC (mol/L) | Surface Tension at CMC (γCMC, mN/m) | Key Attribute |
|---|---|---|---|---|
| Standard Cationic | N-Alkyl-N-(2-hydroxyethyl)morpholinium Bromide | 1 x 10⁻³ - 1 x 10⁻⁴[12] | 30 - 40[12] | Corrosion Inhibition[8], Biocidal Activity |
| Gemini Cationic | 1,4-bis(morpholinododecylammonio)butane dibromide (BMBD) | ~1 x 10⁻⁵[10] | 25 - 35[9] | High Efficiency, Strong Surface Tension Reduction |
| Non-ionic | N-Alkyl-HEM-(EO)n | Variable (depends on R and n)[13] | 28 - 35[14] | Hard Water Tolerance, Good Emulsifier |
| Amphoteric (Betaine) | N-Alkyl-HEM-Acetate | 1 x 10⁻³ - 1 x 10⁻⁴ | 25 - 35[15] | Mildness, Good Foaming, pH Stability |
Note: CMC and γCMC values are representative and can vary significantly with alkyl chain length, temperature, and electrolyte concentration.
Biodegradability and Ecotoxicity: The environmental profile of HEM-based surfactants is a critical consideration.
-
Esterquats: The inclusion of an ester bond provides a "weak link" that is susceptible to hydrolysis, significantly enhancing biodegradability compared to surfactants with stable ether or C-N bonds.[5]
-
Amine-Based Surfactants: While the morpholine ring itself can be biodegraded by certain microorganisms, it may be more resistant than linear structures.[16] The overall biodegradability will be highly dependent on the complete molecular structure.[17][18]
-
Toxicity: Cationic surfactants, particularly quaternary ammonium compounds, are known for their biocidal properties and can exhibit higher aquatic toxicity.[19] The final formulation's toxicity must be carefully evaluated. Non-ionic and amphoteric surfactants are generally considered to have a more favorable ecotoxicity profile.[20]
Conclusion
4-(2-Hydroxyethyl)morpholine is a demonstrably potent and versatile precursor for the development of specialized surfactants. Its dual reactive sites enable the rational design of cationic, non-ionic, and amphoteric molecules. The protocols and principles outlined in this guide provide a foundational framework for researchers to explore this chemistry further. The ability to build in secondary performance characteristics, most notably corrosion inhibition, distinguishes HEM-derived surfactants from conventional alternatives and opens new avenues for innovation in formulations where multi-functionality is paramount.
References
- 1. products.basf.com [products.basf.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Morpholine uses in water treatment [chemtexltd.com]
- 4. Morpholine: A Multi-Purpose Chemical for Industrial Applications from Silver Fern Chemical [silverfernchemical.com]
- 5. Synthesis and Performance Properties of Cationic Fabric Softeners Derived from Free Fatty Acid of Tallow Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHEMICAL SUPPLIER : MORPHOLINE AS CORROSION INHIBITOR [sanminglobe.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Morpholine-Based Gemini Surfactant: Synthesis and Its Application for Reverse Froth Flotation of Carnallite Ore in Potassium Fertilizer Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Predicting Critical Micelle Concentrations for Surfactants Using Graph Convolutional Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ethoxylated nonionic surfactants: Topics by Science.gov [science.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biodegradability and toxicity of sulphonate-based surfactants in aerobic and anaerobic aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biodegradability and ecotoxicity of amine oxide based surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Hydroxyethyl)morpholine
Welcome to the technical support guide for the synthesis of 4-(2-Hydroxyethyl)morpholine (HEM). As a Senior Application Scientist, I've designed this resource to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights to overcome common challenges in this synthesis. 4-(2-Hydroxyethyl)morpholine is a versatile intermediate in the pharmaceutical and chemical industries, notably used in the preparation of various active pharmaceutical ingredients like ester prodrugs of naproxen.[1][2][3]
This guide moves beyond simple step-by-step instructions. It delves into the causality behind experimental choices, offering a self-validating framework to help you troubleshoot issues, optimize reaction conditions, and ultimately improve the yield and purity of your product.
Section 1: Understanding the Core Synthesis Routes
The industrial production of 4-(2-Hydroxyethyl)morpholine is primarily achieved through two efficient pathways. The choice between them often depends on the available starting materials, safety infrastructure, and desired scale.
-
Route A: Ethoxylation of Morpholine: This is a direct and common method involving the reaction of morpholine with ethylene oxide. The reaction is typically base-catalyzed and involves a nucleophilic ring-opening of the epoxide. While efficient, it requires specialized equipment to handle the highly reactive and hazardous nature of ethylene oxide.[4][5]
-
Route B: Reductive Amination of Diethylene Glycol (DEG) with Morpholine: This route involves reacting diethylene glycol with morpholine in the presence of hydrogen and a hydrogenation catalyst, such as copper or cobalt.[4][5] This method avoids the use of ethylene oxide but requires high pressure and temperature, along with careful catalyst selection and handling.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during HEM synthesis in a direct question-and-answer format.
Q1: Why is my yield of 4-(2-Hydroxyethyl)morpholine unexpectedly low?
A low yield is the most frequent challenge, and it rarely stems from a single cause. A systematic evaluation of your experimental parameters is crucial.
Potential Cause 1: Sub-optimal Reaction Conditions The kinetics of both primary synthesis routes are highly sensitive to temperature and pressure.
-
For the Ethoxylation Route (Route A): Insufficient temperature will result in a sluggish, incomplete reaction. Conversely, excessive heat can promote side reactions, such as the formation of polyethylene glycol derivatives.
-
For the Reductive Amination Route (Route B): This reaction requires high temperatures (150–400°C) and pressures (30–400 atmospheres) to proceed efficiently.[6] Deviation from the optimal range for your specific catalyst system can drastically reduce conversion rates.
Potential Cause 2: Catalyst Deactivation or Inefficiency (Route B) The hydrogenation catalyst is the heart of the DEG route. Its performance can be compromised by:
-
Poisoning: Impurities in the diethylene glycol or morpholine feedstocks (e.g., sulfur or chloride compounds) can poison the catalyst, rendering it inactive.
-
Fouling: High-molecular-weight byproducts can deposit on the catalyst surface, blocking active sites.[7]
-
Incorrect Choice: Catalysts vary in activity and selectivity. Nickel, cobalt, and copper-based catalysts are common, but their performance is process-dependent.[4][7]
Potential Cause 3: Side Reactions and Byproduct Formation The formation of undesired products directly consumes your reactants and complicates purification, leading to apparent or real yield loss. A common byproduct in the DEG route is 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine, also known as DMDEE.[4][5] This occurs when the initially formed HEM reacts further. In the ethylene oxide route, over-addition can lead to the formation of longer hydroxyethyl chains.
Potential Cause 4: Inefficient Purification 4-(2-Hydroxyethyl)morpholine is highly water-soluble and has a high boiling point (approx. 222-228 °C at atmospheric pressure).[2][8] Significant product loss can occur during the workup and purification phases if not performed correctly. For instance, using an inefficient distillation setup can lead to co-distillation with impurities or thermal degradation of the product.
Q2: My final product is discolored. What causes this and how can I prevent it?
A colorless to pale yellow liquid is the expected appearance of pure HEM.[2][9] Darker colors (yellow to brown) indicate impurities, often arising from degradation.
-
Cause 1: Thermal Degradation: HEM, like many aminoalcohols, can degrade at high temperatures. This is particularly problematic during distillation if the temperature exceeds the compound's stability limit. Distilling at atmospheric pressure is often too harsh.
-
Cause 2: Air Oxidation: The product is noted to be air-sensitive.[2][10] Exposure to oxygen, especially at elevated temperatures during the reaction or purification, can lead to the formation of colored, oxidized impurities.
Solutions:
-
Inert Atmosphere: Ensure the reaction and all subsequent transfers are performed under an inert atmosphere, such as nitrogen or argon.
-
Vacuum Distillation: This is the most critical step for obtaining a pure, colorless product. By reducing the pressure, you significantly lower the boiling point, allowing for distillation at a temperature that prevents thermal decomposition.
-
Storage: Store the final product under an inert gas and in a cool, dark place to maintain its purity.
Q3: What are the common byproducts and how can I minimize them?
Minimizing byproduct formation is key to maximizing yield and simplifying purification.
| Common Byproduct | Primary Cause | Minimization Strategy |
| Unreacted Morpholine/DEG | Incomplete reaction (insufficient time, temperature, or catalyst activity). | Optimize reaction time and temperature. For Route B, verify catalyst activity or consider regeneration/replacement.[7] |
| 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine (DMDEE) [4][5] | (Route B) Reaction of HEM with DEG and another morpholine molecule. | Increase the molar ratio of morpholine to diethylene glycol to favor the formation of the mono-adduct (HEM). |
| Di- and Tri-ethoxylated Morpholine | (Route A) Reaction of HEM with additional ethylene oxide molecules. | Maintain a molar excess of morpholine. Add ethylene oxide slowly and controllably to the morpholine to prevent localized high concentrations of EO. |
| High-Molecular-Weight Condensation Products | (Route B) High reaction temperatures promoting polymerization. | Carefully control the reaction temperature to stay within the optimal range that favors HEM formation over polymerization.[7] |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when handling the reactants? Safety is paramount.
-
Ethylene Oxide (Route A): This is a highly flammable, toxic, and carcinogenic gas. It must be handled in a closed system with extreme caution, typically by personnel with specialized training. All equipment must be properly grounded to prevent static discharge.
-
Morpholine: Morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[11][12] It is also harmful if inhaled or swallowed.[13] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
High-Pressure Reactions (Route B): The reductive amination route requires a robust reactor rated for high pressure and temperature. Ensure the system has a pressure relief valve and is operated behind a safety shield.
Q2: How can I monitor the reaction's progress? Regularly monitoring the reaction is essential for optimization. Gas Chromatography (GC) is the most effective method. By taking small, quenched aliquots from the reaction mixture over time, you can analyze the consumption of starting materials and the formation of the HEM product. This allows you to determine when the reaction has reached completion and avoid unnecessarily long reaction times which could lead to byproduct formation.
Q3: My product purity is low according to GC analysis, even after distillation. What are my next steps? If a single vacuum distillation does not yield the desired purity (>99%), consider the following:
-
Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) during vacuum distillation. This provides multiple theoretical plates for separation and is much more effective at separating compounds with close boiling points than a simple distillation.
-
Check for Azeotropes: Investigate if any impurities form azeotropes with HEM, which would make separation by distillation difficult.
-
Alternative Purification: While distillation is standard, for very high purity requirements, other techniques like preparative chromatography could be explored, although this is less common for bulk synthesis.
Section 4: Protocol: Synthesis of HEM via Ethoxylation of Morpholine
This protocol is a representative lab-scale procedure. WARNING: This reaction involves ethylene oxide and must be conducted in a specialized, pressure-rated reactor within a certified fume hood by trained personnel.
Materials:
-
Morpholine (≥99%)
-
Ethylene Oxide (liquid)
-
Potassium Hydroxide (KOH) as catalyst
-
Pressure-rated autoclave with stirrer, heating mantle, thermocouple, and gas inlet/outlet.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been leak-tested.
-
Charging Reactants: Charge the autoclave with Morpholine (e.g., 4.35 kg, 50 mol) and a catalytic amount of potassium hydroxide (e.g., 20 g).
-
Inerting: Seal the reactor and purge it several times with dry, oxygen-free nitrogen to remove all air.
-
Heating: Begin stirring and heat the reactor contents to the desired reaction temperature (e.g., 100-120°C).
-
Ethylene Oxide Addition: Once the temperature is stable, begin the slow, controlled addition of liquid ethylene oxide (e.g., 2.2 kg, 50 mol) from a pressurized cylinder. Monitor the reactor pressure and temperature closely. The reaction is exothermic; use cooling as needed to maintain a stable temperature. Do not allow the pressure to exceed the reactor's rating.
-
Reaction Period: After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure the complete consumption of ethylene oxide. Monitor the pressure; a stable or decreasing pressure indicates the reaction is concluding.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully vent any excess pressure through a suitable scrubbing system.
-
Product Isolation: Transfer the crude product from the reactor.
-
Purification: Purify the crude 4-(2-Hydroxyethyl)morpholine by vacuum distillation to obtain a clear, colorless final product.
References
- 1. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 2. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 3. Buy 4-(2-Hydroxyethyl) morpholine, 99% - 622-40-2 – 2-Morpholinoethanol, 4-Morpholineethanol in India | Otto Chemie Pvt Ltd [ottokemi.com]
- 4. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084 [data.epo.org]
- 5. EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Google Patents [patents.google.com]
- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. hnsincere.com [hnsincere.com]
- 10. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 13. solventsandpetroleum.com [solventsandpetroleum.com]
Technical Support Center: Troubleshooting Guide for 4-(2-Hydroxyethyl)morpholine Degradation
Welcome to the technical support center for 4-(2-Hydroxyethyl)morpholine (HEM). This guide is designed for researchers, scientists, and drug development professionals who utilize HEM in their experiments and formulations. Here, we address common questions and concerns regarding the stability and degradation of this versatile chemical. Our goal is to provide you with the scientific rationale behind potential degradation pathways and to offer practical, actionable troubleshooting steps to ensure the integrity of your work.
Frequently Asked Questions (FAQs)
I suspect my stock solution of 4-(2-Hydroxyethyl)morpholine has degraded. What are the common causes?
4-(2-Hydroxyethyl)morpholine is generally stable under recommended storage conditions[1]. However, degradation can be initiated by several factors commonly encountered in a laboratory setting. The primary culprits are:
-
Exposure to Oxidizing Agents: The tertiary amine in the morpholine ring is susceptible to oxidation. Strong oxidizing agents can lead to the formation of N-oxides and other degradation products.
-
Incompatibility with Strong Acids: As a base, HEM will react with strong acids. While this is an expected acid-base reaction, prolonged exposure or harsh acidic conditions can potentially lead to cleavage of the morpholine ring or other degradative side reactions.
-
Atmospheric Exposure: The product is noted to be air-sensitive and incompatible with carbon dioxide[2]. Prolonged exposure to air can lead to gradual oxidation. Carbon dioxide can react with the amine to form carbamates, especially in the presence of moisture.
-
Elevated Temperatures: Although HEM has a high boiling point, prolonged exposure to excessive heat can accelerate degradation, particularly in the presence of other reactive species[3].
-
Photolytic Degradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation pathways[4].
What are the likely degradation products of 4-(2-Hydroxyethyl)morpholine?
Based on the chemical structure of HEM, the most probable degradation pathways involve the morpholine nitrogen and the hydroxyethyl side chain.
-
Oxidative Degradation: The most common oxidative degradation product is the corresponding N-oxide, N-(2-Hydroxyethyl)-morpholine N-oxide [5]. This occurs through the oxidation of the tertiary amine. Further oxidation or rearrangement of the N-oxide is also possible under more strenuous conditions.
-
Acid-Catalyzed Degradation: While HEM forms a salt with acids, harsh acidic conditions could potentially lead to the cleavage of the ether linkage in the morpholine ring.
-
Thermal Degradation: At very high temperatures, fragmentation of the molecule could occur, leading to smaller, volatile byproducts. However, HEM is considered to be relatively thermally stable compared to other amines like monoethanolamine (MEA)[3].
How can I detect and quantify the degradation of 4-(2-Hydroxyethyl)morpholine in my samples?
A stability-indicating analytical method is crucial for detecting and quantifying HEM and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose. A well-developed HPLC method should be able to separate the parent HEM peak from all potential degradation products and any other components in the sample matrix.
Troubleshooting Workflows
Workflow 1: Investigating Suspected Degradation of a HEM Stock Solution
If you suspect your HEM stock solution has degraded, a systematic approach is necessary to confirm your suspicions and identify the cause.
-
Action: Carefully observe the physical appearance of your HEM solution.
-
Rationale: Pure 4-(2-Hydroxyethyl)morpholine is a colorless to pale yellow liquid[6]. Any significant color change, precipitation, or turbidity could be an initial sign of degradation or contamination.
-
Action: Measure the pH of your aqueous HEM solution.
-
Rationale: A 10% aqueous solution of HEM should have a pH of approximately 11.2[3]. A significant deviation from this value could indicate acidic contamination or the formation of acidic degradation products.
-
Action: Analyze a sample of your suspected stock solution alongside a freshly prepared standard of known concentration and purity using a stability-indicating HPLC method.
-
Rationale: This will allow you to:
-
Confirm the concentration of the parent HEM.
-
Detect the presence of any new peaks that could be degradation products.
-
Assess the purity of your stock solution.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of 4-(2-Hydroxyethyl)morpholine
A forced degradation study is a systematic way to intentionally degrade a sample to understand its stability profile and to generate potential degradation products for analytical method development[4].
-
4-(2-Hydroxyethyl)morpholine (high purity)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
-
Preparation of Stock Solution: Prepare a stock solution of HEM in high-purity water at a suitable concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the HEM stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the HEM stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation: Mix equal volumes of the HEM stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the HEM stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the HEM stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to an appropriate concentration and analyze using a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
| Parameter | Suggested Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Phosphate Buffer, pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
-
Initial Screening: Inject the unstressed HEM solution and each of the stressed samples from the forced degradation study.
-
Method Optimization:
-
Adjust the gradient slope and duration to achieve adequate separation of all peaks.
-
If co-elution occurs, consider modifying the pH of the mobile phase or using a different column chemistry (e.g., Phenyl-Hexyl).
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness[5].
Visualizations
Logical Workflow for Troubleshooting HEM Degradation
Caption: Troubleshooting workflow for suspected HEM degradation.
Potential Degradation Pathway of 4-(2-Hydroxyethyl)morpholine
References
- 1. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Optimization of 4-(2-Hydroxyethyl)morpholine Synthesis
Welcome to the technical support center for the synthesis and optimization of 4-(2-Hydroxyethyl)morpholine (HEM). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile chemical intermediate.[1][2][3] Known for its applications in pharmaceuticals, polymer production, and as a solvent, the efficient synthesis of HEM (CAS No. 622-40-2) is critical.[4][5][6] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 4-(2-Hydroxyethyl)morpholine.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I fix this?
Low yield is a frequent issue that can stem from several factors depending on your chosen synthetic route. Let's break it down by the two most prevalent industrial methods.
A) For the Dehydration of Diethanolamine (DEA) Route:
This classic method involves the acid-catalyzed cyclization of diethanolamine (DEA).[7] The primary challenge here is driving the equilibrium towards the product by efficiently removing water.
-
Causality & Explanation: The reaction is a dehydration, meaning water is a byproduct. According to Le Chatelier's principle, the presence of water in the reaction mixture can inhibit the forward reaction, preventing complete cyclization and leading to a mixture of starting material and product.
-
Troubleshooting Steps:
-
Inefficient Water Removal: Ensure your distillation apparatus (e.g., a Dean-Stark trap) is functioning optimally. The reaction temperature must be high enough (typically around 200°C) to facilitate the removal of water as it forms.[7]
-
Incorrect Acid Concentration: The strong acid catalyst (commonly sulfuric acid) is crucial. An insufficient amount will result in a slow and incomplete reaction. Conversely, excessively harsh acidic conditions can lead to charring and the formation of unwanted byproducts. Titrate your starting mixture to confirm a strongly acidic pH (~1) before heating.[7]
-
Sub-optimal Temperature: The temperature is a critical parameter. If it's too low, the reaction rate will be impractically slow. If it's too high, you risk decomposition of the starting material and product. A range of 190-260°C is generally effective for similar intramolecular condensations.[8]
-
B) For the Reaction of Diethylene Glycol (DEG) with Ammonia:
This route is common in industrial settings and relies on a hydrogenation catalyst under high pressure and temperature.[9]
-
Causality & Explanation: Catalyst performance is paramount in this synthesis. Deactivation of the catalyst or non-optimal reaction conditions (temperature, pressure, reactant ratios) are the most common culprits for low conversion rates.
-
Troubleshooting Steps:
-
Catalyst Deactivation: The catalyst (often Nickel, Copper, or Cobalt-based) can be poisoned by impurities in the starting materials or fouled by high-molecular-weight byproducts ("heavies").[7][10] Ensure you are using high-purity DEG and ammonia. If you suspect deactivation, consider catalyst regeneration or replacement.
-
Incorrect Temperature/Pressure: This reaction requires a specific thermodynamic window. Temperatures are typically maintained between 140°C and 280°C, with pressures from 200 to 500 psig.[9] Deviations can drastically affect yield. Lower temperatures reduce the reaction rate, while excessively high temperatures can promote side reactions and catalyst coking.[9]
-
Improper Reactant Ratio: The molar ratio of ammonia to DEG is a key factor. A significant excess of ammonia is typically used to favor the formation of morpholine and suppress the formation of byproducts.[9]
-
Q2: My final product is impure. How can I improve selectivity and reduce byproducts?
Product purity is as important as yield. The nature of the impurities often points directly to the solution.
-
Causality & Explanation: Byproduct formation is typically the result of competing reaction pathways. Optimizing for selectivity involves adjusting conditions to favor the desired reaction kinetically or thermodynamically.
-
Common Impurities & Solutions:
-
Unreacted Starting Materials (DEA or DEG): This indicates incomplete conversion. Refer to the solutions for low yield in Q1, focusing on reaction time, temperature, and catalyst efficiency.
-
2-(2-aminoethoxy)ethanol (AEE): A common intermediate in the DEG route.[7] Its presence suggests the reaction has not gone to completion. Increasing reaction time or temperature may improve conversion of AEE to HEM. Some processes even separate the AEE stream and recycle it through a second reactor.[9]
-
N-ethylmorpholine: A significant byproduct in the DEG route.[7] Its formation is often promoted at higher temperatures. Carefully controlling the temperature within the optimal range (e.g., 200-250°C) can minimize this side reaction.[9]
-
Bis(morpholinoethyl)ether: This can form from the reaction of two HEM molecules or from DEG and morpholine.[10][11] This is also often temperature-dependent. Using the correct catalyst and maintaining the lowest effective reaction temperature can help suppress its formation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-(2-Hydroxyethyl)morpholine?
The two most established routes are the dehydration of diethanolamine (DEA) with a strong acid and the reaction of diethylene glycol (DEG) with ammonia over a hydrogenation catalyst.[7] A third common method involves the reaction of morpholine with ethylene oxide.[8][11] More recently, greener synthesis protocols using reagents like ethylene sulfate have been developed for morpholine derivatives.[12][13]
Caption: Primary synthesis routes for 4-(2-Hydroxyethyl)morpholine.
Q2: How do I select the appropriate catalyst for the diethylene glycol (DEG) route?
Catalyst choice is critical for both yield and selectivity. Common catalysts are metals like nickel, copper, or cobalt, often supported on an alumina carrier.[7][10]
-
Nickel-based catalysts are highly active but can sometimes lead to the formation of N-ethylmorpholine.[7]
-
Copper and Cobalt catalysts can offer higher selectivity towards HEM.[10][11] For instance, a cobalt catalyst on amorphous silica has been shown to be effective.[11] The final choice depends on a balance of desired activity, selectivity, catalyst lifespan, and cost.
Q3: What are the optimal reaction conditions for the main synthesis routes?
Optimal conditions are a range, not a single point, and should be optimized for your specific setup. The table below provides a validated starting point.
| Parameter | Diethanolamine (DEA) Route | Diethylene Glycol (DEG) Route |
| Catalyst | Strong Acid (e.g., H₂SO₄) | Hydrogenation Catalyst (Ni, Co, Cu)[7][10] |
| Temperature | ~200 °C[7] | 140 - 280 °C[9] |
| Pressure | Atmospheric | 200 - 500 psig[9] |
| Key Challenge | Efficient water removal[7] | Catalyst activity & byproduct control[7][9] |
| Primary Byproduct | Char/decomposition products | 2-(2-aminoethoxy)ethanol, N-ethylmorpholine[7] |
Q4: How should I approach the final purification of 4-(2-Hydroxyethyl)morpholine?
Purification is essential to meet the high-purity requirements (typically >99%) for pharmaceutical and research applications.[1][14]
-
Distillation: The most common method is vacuum distillation. HEM has a high boiling point (approx. 222-228°C at atmospheric pressure), so performing the distillation under reduced pressure is necessary to prevent thermal decomposition.[1][14]
-
Neutralization & Extraction: For the DEA route, the reaction mixture is first neutralized with a base (e.g., NaOH).[15] Since HEM is water-soluble, simple extraction can be challenging.[4] One technique is to saturate the aqueous solution with a salt like solid NaOH, which can cause the organic layer (containing HEM) to separate, allowing for extraction with a suitable solvent before the final distillation.[15]
Caption: A logical workflow for troubleshooting HEM synthesis.
Experimental Protocol: Synthesis from Diethanolamine (Lab Scale)
This protocol is based on the principles of acid-catalyzed dehydration and is intended as a starting point for lab-scale synthesis.[7]
Materials:
-
Diethanolamine (DEA)
-
Concentrated Sulfuric Acid (98%)
-
Sodium Hydroxide (NaOH), solid pellets
-
Distillation apparatus with a dropping funnel and a condenser suitable for high temperatures.
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a thermocouple, and a distillation condenser.
-
Charging Reactant: To the flask, add diethanolamine (e.g., 1.0 mole).
-
Acidification: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.0-1.2 moles) dropwise with vigorous stirring. This reaction is highly exothermic; maintain the temperature below 50°C.
-
Dehydration/Cyclization: Once the addition is complete, heat the mixture to approximately 200°C. Water will begin to distill off. Continue heating for 2-4 hours or until water evolution ceases.
-
Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully add solid NaOH pellets with stirring until the mixture is strongly alkaline (pH > 12). This step is also highly exothermic and should be done in an ice bath.
-
Purification: The mixture will likely separate into layers or become a slurry. If an aqueous layer is present, saturate it further with NaOH to "salt out" the organic product.[15] Separate the organic layer.
-
Final Distillation: Purify the crude organic product by vacuum distillation to obtain pure 4-(2-Hydroxyethyl)morpholine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. products.basf.com [products.basf.com]
- 3. nbinno.com [nbinno.com]
- 4. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 5. hnsincere.com [hnsincere.com]
- 6. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 9. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 10. EP0716084A1 - Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Google Patents [patents.google.com]
- 11. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084 [data.epo.org]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. amines.com [amines.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Resolving Solubility Issues of 4-(2-Hydroxyethyl)morpholine in Reaction Media
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for overcoming solubility challenges encountered with 4-(2-Hydroxyethyl)morpholine. Our focus is not just on what to do, but why it works, ensuring a robust and reproducible experimental design.
Troubleshooting Guide: Targeted Solutions for Solubility Issues
This section addresses specific, common problems in a question-and-answer format, providing both the underlying scientific principles and actionable protocols.
Question 1: My 4-(2-Hydroxyethyl)morpholine is immiscible or forms a second phase in my nonpolar aprotic solvent (e.g., Toluene, Hexane, Diethyl Ether). What is the root cause and how can I create a homogeneous reaction medium?
Answer:
The insolubility you are observing is a classic case of polarity mismatch. 4-(2-Hydroxyethyl)morpholine is an inherently polar molecule due to the presence of a hydroxyl (-OH) group, a tertiary amine, and an ether linkage within the morpholine ring. These functional groups allow it to participate in strong hydrogen bonding and dipole-dipole interactions.[1][2] In contrast, nonpolar solvents like Toluene and Hexane only exhibit weak van der Waals forces. The energy gain from solvating the polar molecule is insufficient to overcome the strong intermolecular forces within the 4-(2-Hydroxyethyl)morpholine itself, leading to poor solubility.
The following workflow provides a systematic approach to resolving this issue, starting with the most common and effective solutions.
References
Technical Support Center: Methods for the Purification of 4-(2-Hydroxyethyl)morpholine
Welcome to the technical support resource for the purification of 4-(2-Hydroxyethyl)morpholine (HEM). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and validated protocols to address common challenges encountered during the purification of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 4-(2-Hydroxyethyl)morpholine?
The optimal purification method depends on the scale of your experiment and the required final purity. The most common and effective techniques are:
-
Fractional Vacuum Distillation: This is the preferred method for large-scale purification (multi-gram to kilogram). Given the high boiling point of 4-(2-Hydroxyethyl)morpholine (approx. 221-228 °C at atmospheric pressure), distillation under reduced pressure is essential to prevent thermal degradation.[1][2]
-
Crystallization of a Salt Derivative: For achieving very high purity on a smaller scale, converting the basic morpholine compound to an acid addition salt (e.g., hydrochloride) allows for purification via crystallization. This method is excellent for removing closely related, non-basic impurities.
-
Silica Gel Chromatography: While effective for small-scale purification and separation from non-polar impurities, this method can be challenging. The basic nitrogen on the morpholine ring can interact strongly with acidic silanol groups on the silica surface, leading to peak tailing and potential loss of material.[3]
Q2: What are the likely impurities in commercial or crude 4-(2-Hydroxyethyl)morpholine?
Impurities often stem from the synthesis process, which typically involves the reaction of morpholine with ethylene oxide.[2] Potential contaminants include:
-
Unreacted Morpholine: A volatile starting material that can often be removed by distillation.
-
Water: 4-(2-Hydroxyethyl)morpholine is hygroscopic and can absorb atmospheric moisture. Commercial grades may contain up to 0.5% water.[1]
-
Di-adducts or Polymers: Ethylene oxide can react with the hydroxyl group of the product to form oligomers.
-
Color Impurities: Degradation or side reactions can lead to a yellow or orange coloration.[4]
Q3: How do I choose the best purification method for my specific needs?
The selection of a purification strategy is a critical decision based on scale, desired purity, and the nature of the impurities. The following decision tree provides a logical framework for this choice.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide: Fractional Vacuum Distillation
Fractional vacuum distillation is the most common industrial and large-scale lab method for purifying 4-(2-Hydroxyethyl)morpholine.
Q: My distillation is extremely slow, or I need to use very high mantle temperatures to get any distillate. What is wrong?
A: This issue almost always points to an inadequate vacuum or inefficient heat transfer.
-
Causality: The boiling point of a liquid is dependent on the pressure. At atmospheric pressure, 4-(2-Hydroxyethyl)morpholine boils at ~227 °C.[5] If your vacuum is poor (e.g., 50 mmHg instead of 1-5 mmHg), the required boiling temperature will be significantly higher, demanding excessive heat input which can lead to product decomposition.
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all joints, seals, and tubing for leaks. Ensure all glassware joints are properly greased and sealed.
-
Verify Pump Performance: Check the vacuum pump oil; it should be clean and at the correct level. If the oil is cloudy or discolored, change it. Test the pump's ultimate pressure with a McLeod or Pirani gauge.
-
Improve Insulation: Wrap the distillation flask and column with glass wool or aluminum foil to minimize heat loss to the environment. This ensures the energy from the heating mantle is efficiently transferred to the liquid.
-
Q: The distilled product is still yellow. How can I remove the color?
A: A persistent yellow color indicates co-distillation of a stable, colored impurity or slight thermal degradation during the distillation process.
-
Causality: High temperatures, even under vacuum, can cause minor decomposition over the extended time of a distillation. Alternatively, a colored impurity may have a boiling point very close to your product.
-
Troubleshooting Steps:
-
Improve Vacuum: A lower pressure will decrease the boiling point and minimize the risk of thermal degradation. Aim for a pressure below 5 mmHg.
-
Use a Fractionating Column: A short Vigreux or packed column will improve separation efficiency between your product and impurities with slightly different boiling points.
-
Consider a Pre-Treatment: Before distilling, try stirring the crude material with a small amount of activated carbon (0.5-1% w/w) for an hour and then filtering it through celite. This can adsorb many color bodies.
-
Q: My distillation is experiencing significant bumping or unstable boiling. How can I fix this?
A: Bumping occurs when the liquid superheats and then boils violently. This is common in vacuum distillation and can lead to contamination of the distillate.
-
Causality: Under vacuum, there are fewer nucleation sites for smooth boiling to initiate.
-
Troubleshooting Steps:
-
Ensure Vigorous Stirring: The most effective method is to use a magnetic stir bar and stir plate. The vortex creates a large surface area and breaks the surface tension, promoting smooth boiling.
-
Use an Ebulliator/Capillary Bleed: A fine capillary tube inserted into the flask that allows a slow bleed of an inert gas (like nitrogen or argon) provides a constant stream of nucleation sites. This is a very reliable method for preventing bumping.
-
Boiling Chips: While usable, standard boiling chips can become degassed and ineffective during a long vacuum distillation. If you must use them, add fresh chips to the cooled flask if you have to interrupt the distillation.
-
Troubleshooting Guide: Purification via Crystallization
This technique is ideal for achieving high purity but requires converting the liquid HEM into a solid salt. Oiling out is a common challenge.[3][6]
Q: I've converted my compound to its hydrochloride salt, but upon cooling, it separates as a sticky oil instead of a solid. What should I do?
A: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point in the solvent system.[3]
-
Causality: This often happens if the solution is too concentrated, cooled too rapidly, or if the chosen solvent is not ideal.
-
Troubleshooting Steps:
-
Re-heat and Dilute: Warm the solution until the oil redissolves. Add a small amount of additional solvent (10-20% more) to decrease the concentration.
-
Slow Cooling: Allow the solution to cool very slowly. Let it cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment like a refrigerator. Rapid cooling favors oil formation over crystal lattice formation.
-
Change the Solvent System: If dilution and slow cooling fail, the solvent is likely the issue. Try adding a co-solvent in which your salt is less soluble (an "anti-solvent"). For example, if your salt is dissolved in methanol, slowly add ethyl acetate or diethyl ether until turbidity persists, then warm to clarify and cool slowly.
-
Q: No crystals are forming even after the solution has been cooled for an extended period. How can I induce crystallization?
A: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and growth. Your solution may be in a metastable supersaturated state where nucleation is inhibited.[6]
-
Causality: The energy barrier to form the initial crystal nucleus has not been overcome.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to vigorously scratch the inside of the flask below the surface of the liquid. The microscopic imperfections in the glass created by scratching provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of the pure solid salt, add a single tiny crystal to the cold solution. This provides a template for further crystal growth.
-
Concentrate the Solution: If the solution is not sufficiently supersaturated, remove some of the solvent under reduced pressure and attempt to cool it again.
-
Experimental Protocols & Data
Data Summary Table
The following table summarizes key physical properties and expected outcomes from purification.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [5][7] |
| Appearance | Colorless to pale yellow liquid | [4][8] |
| Boiling Point | 221-228 °C (at 757-760 mmHg) | [1][2][5] |
| Density | ~1.083 g/mL at 25 °C | [2][5] |
| Solubility | Fully miscible in water | [2][9] |
| Purity (Commercial) | ≥99% (by GC) | [1] |
| Purity (Post-Distillation) | >99.5% (by GC) | - |
| Purity (Post-Crystallization) | >99.8% (by GC, anhydrous) | - |
Protocol 1: Fractional Vacuum Distillation
This protocol describes the purification of 50 g of crude 4-(2-Hydroxyethyl)morpholine.
Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[10] 4-(2-Hydroxyethyl)morpholine is an irritant to the skin, eyes, and respiratory system.[11][12] Perform the distillation in a well-ventilated fume hood.
-
Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a 15 cm Vigreux column, a condenser, a receiver adapter, and receiving flasks. Ensure all glass joints are clean and lightly greased. Place a magnetic stir bar in the distillation flask.
-
Charge the Flask: Add 50 g of crude 4-(2-Hydroxyethyl)morpholine to the distillation flask.
-
Evacuate: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to a pressure of 1-5 mmHg.
-
Heating & Stirring: Begin vigorous stirring and gently heat the flask using a heating mantle.
-
Collect Fractions:
-
Forerun: Collect any low-boiling impurities (e.g., residual morpholine or water) in the first receiving flask. The head temperature will be low and unstable.
-
Main Fraction: As the temperature stabilizes at the expected boiling point for your vacuum level (e.g., ~122-126 °C at 10 mmHg), switch to a clean receiving flask. Collect the pure, colorless product.
-
End Fraction: Stop the distillation when the temperature begins to rise or drop, or when only a small, dark residue remains in the distillation flask.
-
-
Shutdown: Turn off the heat and allow the system to cool completely before slowly venting to atmospheric pressure.
Caption: Workflow for vacuum distillation of HEM.
References
- 1. amines.com [amines.com]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. hnsincere.com [hnsincere.com]
- 5. 4-(2-ヒドロキシエチル)モルホリン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 9. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
How to prevent side reactions with 4-(2-Hydroxyethyl)morpholine
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing and Troubleshooting Side Reactions
Welcome to the technical support center for 4-(2-Hydroxyethyl)morpholine (HEM). As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth understanding needed to anticipate and prevent common side reactions in your experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios that our team regularly encounters. Our goal is to empower you with the causal knowledge—the "why" behind the "how"—to ensure the integrity and success of your work.
Section 1: Foundational Knowledge & Proactive Prevention
This section addresses the most critical and often overlooked aspects of working with 4-(2-Hydroxyethyl)morpholine: proper storage, handling, and understanding its inherent reactivity. Preventing side reactions begins long before the reagents are mixed.
FAQ 1.1: What are the primary reactive sites on 4-(2-Hydroxyethyl)morpholine and their implications?
4-(2-Hydroxyethyl)morpholine (HEM) possesses two key functional groups, each with distinct reactivity profiles: a tertiary amine within the morpholine ring and a primary alcohol on the ethyl side-chain. Understanding the interplay between these two sites is fundamental to controlling your reaction's outcome.
-
Tertiary Amine (Morpholine Nitrogen): This site is nucleophilic and basic (pKb of the parent morpholine is 5.64).[1][2] It readily reacts with acids to form salts and can be oxidized or alkylated. Its basicity can also influence the reaction environment, potentially catalyzing unintended side reactions.
-
Primary Alcohol (-OH group): This hydroxyl group can be acylated, oxidized, or dehydrated.[3] It is the intended site of reaction in many synthetic applications, such as the creation of ester prodrugs.[4][5][6]
The challenge in many synthetic schemes is achieving selectivity for one site while preventing reactions at the other.
FAQ 1.2: How should I properly store and handle HEM to prevent degradation?
HEM is listed as stable under recommended storage conditions but is also noted to be air-sensitive and hygroscopic.[5][7][8] Improper storage is a common source of impurities that can complicate experiments.
Best Practices for Storage & Handling:
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store at 2-8°C.[9] | Minimizes degradation rate and potential for slow side reactions over time. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | HEM is air-sensitive; this prevents slow oxidation of the tertiary amine to the corresponding N-oxide.[5][8] |
| Container | Use a tightly sealed, opaque container. | Prevents moisture absorption (hygroscopicity) and potential light-catalyzed degradation. |
| Handling | Use only in a well-ventilated area or fume hood.[10] | Avoids inhalation of vapors.[7] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and carbon dioxide.[4][7][8][10] | These substances can trigger vigorous and uncontrolled reactions. Acids will form salts,[1] and CO2 can form carbamates.[2] |
Section 2: Troubleshooting Reactions at the Morpholine Nitrogen
The tertiary amine is often the more reactive nucleophile, leading to several common side reactions if not properly managed.
FAQ 2.1: My reaction mixture is developing a yellow/brown color. What is the likely cause and how can I prevent it?
Unintended color change often points to oxidation. The tertiary amine of HEM can be oxidized, especially in the presence of mild oxidizing agents or even air over prolonged periods at elevated temperatures, to form N-(2-Hydroxyethyl)-morpholine N-oxide.[11]
Prevention Strategies:
-
Inert Atmosphere: The most effective preventative measure is to run your reaction under an inert atmosphere (N₂ or Ar). This is crucial if your reaction requires heat or extended run times.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reagent Purity: Ensure that your other reagents, particularly solvents like ethers, are free of peroxide impurities, which are strong oxidizing agents.
FAQ 2.2: I am seeing an unexpected, highly polar byproduct. Could it be an N-oxide?
Yes, N-oxides are significantly more polar than their parent tertiary amines due to the N⁺-O⁻ bond.[12] This property makes them easily detectable.
Troubleshooting Workflow for Suspected N-Oxide Formation:
References
- 1. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]
- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dehydration reactions in polyfunctional natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 5. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 6. nbinno.com [nbinno.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-Morpholinoethanol(622-40-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 4-(2-Hydroxyethyl)morpholine as a Catalyst
Welcome to the technical support center for 4-(2-Hydroxyethyl)morpholine (HEM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the catalytic performance of HEM. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reactions effectively.
Section 1: Foundational Knowledge - The Catalytic Role of HEM
This section addresses the fundamental principles governing the catalytic activity of 4-(2-Hydroxyethyl)morpholine.
Question: How does 4-(2-Hydroxyethyl)morpholine (HEM) function as a catalyst, particularly in polyurethane (PU) systems?
Answer: 4-(2-Hydroxyethyl)morpholine is a tertiary amine catalyst. In polyurethane foam production, its primary role is to precisely control the two fundamental reactions: the gelling reaction and the blowing reaction.[1][2]
-
Gelling Reaction (Polymerization): This is the reaction between a polyol (with hydroxyl groups, -OH) and an isocyanate (-NCO) to form the urethane linkages that build the polymer backbone.
-
Blowing Reaction (Gas Formation): This is the reaction between water and an isocyanate, which produces an unstable carbamic acid that quickly decomposes into an amine and carbon dioxide (CO₂). The CO₂ gas acts as the blowing agent, creating the cellular structure of the foam.[2][3]
HEM, as a tertiary amine, catalyzes these reactions through a proposed mechanism where the lone pair of electrons on the nitrogen atom forms a complex with the electrophilic carbon of the isocyanate group. This complexation increases the susceptibility of the isocyanate to nucleophilic attack by either the polyol (gelling) or water (blowing).[1] A delicate balance between these two reactions is critical; an imbalance can lead to foam collapse or other structural defects.[2]
Question: What are the key structural features of HEM that influence its catalytic activity and potential side reactions?
Answer: The efficacy of HEM is derived from two main structural components:
-
The Tertiary Morpholine Nitrogen: This is the catalytic center. The nitrogen's basicity and steric accessibility are crucial for its interaction with the isocyanate. However, studies have noted that the oxygen atom in the morpholine ring can reduce the nucleophilicity of the enamine intermediate compared to catalysts like pyrrolidine, which can affect its relative reactivity in certain organic reactions.[4][5][6]
-
The Hydroxyethyl Group (-CH₂CH₂OH): This group contains a reactive primary hydroxyl. This is a critical feature to consider, as this hydroxyl group can react with isocyanates, just like the primary polyol. This means HEM can be chemically incorporated into the polyurethane backbone, which can influence the final properties of the polymer. This also means it is not a "pure" catalyst in the strictest sense, as it can be consumed during the reaction.
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Slow Reaction Rate or Incomplete Cure
Your reaction is proceeding slower than expected, or the final product (e.g., polyurethane foam) is not curing properly, remaining tacky or soft.
-
Possible Cause A: Insufficient Catalyst Loading
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Explanation: As a catalyst, HEM's concentration directly influences the reaction kinetics. Below a certain threshold, the catalytic effect will be insufficient to drive the reaction to completion in a reasonable timeframe. Tertiary amine catalysts typically make up 0.1 to 5.0 percent of a polyurethane formulation.[7]
-
Solution: Systematically increase the catalyst concentration in small increments. It is crucial to establish a baseline and monitor key kinetic parameters (e.g., cream time, gel time, and tack-free time for foams) to observe the effect of concentration changes. Refer to Protocol 1 for a systematic approach.
-
-
Possible Cause B: Low Reaction Temperature
-
Explanation: The rates of both the gelling and blowing reactions are temperature-dependent. Lower ambient or substrate temperatures will significantly slow the reaction kinetics, even with adequate catalyst loading.
-
Solution: Ensure all reactants are equilibrated to the recommended process temperature before mixing. If permissible for your system, consider a moderate increase in the reaction temperature. Monitor the exotherm of the reaction, as polyurethane formation is exothermic and can accelerate rapidly.[3]
-
-
Possible Cause C: Catalyst Deactivation by Acidic Species
-
Explanation: HEM is a base. Any acidic impurities in your reactants (polyols, solvents, or additives) can neutralize the amine, rendering it catalytically inactive. Common culprits include residual acids from polyol manufacturing or acidic flame retardants.
-
Solution:
-
Verify Reactant Purity: Check the technical data sheets for your reactants for information on acidity (e.g., acid number for polyols).
-
pH Check: If possible, check the pH of your polyol blend. A neutral to slightly basic pH is preferred.
-
Introduce a Scavenger: In some cases, a small amount of an acid scavenger may be used, but this adds complexity and should be thoroughly validated.
-
-
Problem 2: Foam Collapse, High Density, or Poor Cell Structure (Polyurethane Applications)
The rising foam collapses before curing, or the resulting foam has a coarse, irregular cell structure or is denser than desired.
-
Possible Cause A: Imbalance Between Gelling and Blowing Reactions
-
Explanation: A stable foam requires the polymer network (gelling) to build viscosity at a rate that can trap the gas being generated (blowing). If the blowing reaction is too fast relative to gelling, the cell walls will rupture before they are strong enough, leading to collapse. If gelling is too fast, the foam will not expand properly, resulting in high density.[2] While HEM catalyzes both reactions, it may favor one over the other.
-
Solution:
-
Introduce a Co-Catalyst: This is the most common industrial solution. Use HEM in conjunction with a catalyst that selectively promotes the other reaction. For instance, if you suspect weak gelling, add a strong gelling catalyst like triethylenediamine (TEDA/DABCO). If blowing is weak, a catalyst like bis(2-dimethylaminoethyl)ether (BDMAEE) can be added.[1]
-
Adjust Water Content: A slight reduction in water content can slow the blowing reaction, allowing the gelling reaction to keep pace.
-
-
Problem 3: Inconsistent Batch-to-Batch Results
You are observing significant variations in reaction profiles or final product properties between different experimental runs, despite using the same formulation.
-
Possible Cause A: Catalyst Purity and Water Content
-
Explanation: 4-(2-Hydroxyethyl)morpholine is hygroscopic and can absorb atmospheric moisture. Inconsistent water content in the catalyst from batch to batch will alter the blowing reaction rate, leading to variability.
-
Solution: Store HEM in a tightly sealed container in a dry, well-ventilated place, preferably under a blanket of inert gas like nitrogen.[8] Always handle the material quickly to minimize exposure to air. Consider using a fresh container or verifying the water content of an older batch via Karl Fischer titration if high consistency is required.
-
-
Possible Cause B: Inaccurate Dosing of Catalyst
-
Explanation: Because catalysts are used in small quantities, minor errors in measurement can lead to significant percentage-wise variations in the formulation, causing large shifts in reactivity.
-
Solution: Use calibrated analytical balances for weighing the catalyst. For larger-scale reactions, consider pre-diluting the catalyst in a non-reactive component of the formulation (like the polyol) to create a masterbatch. This allows for more accurate dosing of a larger volume.
-
Section 3: Optimization Protocols & Data
Protocol 1: Titration Experiment to Determine Optimal HEM Concentration
This protocol provides a step-by-step method to find the ideal catalyst loading for your specific system.
-
Establish a Control: Prepare your formulation without any HEM to establish a baseline reaction rate (which may be extremely slow).
-
Prepare a Catalyst Ladder: Prepare a series of at least 5 experimental runs where the HEM concentration is varied systematically. See the table below for a starting point.
-
Maintain Consistency: Ensure all other parameters (component temperatures, mixing speed and time, ambient conditions) are held constant across all experiments.
-
Measure Key Metrics: For a PU foam system, record the following:
-
Cream Time: Time from mixing until the liquid becomes opaque and starts to rise.
-
Gel Time (or String Time): Time from mixing until fine polymer strings can be drawn from the reacting mass.
-
Tack-Free Time: Time from mixing until the foam surface is no longer sticky to the touch.
-
-
Analyze Data: Plot the measured times against the HEM concentration. The optimal concentration will be the one that provides the desired reaction profile without being so fast that it compromises processing or final properties.
Data Presentation: Typical Catalyst Loading for HEM in Flexible PU Foam
| Parameter | Typical Range (php*) | Purpose |
| HEM Concentration | 0.1 - 1.5 | Primary catalyst for balanced reactivity. |
| Strong Gelling Co-Catalyst (e.g., TEDA) | 0.1 - 0.5 | Used with HEM to accelerate polymer network formation. |
| Strong Blowing Co-Catalyst (e.g., BDMAEE) | 0.05 - 0.3 | Used with HEM to enhance CO₂ generation. |
*php = parts per hundred parts of polyol
Section 4: Visual Summaries & Workflows
Diagram 1: Troubleshooting Workflow for Slow Reaction Rates
This diagram outlines the logical steps to diagnose and solve issues related to slow or incomplete reactions when using HEM.
Caption: A logical workflow for troubleshooting slow reactions.
Diagram 2: Simplified Mechanism of Tertiary Amine Catalysis
This diagram illustrates the proposed catalytic cycle for a tertiary amine like HEM in the urethane (gelling) reaction.
Caption: Catalytic cycle of HEM in urethane formation.
Section 5: Safety & Handling FAQs
Question: What are the primary hazards associated with 4-(2-Hydroxyethyl)morpholine?
Answer: According to safety data sheets, HEM is considered hazardous. The primary hazards include:
Always handle HEM in a well-ventilated area, preferably within a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[9][10]
Question: How should 4-(2-Hydroxyethyl)morpholine be properly stored?
Answer: HEM should be stored in a cool, dry, and well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[8][10] The container should be kept tightly closed to prevent moisture absorption and contamination.[8] Open containers must be carefully resealed and kept upright to prevent leakage.[8]
References
- 1. poliuretanos.com.br [poliuretanos.com.br]
- 2. eng.uc.edu [eng.uc.edu]
- 3. Materials, Production & Properties of Polyurethane Foam [iqsdirectory.com]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. americanchemistry.com [americanchemistry.com]
- 8. 4-2-hydroxyethyl Morpholine | 622-40-2 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: 4-(2-Hydroxyethyl)morpholine (HEM) Production Scale-Up
Welcome to the Technical Support Center for 4-(2-Hydroxyethyl)morpholine (HEM) scale-up. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale production. As Senior Application Scientists, we provide not only procedural steps but also the underlying principles to empower you to make informed decisions during your process development.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for scaling up 4-(2-Hydroxyethyl)morpholine (HEM) production?
A1: The most prevalent and direct industrial method for producing HEM is the base-catalyzed ethoxylation of morpholine with ethylene oxide (EO).[1] In this reaction, the lone pair on the morpholine nitrogen acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring and causing it to open. This process is highly efficient but demands rigorous safety protocols due to the hazardous nature of ethylene oxide.[2]
An alternative route involves the cyclization of N-substituted diethanolamine derivatives. For example, N-(2-hydroxyethyl)diethanolamine can be cyclized under acidic conditions, though this is a less direct method for producing HEM specifically and is more commonly associated with the synthesis of other substituted morpholines.[3] The direct reaction of morpholine with 2-chloroethanol is also a viable lab-scale method but is less atom-economical for industrial production due to the generation of salt byproducts.[1]
Q2: Why is temperature control so critical during the ethoxylation of morpholine?
A2: The ring-opening of ethylene oxide is a highly exothermic reaction.[4] On a large scale, the heat generated can accumulate much faster than it can be dissipated, leading to a rapid increase in temperature and pressure. This can trigger a dangerous runaway reaction, potentially causing vessel rupture or explosion.[4] Furthermore, elevated temperatures can lead to undesirable side reactions, such as the polymerization of ethylene oxide to form polyethylene glycols (PEGs) or the formation of other impurities, which complicates purification and reduces yield.[2] Therefore, robust cooling systems and careful, controlled addition of ethylene oxide are paramount for both safety and product quality.
Q3: My HEM product is highly water-soluble. What are the best practices for extraction and work-up at scale?
A3: The high water solubility of HEM presents a significant challenge for aqueous work-ups.[5][6] Standard extractions with common organic solvents are often inefficient and can lead to the formation of stable emulsions, especially if basic catalysts are neutralized to form salts.
Best Practices:
-
Minimize Water Usage: If possible, use a non-aqueous work-up. If a catalyst needs to be removed, consider filtration if it's a solid, or neutralization followed by direct distillation.
-
Salting Out: If an aqueous wash is unavoidable, saturate the aqueous phase with a salt like sodium chloride or potassium carbonate before extraction. This decreases the solubility of HEM in the aqueous layer, driving it into the organic phase.
-
Solvent Selection: Use a more polar, water-immiscible solvent like dichloromethane (DCM) or chloroform for extraction, although their use at scale has environmental and safety implications. Continuous liquid-liquid extraction can be more efficient than batch extractions.
-
Azeotropic Distillation: After phase separation, residual water can be removed from the organic phase by azeotropic distillation with a suitable solvent (e.g., toluene) before the final product distillation.
Q4: What are the major impurities I should expect, and how do they impact the final product?
A4: Impurities in HEM can arise from starting materials, side reactions, or degradation. HEM is often used in the manufacturing of active pharmaceutical ingredients (APIs), where its purity is critical as it can remain as an impurity in the final drug product.[7]
| Impurity Name | Structure | Origin | Impact on Final Product |
| Morpholine | C₄H₉NO | Unreacted starting material | Can be a registered starting material or impurity in drug synthesis; its basicity may affect downstream reactions. |
| Diethylene Glycol (DEG) | C₄H₁₀O₃ | Formed from the reaction of ethylene oxide with water | Can react further to form other impurities. It is a known toxicant if present in final drug products. |
| 4-(2-(2-Hydroxyethoxy)ethyl)morpholine (HEEM) | C₈H₁₇NO₃ | Reaction of HEM with another molecule of ethylene oxide[8] | Changes the polarity and boiling point; may have different pharmacological or toxicological properties. |
| Bis(2-morpholinoethyl) ether | C₁₂H₂₄N₂O₃ | Dimerization/condensation reactions at high temperatures[8] | High-boiling impurity that is difficult to remove and can contribute to color. |
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up process in a direct question-and-answer format.
Issue 1: Low Reaction Yield
Q: I'm experiencing a significant drop in yield when moving from a 1L to a 50L reactor. What are the likely causes?
A: A drop in yield during scale-up is a common problem often linked to changes in physical parameters that are not significant at the lab scale.
Possible Causes & Solutions:
-
Inefficient Mass Transfer:
-
The Problem: In a larger vessel, the mixing of gaseous ethylene oxide into the liquid morpholine may be less efficient, leading to a slower reaction rate and allowing more time for side reactions. The reaction is often limited by the rate at which EO can be transferred from the gas phase to the liquid phase.[9]
-
The Solution:
-
Improve Agitation: Increase the stirrer speed or use a higher-efficiency agitator (e.g., a gas-inducing impeller).
-
Optimize EO Addition: Introduce ethylene oxide below the liquid surface (via a dip tube) rather than in the headspace to maximize contact with the liquid phase.
-
Consider a Loop Reactor: For very large scales, a venturi loop reactor can provide superior gas-liquid mixing and heat transfer compared to a standard stirred tank.[9]
-
-
-
Poor Temperature Control:
-
The Problem: The surface-area-to-volume ratio decreases as the reactor size increases. This makes heat removal less efficient, potentially leading to localized "hot spots" where side reactions, such as EO polymerization, are accelerated.
-
The Solution:
-
Jacketed Reactor with Baffles: Ensure your reactor has adequate jacket cooling and internal baffles to break up vortices and improve heat distribution.
-
Controlled Feed Rate: Link the ethylene oxide feed rate directly to the reaction temperature. An automated control system can stop the feed if the temperature exceeds a set point, preventing runaway conditions.[4]
-
-
-
Catalyst Deactivation:
-
The Problem: The catalyst (e.g., KOH, NaOH) can be neutralized by acidic impurities, such as carbon dioxide from air entering the reactor, or by acidic byproducts.
-
The Solution:
-
Ensure Inert Atmosphere: Maintain a positive pressure of an inert gas (e.g., nitrogen) throughout the reaction.
-
Check Starting Material Purity: Use high-purity morpholine and ensure the catalyst is dry and of high quality.
-
-
Issue 2: Product Discoloration (Yellow to Brown Product)
Q: My distilled HEM is consistently yellow or brown, not the colorless liquid described in the literature. How can I prevent this?
A: Discoloration is almost always a sign of thermal degradation or oxidation. HEM is stable at high temperatures (up to 200°C), but prolonged exposure to its atmospheric boiling point (~227°C) can cause decomposition.[10][11]
Possible Causes & Solutions:
-
Thermal Stress During Distillation:
-
The Problem: Distilling HEM at atmospheric pressure requires very high temperatures, leading to the formation of colored degradation products.
-
The Solution:
-
Use Vacuum Distillation: This is the most critical step. By reducing the pressure, the boiling point of HEM can be significantly lowered, minimizing thermal stress. For example, at 9 mmHg, the boiling point is approximately 138°C.[11]
-
Minimize Residence Time: Use a distillation setup that minimizes the time the product spends in the hot reboiler, such as a wiped-film or short-path distillation apparatus for continuous, large-scale operations.
-
-
-
Oxidation:
-
The Problem: Amines, including HEM, can be sensitive to air, especially at elevated temperatures, leading to the formation of colored oxidized impurities.[5]
-
The Solution:
-
Maintain Inert Atmosphere: Blanket the entire process—reaction, work-up, and distillation—with nitrogen or argon.
-
Use Antioxidants: In some cases, adding a small amount of an antioxidant before distillation can prevent color formation, but this must be validated to ensure it doesn't introduce a new impurity.
-
-
Issue 3: Purification by Distillation is Inefficient
Q: During vacuum distillation, I'm getting poor separation between HEM and a high-boiling impurity. How can I improve the separation?
A: Poor separation is typically due to either an insufficient number of theoretical plates in the distillation column or the presence of a close-boiling impurity.
Possible Causes & Solutions:
-
Close-Boiling Impurity:
-
The Problem: The impurity HEEM (4-(2-(2-Hydroxyethoxy)ethyl)morpholine) is a common byproduct formed when HEM reacts with another molecule of EO.[8] Its boiling point is higher than HEM's but may be close enough to make separation by simple distillation difficult.
-
The Solution:
-
Fractional Distillation: Use a packed column (e.g., with Raschig rings or structured packing) between the reboiler and the condenser. This increases the number of theoretical plates and enhances separation efficiency.
-
Optimize Reflux Ratio: During fractional distillation, increasing the reflux ratio (the ratio of liquid returned to the column to liquid taken off as distillate) will improve separation, albeit at the cost of a slower throughput.
-
-
-
Bumping or Unstable Boiling:
-
The Problem: At large scales under vacuum, achieving smooth boiling can be difficult. "Bumping" can throw undistilled liquid into the collection flask, compromising purity.
-
The Solution:
-
Ebulliator/Nitrogen Bleed: Introduce a slow, steady stream of nitrogen gas into the bottom of the reboiler through a capillary. This provides nucleation sites for smooth boiling.
-
Mechanical Agitation: Ensure the liquid in the reboiler is well-stirred throughout the distillation.
-
-
Visualizing the Process & Troubleshooting
A clear understanding of the workflow and potential decision points is crucial for successful scale-up.
Workflow for HEM Production
Caption: High-level workflow for the production and purification of HEM.
Key Reactions: Main Product and Major Byproduct
Caption: Synthesis of HEM and formation of key byproducts.
Troubleshooting Decision Tree: Low Purity
Caption: Decision tree for troubleshooting low product purity.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethylene oxide - Wikipedia [en.wikipedia.org]
- 3. US4117227A - Production of n-(substituted) morpholine - Google Patents [patents.google.com]
- 4. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 5. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 8. Preparation of 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine and hydroxyethoxyethyl morpholine - Patent 0716084 [data.epo.org]
- 9. frontiersin.org [frontiersin.org]
- 10. hnsincere.com [hnsincere.com]
- 11. 4-(2-羟乙基)吗啉 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Formulation Stability of 4-(2-Hydroxyethyl)morpholine
Welcome to the technical support center for formulations containing 4-(2-Hydroxyethyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their formulations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experimental designs.
Introduction to 4-(2-Hydroxyethyl)morpholine Stability
4-(2-Hydroxyethyl)morpholine is a versatile amino alcohol used as a building block in the synthesis of various pharmaceuticals. Its structure, featuring a tertiary amine within a morpholine ring and a primary alcohol, presents specific stability challenges that must be addressed during formulation development. The primary degradation pathways include oxidation of the nitrogen atom and potential interactions with excipients, particularly those with reactive functional groups. This guide will walk you through common stability issues and provide systematic approaches to their resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My 4-(2-Hydroxyethyl)morpholine-containing formulation is showing signs of degradation, particularly discoloration or the appearance of new peaks in my chromatogram. What are the likely causes?
Answer:
Degradation of 4-(2-Hydroxyethyl)morpholine in a formulation is most commonly attributed to two primary pathways: oxidative degradation and incompatibility with excipients .
-
Oxidative Degradation: The tertiary amine in the morpholine ring is susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxide impurities in excipients, or exposure to light and heat. The most likely oxidative degradation product is the corresponding N-oxide , N-(2-Hydroxyethyl)-morpholine N-oxide. In more aggressive oxidative conditions, ring cleavage of the morpholine moiety can occur.
-
Excipient Incompatibility: A common issue for amine-containing compounds is the Maillard reaction with reducing sugars, such as lactose. This non-enzymatic browning reaction occurs between the amine and the carbonyl group of the sugar, leading to the formation of a Schiff base and subsequent Amadori rearrangement products, often resulting in discoloration (yellowing to browning) of the formulation.
To diagnose the issue, a systematic approach is necessary. This begins with a forced degradation study to identify potential degradants and is followed by a comprehensive excipient compatibility assessment.
Issue 2: How do I perform a forced degradation study to understand the stability profile of my 4-(2-Hydroxyethyl)morpholine formulation?
Answer:
A forced degradation study, as outlined by ICH guidelines, is a critical step to elucidate potential degradation pathways and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of 4-(2-Hydroxyethyl)morpholine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 48 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at 60°C for 48 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 72 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark at the same temperature.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize the acid and base hydrolysis samples, and dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase before analysis by a stability-indicating HPLC method.
The following diagram illustrates the workflow for a forced degradation study:
Caption: Workflow for a Forced Degradation Study.
Issue 3: I suspect an incompatibility with lactose in my solid dosage form. How can I confirm this and what are my options?
Answer:
The Maillard reaction between the secondary amine of the morpholine ring and the reducing sugar lactose is a common cause of instability in solid dosage forms.
-
Sample Preparation: Prepare binary mixtures of 4-(2-Hydroxyethyl)morpholine and lactose (typically in a 1:1 ratio). Also, prepare a sample of the pure API and pure excipient as controls.
-
Stress Conditions: Store the mixtures and controls under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).
-
Analysis:
-
Visual Inspection: Observe any color change in the mixtures compared to the controls. A yellow to brown discoloration is a strong indicator of the Maillard reaction.
-
Analytical Testing: Dissolve the samples and analyze by HPLC to quantify the loss of the parent compound and the formation of degradation products.
-
The following table summarizes the expected outcomes:
| Sample | Condition | Expected Visual Observation | Expected HPLC Result |
| API alone | 40°C/75% RH | No significant change | Minimal degradation |
| Lactose alone | 40°C/75% RH | No significant change | No relevant peaks |
| API + Lactose | 40°C/75% RH | Yellow to brown discoloration | Significant degradation of API, new peaks observed |
-
Excipient Substitution: Replace lactose with a non-reducing sugar such as sucrose or a sugar alcohol like mannitol.
-
Moisture Control: The Maillard reaction is accelerated by moisture. Ensure low moisture content in the excipients and during the manufacturing process.
-
Physical Separation: In tablet formulations, consider creating a physical barrier between the API and the reactive excipient through techniques like multi-layer tableting or coating of either the API or the excipient.
The decision-making process for addressing a suspected Maillard reaction is outlined below:
Caption: Decision tree for troubleshooting Maillard reactions.
Issue 4: How can I prevent oxidative degradation of 4-(2-Hydroxyethyl)morpholine in my liquid formulation?
Answer:
Preventing oxidative degradation in liquid formulations requires a multi-faceted approach focusing on the exclusion of oxygen and the use of antioxidants.
-
Inert Atmosphere: During manufacturing, purge the formulation vessel and the headspace of the final container with an inert gas like nitrogen or argon to displace oxygen.
-
Antioxidants: Incorporate antioxidants into the formulation. The choice of antioxidant depends on whether the formulation is aqueous or oil-based.
-
For Aqueous Formulations: Water-soluble antioxidants such as ascorbic acid or sodium metabisulfite are effective.
-
For Lipid-Based Formulations: Oil-soluble antioxidants like butylated hydroxytoluene (BHT) , butylated hydroxyanisole (BHA) , or tocopherol (Vitamin E) should be considered.
-
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Adding a chelating agent like edetate disodium (EDTA) can sequester these metal ions and improve stability.
-
pH Control: The rate of oxidation can be pH-dependent. Evaluate the stability of your formulation across a range of pH values to identify the pH of maximum stability.
-
Light Protection: Store the formulation in light-resistant packaging, such as amber glass vials or bottles, to prevent photo-oxidation.
The following diagram illustrates the key degradation pathways and corresponding stabilization strategies:
Caption: Degradation pathways and stabilization strategies.
Issue 5: What is a good starting point for a stability-indicating HPLC method for 4-(2-Hydroxyethyl)morpholine and its potential degradation products?
Answer:
A robust, stability-indicating HPLC method is essential for accurately quantifying 4-(2-Hydroxyethyl)morpholine and separating it from any degradation products. Given its polar nature, a reversed-phase method with a polar-modified column or a mixed-mode column would be a suitable starting point.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) or a mixed-mode column like Primesep A | A standard C18 provides a good starting point, while a mixed-mode column can offer better retention for this polar analyte. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Provides good peak shape for amines and is mass spectrometry compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore, or Mass Spectrometry (MS) for identification. | Low UV is necessary for detection. MS is highly recommended for identifying unknown degradation products. |
| Injection Vol. | 10 µL | A typical starting volume. |
This method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing. The MS2 fragmentation data for 4-(2-Hydroxyethyl)morpholine can be a valuable reference for confirming the identity of the parent peak and elucidating the structures of degradants.
Troubleshooting peak tailing in HPLC analysis of 4-(2-Hydroxyethyl)morpholine
Welcome to the technical support center for troubleshooting HPLC analysis. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the analysis of 4-(2-Hydroxyethyl)morpholine. This polar, basic compound can present unique chromatographic difficulties, most notably peak tailing. This document provides in-depth, experience-driven solutions in a direct question-and-answer format to help you diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a significant problem for analyzing 4-(2-Hydroxyethyl)morpholine?
A: In an ideal HPLC separation, a compound elutes from the column to produce a symmetrical, Gaussian-shaped peak.[1] Peak tailing is a common distortion where the back half of the peak is broader than the front half.[2] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1 indicates tailing, with values above 1.2 often considered significant.[3][4]
For a quantitative assay, peak tailing is problematic because it:
-
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate the analyte from impurities.
-
Complicates Integration: It introduces errors in accurately determining the peak area, which is crucial for precise quantification.[1]
-
Lowers Sensitivity: As the peak broadens, its height decreases, making it harder to detect at low concentrations.
4-(2-Hydroxyethyl)morpholine is particularly susceptible due to its chemical structure. It contains a basic morpholine nitrogen atom, which can engage in undesirable secondary interactions with the stationary phase, leading to tailing.[3][5]
Q2: I'm observing severe peak tailing for 4-(2-Hydroxyethyl)morpholine. What is the most likely chemical cause?
A: The primary cause of peak tailing for basic compounds like 4-(2-Hydroxyethyl)morpholine in reversed-phase HPLC is a secondary retention mechanism involving residual silanol groups on the silica-based stationary phase.[1][2][3]
Here's the mechanism:
-
Stationary Phase Surface: Standard silica-based columns (like C18) have a surface populated with silanol groups (Si-OH). Even after chemical bonding of the C18 chains and "end-capping," some residual silanols remain.[3][6]
-
Silanol Acidity: These silanol groups are weakly acidic (pKa ≈ 3.8–4.2) and can become ionized (deprotonated) to form negatively charged silanates (Si-O⁻) at mobile phase pH values above ~4.[7]
-
Analyte Basicity: Your analyte, 4-(2-Hydroxyethyl)morpholine, is a base. In a typical acidic or neutral mobile phase, its morpholine nitrogen will be protonated, carrying a positive charge.
-
Secondary Interaction: The positively charged analyte molecules can undergo a strong ionic interaction with the negatively charged silanol sites. This interaction is a different, stronger retention mechanism than the intended hydrophobic (reversed-phase) mechanism.[3][8]
Because some analyte molecules are retained by this strong secondary mechanism while most are retained by the primary hydrophobic mechanism, the retained molecules elute more slowly, creating the characteristic "tail."[9]
Caption: Mechanism of peak tailing for basic analytes.
Q3: How do I fix peak tailing caused by silanol interactions? My primary strategy is mobile phase optimization.
A: Since the interaction is pH-dependent, adjusting the mobile phase pH is the most powerful tool to improve peak shape.[10][11] The goal is to suppress the ionization of the silanol groups.
Strategy: Operate at Low pH By lowering the mobile phase pH to between 2.5 and 3.0, you introduce a high concentration of protons (H⁺). These protons will neutralize the negatively charged silanol groups, converting them back to their non-ionized (Si-OH) form.[1][3][12] This eliminates the strong ionic interaction, leaving only the intended hydrophobic mechanism and resulting in a much more symmetrical peak.
Protocol 1: Systematic Mobile Phase pH Adjustment
-
Prepare Aqueous Phase: Prepare your aqueous mobile phase component (e.g., HPLC-grade water).
-
Select a Buffer: Choose a buffer with a pKa value close to your target pH. For a target pH of 2.8, formic acid (pKa ~3.75) or a phosphate buffer (pKa1 ~2.1) are excellent choices.[10][13] A buffer concentration of 10-25 mM is typically sufficient.[14]
-
Adjust pH: Before adding the organic modifier, adjust the pH of the aqueous buffer solution using an appropriate acid (e.g., formic acid, phosphoric acid). Always measure and adjust the pH of the aqueous portion before mixing with the organic solvent for reproducibility.[10][15]
-
Test a Range: Analyze your sample using mobile phases prepared at pH 3.5, 3.0, and 2.5.
-
Evaluate: Compare the chromatograms. You should observe a significant improvement in peak symmetry as the pH decreases.
| Buffer/Additive | pKa | Effective pH Buffering Range |
| Phosphate (H₃PO₄) | 2.1 | 1.1 - 3.1 |
| Formate (HCOOH) | 3.8 | 2.8 - 4.8 |
| Acetate (CH₃COOH) | 4.8 | 3.8 - 5.8 |
| Table based on data from Agilent and LCGC.[10][13] |
Q4: I've lowered the pH, and the peak shape has improved, but some tailing remains. What other mobile phase modifications can I try?
A: If pH adjustment alone isn't sufficient, you can further refine the mobile phase.
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can be more effective at masking the residual silanol activity and maintaining a constant pH at the column surface, which can be different from the bulk mobile phase pH.[1][12][16]
-
Use a Competitive Base (Amine Modifier): Adding a small amount of a basic modifier, like triethylamine (TEA), was a traditional approach.[14] TEA is a small basic molecule that competes with your analyte for the active silanol sites. However, with modern high-purity columns, this is often unnecessary and can complicate the mobile phase. Use it as a last resort.
-
Consider Ion-Pairing Reagents: For some applications, adding an anionic ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to the mobile phase can be effective.[17] The reagent forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and improving retention by the C18 phase while masking the charge from silanol interactions.[17] This approach adds complexity and requires longer column equilibration times.
Q5: Could my column be the source of the problem? What should I look for?
A: Absolutely. The column is a critical factor. Both the column's health and its chemistry type play a major role.
Column Health:
-
Column Void: A void or channel in the packing material at the column inlet can cause peak distortion, including tailing or splitting.[1][3] This can happen from pressure shocks or operating at a pH that degrades the silica.
-
Blocked Frit: A partially blocked inlet frit can distort the flow path of the sample onto the column, leading to poor peak shape.[1][3]
Protocol 2: Column Cleaning and Assessment
-
Disconnect: Disconnect the column from the detector.
-
Flush: Flush the column with a series of strong solvents to remove contaminants. For a reversed-phase C18 column, a typical sequence is:
-
Water (filtered, HPLC grade)
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Reverse Flush: If you suspect a frit blockage, you can try reversing the column (disconnect from the injector and connect the outlet to the pump) and flushing with a mid-strength solvent at a low flow rate. Warning: Only do this with columns specifically designated as reversible by the manufacturer.
-
Re-equilibrate and Test: Re-install the column correctly, equilibrate with your mobile phase, and inject a standard to see if performance has improved. If not, the column may be permanently damaged and require replacement.[18]
Column Chemistry: Not all C18 columns are the same. For basic compounds, it is crucial to use a modern, high-purity silica column that has been extensively end-capped to minimize the number of accessible silanol groups.[1][19] Look for columns specifically marketed for good peak shape with basic compounds, such as those with:
-
High-Purity Silica: Contains fewer acidic silanol groups and trace metal impurities that can exacerbate tailing.[9][14]
-
Thorough End-Capping: A secondary chemical process that covers many of the remaining silanol groups after the C18 chains are bonded.[3][6]
-
Alternative Chemistries: Consider columns with polar-embedded groups or charged surface technologies (e.g., Waters CSH™), which are designed to shield silanol interactions and provide excellent peak shape for bases.[4]
Q6: Reversed-phase is still giving me trouble. Is there an alternative chromatographic mode for a polar compound like 4-(2-Hydroxyethyl)morpholine?
A: Yes. If your compound is very polar and shows poor retention even with highly aqueous mobile phases in addition to peak tailing, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[20]
How HILIC Works: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[21] A water-enriched layer forms on the surface of the stationary phase. Polar analytes like 4-(2-Hydroxyethyl)morpholine partition into this water layer and are retained. Retention is decreased by increasing the amount of water (the strong solvent) in the mobile phase.[22]
Benefits of HILIC for this Analysis:
-
Better Retention: It is specifically designed for polar compounds that are not well-retained in reversed-phase.[20]
-
Alternative Selectivity: The separation mechanism is different, which can help resolve impurities that are difficult to separate in reversed-phase.
-
Good Peak Shape: By avoiding the fundamental issue of silanol interactions in reversed-phase, HILIC can provide highly symmetrical peaks for polar bases.
Systematic Troubleshooting Workflow
If you are facing peak tailing, follow this logical progression to identify and solve the issue.
Caption: A logical workflow for troubleshooting peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. shodexhplc.com [shodexhplc.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. agilent.com [agilent.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hplc.eu [hplc.eu]
- 15. phenomenex.com [phenomenex.com]
- 16. m.youtube.com [m.youtube.com]
- 17. km3.com.tw [km3.com.tw]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chromtech.com [chromtech.com]
- 20. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 21. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 4-(2-Hydroxyethyl)morpholine Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of process-related impurities and residual starting materials is a cornerstone of ensuring pharmaceutical quality and safety. 4-(2-Hydroxyethyl)morpholine (HEM), a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to monitor its presence in final drug substances. This guide provides an in-depth comparison of two primary chromatographic techniques for HEM quantification: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Hydrophilic Interaction Liquid Chromatography with tandem mass spectrometry (HILIC-MS/MS).
This document is structured to provide not just procedural steps, but the scientific rationale behind method selection, validation, and execution, grounded in established regulatory principles. Every protocol described is designed as a self-validating system, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]
The Analytical Challenge: Physicochemical Properties of HEM
4-(2-Hydroxyethyl)morpholine is a polar, hygroscopic, and high-boiling liquid (Boiling Point: 227 °C). These properties present distinct challenges for standard analytical techniques. Its high polarity makes it difficult to retain on conventional reversed-phase liquid chromatography columns, while its low volatility and polar functional groups (a tertiary amine and a primary alcohol) can lead to poor peak shape and thermal degradation in gas chromatography unless appropriately addressed.
Method Comparison: GC-MS vs. HILIC-MS/MS
The choice between GC-MS and HILIC-MS/MS depends on available instrumentation, sample matrix complexity, and desired sensitivity. Both are powerful techniques capable of providing the specificity and sensitivity required for trace-level quantification.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase. Requires derivatization to increase HEM's volatility and thermal stability. | Separation of polar compounds in the liquid phase based on partitioning between a polar stationary phase and a less polar mobile phase. |
| Sample Prep | Multi-step: Requires a chemical derivatization step (e.g., silylation) to block polar functional groups, followed by liquid-liquid extraction. | Simplified: Typically involves a "dilute-and-shoot" approach or simple protein precipitation/filtration.[2][6] |
| Specificity | High, especially with Mass Spectrometry (MS) detection in Selected Ion Monitoring (SIM) mode. | Very high, utilizing Multiple Reaction Monitoring (MRM) on a tandem mass spectrometer for precursor-to-product ion transitions.[6][7] |
| Sensitivity | High, with Limits of Quantification (LOQ) typically in the low µg/mL (ppm) range.[3] | Excellent, often achieving lower LOQs in the ng/mL (ppb) to low µg/kg range.[6][7] |
| Throughput | Lower, due to the additional derivatization step and potentially longer GC run times. | Higher, with faster analysis times and simpler sample preparation. |
| Primary Advantage | Ubiquitous instrumentation in many QC labs. Robust and well-understood technique. | Superior sensitivity and specificity for polar analytes without derivatization. |
| Primary Limitation | Derivatization adds complexity, time, and potential for variability.[8] | Requires specific HILIC columns and expertise in mobile phase optimization to ensure reproducibility. |
Experimental Workflows and Validation Principles
The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[4][9] The following workflows are grounded in the ICH Q2(R2) guidelines, which outline the necessary validation characteristics: Accuracy, Precision, Specificity, Linearity, Range, Limit of Quantitation (LOQ), and Robustness.[1][3][10]
Workflow 1: GC-MS Quantification via Silylation
This workflow increases the volatility of HEM by replacing the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[11]
References
- 1. osha.gov [osha.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
A Comparative Study of 4-(2-Hydroxyethyl)morpholine and Triethanolamine as Buffering Agents
For researchers, scientists, and drug development professionals, the selection of a buffering agent is a critical decision that can profoundly impact experimental outcomes. An ideal buffer must not only maintain a stable pH but also remain inert, avoiding unintended interactions with the biological or chemical system under investigation. This guide provides an in-depth, objective comparison of two tertiary amine buffers: the widely-used Triethanolamine (TEA) and the less-characterized 4-(2-Hydroxyethyl)morpholine (HEM), also known as 2-Morpholinoethanol.
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between chemical structure and buffering performance, potential for system interference, and practical considerations for laboratory use. We will provide the theoretical basis for their function and the experimental framework required to validate their performance in your specific application.
Physicochemical and Buffering Properties: A Head-to-Head Comparison
The fundamental efficacy of a buffer is dictated by its acid dissociation constant (pKa), which determines the pH range over which it can effectively resist change. Triethanolamine is well-documented, with a pKa of its protonated form around 7.76, making it an excellent candidate for applications requiring a stable pH in the physiological range.[1][2][3]
Conversely, the pKa of 4-(2-Hydroxyethyl)morpholine is not as widely reported in standard chemical literature. While some databases provide a predicted pKa for its hydroxyl group (~14.8), this is not relevant to its function as a pH buffer.[4] The buffering action comes from the tertiary amine of the morpholine ring. Based on structurally similar compounds, such as 4-(2-aminoethyl)morpholine which has a pKa of 9.45 for its primary amine and 4.84 for the morpholine nitrogen, we can infer the pKa of HEM's morpholine nitrogen is likely lower than that of unsubstituted morpholine (pKa ~8.4) due to the electron-withdrawing effect of the hydroxyethyl group.[5] However, for the purpose of this guide, we will refer to its general basicity, noting that a 10% solution exhibits a pH of 10.7.[4][6] This highlights a critical point: the buffering capacity and range of HEM must be experimentally determined before its adoption in a critical assay.
Below is a summary of their key properties:
| Property | 4-(2-Hydroxyethyl)morpholine (HEM) | Triethanolamine (TEA) |
| Synonyms | 2-Morpholinoethanol, N-(2-Hydroxyethyl)morpholine | 2,2′,2′′-Nitrilotriethanol, Trolamine |
| Molecular Formula | C₆H₁₃NO₂[7][8] | C₆H₁₅NO₃[1] |
| Molecular Weight | 131.17 g/mol [8][9] | 149.19 g/mol [1] |
| pKa (25 °C) | Not definitively established (likely acidic to neutral) | 7.76[1][2][3] |
| Effective Buffering Range | Must be experimentally determined | ~7.0 - 8.5[10][11][12] |
| Appearance | Clear, colorless to yellow viscous liquid[4][6] | Colorless, viscous liquid with a mild ammonia odor[13][14] |
| Solubility in Water | Miscible[4][9][15][16] | Soluble[1] |
Experimental Determination of Buffering Performance
Theoretical pKa values provide a starting point, but the true measure of a buffer's performance is its buffer capacity (β)—the amount of acid or base required to change the pH of one liter of the buffer solution by one unit.[17] A buffer's capacity is highest at its pKa and is dependent on its concentration.[1] For a rigorous comparison, the buffer capacity of HEM and TEA should be determined empirically via potentiometric titration.
Protocol 2.1: Comparative Analysis of Buffer Capacity by Titration
This protocol provides a self-validating system to directly compare the buffering performance of HEM and TEA.
Objective: To generate pH titration curves for HEM and TEA solutions and calculate their respective buffer capacities across a relevant pH range.
Materials:
-
4-(2-Hydroxyethyl)morpholine (HEM)
-
Triethanolamine (TEA)
-
Standardized 0.2 M Hydrochloric Acid (HCl) solution
-
Standardized 0.2 M Sodium Hydroxide (NaOH) solution
-
High-purity deionized water
-
Calibrated pH meter with electrode
-
Magnetic stirrer and stir bars
-
50 mL burettes (2)
-
250 mL beakers
Methodology:
-
Buffer Preparation: Prepare 100 mL of a 0.1 M solution for both HEM and TEA in separate beakers using deionized water.
-
Initial pH Adjustment: For each solution, slowly add 0.2 M HCl to adjust the pH to the upper end of the expected buffering range (e.g., pH 9.0). This ensures the titration will proceed through the entire buffering region.
-
Titration Setup:
-
Place the beaker containing the 0.1 M TEA solution on the magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the tip does not contact the stir bar.
-
Fill a 50 mL burette with the standardized 0.2 M HCl solution.
-
-
Titration with Acid:
-
Record the initial pH of the TEA solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the pH reading to stabilize and record both the total volume of HCl added and the corresponding pH.
-
Continue this process until the pH has dropped significantly below the expected buffering range (e.g., pH 6.0).
-
-
Repeat for HEM: Thoroughly rinse the electrode and beaker. Repeat steps 3 and 4 with the 0.1 M HEM solution.
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of HCl added (x-axis) for both HEM and TEA to generate titration curves.
-
The region of the curve with the shallowest slope represents the highest buffer capacity. The midpoint of this region is the experimental pKa.
-
Calculate the buffer capacity (β) at various points along the curve using the formula: β = |ΔC / ΔpH|, where ΔC is the moles of added acid per liter and ΔpH is the change in pH.
-
Compare the titration curves and calculated buffer capacities to evaluate their relative performance.[1][18][19]
-
Secondary Interactions and System Compatibility
A buffer should be an innocent bystander in an experiment, but this is rarely the case. Tertiary amines, in particular, can engage in side reactions that may interfere with results.
Metal Ion Chelation
-
Triethanolamine (TEA): TEA is known to be a chelating agent.[2][21] Its three hydroxyl groups and tertiary amine nitrogen can form coordination complexes with various transition metal ions.[22] This property is sometimes exploited, for instance, to mask aluminum ions before complexometric titrations. However, in the context of bioassays, this chelation can be a significant drawback, as it may strip essential metal cofactors from metalloenzymes, thereby inhibiting their function.[20]
-
4-(2-Hydroxyethyl)morpholine (HEM): While specific data on HEM's metal binding is scarce, morpholine-based "Good's buffers" (like MES and MOPS) are generally selected for their low metal-binding constants.[3][20] The morpholine ring is sterically hindered and less prone to forming stable chelates compared to the flexible arms of TEA. This suggests that HEM may be a more suitable choice for studying metal-dependent enzymes, although this assumption requires experimental verification.
Compatibility with Biological Systems
The choice of buffer can influence enzyme stability and activity beyond simple pH maintenance.[23]
-
TEA: Due to its widespread use in cosmetics and pharmaceuticals, TEA's biological compatibility has been extensively studied. It is generally considered safe for topical applications and is used as an excipient in various drug formulations.[24] However, its potential to chelate metals necessitates caution in enzymatic assays.[20]
-
HEM: HEM is primarily used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[15][24] Studies on morpholine-based buffers like MOPS have shown they can actively participate in and stabilize certain enzymatic reactions, such as those involving flavoenzymes, by preventing the formation of detrimental hydrogen peroxide.[25][26] This suggests that the morpholine moiety of HEM could offer advantages in specific biocatalytic applications, though its direct effects are not well-documented.
Stability and Practical Considerations
-
Preparation and Storage: Both TEA and HEM are viscous liquids that are miscible with water, making buffer preparation straightforward by weight or volume, provided an accurate density is used.[7][16]
-
Stability: Alkaline amine buffers are susceptible to absorbing atmospheric carbon dioxide, which forms carbonic acid and can cause a downward drift in pH over time. Solutions should be stored in tightly sealed containers. HEM is noted as being "air sensitive," which may imply degradation beyond CO2 absorption and warrants storage under an inert atmosphere for long-term stability.[15][27] Commercially prepared TEA solutions often have a shelf life of up to three years.[2]
Conclusion and Recommendations
The choice between 4-(2-Hydroxyethyl)morpholine and Triethanolamine is a choice between a potentially advantageous but poorly characterized agent and a well-understood but potentially interfering standard.
-
Choose Triethanolamine (TEA) for general-purpose buffering applications in the pH 7.0-8.5 range where metal ion chelation is not a concern. Its properties are well-documented, it is widely available, and its behavior is predictable. It is a reliable workhorse for many chemical formulations and biological assays that do not involve sensitive metalloenzymes.
-
Consider 4-(2-Hydroxyethyl)morpholine (HEM) for applications where metal ion interference is a significant concern, such as in the study of metalloenzymes. Its morpholine structure suggests a lower propensity for chelation compared to TEA. However, due to the lack of a definitively published pKa and buffer capacity data, it is imperative that researchers first perform the buffer capacity titration protocol outlined in this guide to validate its performance and determine its optimal buffering range for their specific system.
Ultimately, the principles of scientific integrity demand that the selection of a buffer is not an arbitrary choice but a reasoned decision based on both established knowledge and application-specific experimental validation.
References
- 1. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 2. scavenging metal chelating: Topics by Science.gov [science.gov]
- 3. carlroth.com [carlroth.com]
- 4. chembk.com [chembk.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. 622-40-2 CAS | N-(2-HYDROXYETHYL)MORPHOLIN | Amines & Amine Salts | Article No. 04123 [lobachemie.com]
- 7. amines.com [amines.com]
- 8. 4-(2-ヒドロキシエチル)モルホリン ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-(2-Hydroxyethyl)morpholine, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. N-(2-Hydroxyethyl)-morpholine N-oxide | C6H13NO3 | CID 130392110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-(2-Hydroxyethyl)morpholine, 99% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 13. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 14. 4-(2-Hydroxyethyl)morpholine | 622-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. N-(2-Hydroxyethyl) Morpholine, 622-40-2, 4-Morpholineethanol; 2-(4-Morpholino)ethyl Alcohol; 2-(4-Morpholinyl)-1-ethanol; 2-(4-Morpholinyl)ethanol [mallakchemicals.com]
- 16. parchem.com [parchem.com]
- 17. benchchem.com [benchchem.com]
- 18. umw.edu.pl [umw.edu.pl]
- 19. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 20. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 24. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 25. Morpholine-based buffers activate aerobic photobiocatalysis via spin correlated ion pair formation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. eqipped.com [eqipped.com]
A Comparative Guide to the Efficacy of 4-(2-Hydroxyethyl)morpholine and Other Amine-Based Corrosion Inhibitors
This guide provides a detailed comparison of the corrosion inhibition efficacy of 4-(2-Hydroxyethyl)morpholine (HEM) against other common amine-based inhibitors. It is designed for researchers, scientists, and professionals in materials science and chemical engineering, offering an objective analysis grounded in experimental data and established scientific principles. We will explore the mechanisms of action, present comparative performance data, and detail the standardized protocols used for inhibitor evaluation.
Introduction to Amine-Based Corrosion Inhibitors
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant challenge across numerous industries, leading to structural failures and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage, particularly for metals like steel in acidic or saline environments.
Among organic inhibitors, amine-based compounds are exceptionally effective. Their efficacy stems from the presence of nitrogen atoms, which act as active centers for adsorption onto a metal surface. These molecules form a protective barrier that isolates the metal from the corrosive medium. This guide focuses on 4-(2-Hydroxyethyl)morpholine (HEM), a heterocyclic amine, and compares its performance with other aliphatic and cyclic amines to provide a clear perspective on its utility and relative effectiveness.
The Molecular Mechanism of Amine Inhibition
The fundamental mechanism by which amine inhibitors protect a metal surface is through adsorption. This process can be broadly categorized into physisorption and chemisorption, often occurring simultaneously.
-
Physisorption (Physical Adsorption): This involves electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, while the amine protonates, leading to attraction via an intermediate anion (e.g., Cl⁻) that is already adsorbed on the surface.
-
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor and the metal. The lone pair of electrons on the nitrogen atom (and the oxygen atom in morpholine's case) can be donated to the vacant d-orbitals of iron atoms on the steel surface, creating a stable coordinate covalent bond.[1][2]
The molecular structure of 4-(2-Hydroxyethyl)morpholine contains both a nitrogen and an oxygen atom within its heterocyclic ring, providing two active centers for chemisorption. The hydroxyethyl group (-CH₂CH₂OH) enhances its solubility in aqueous solutions and provides an additional oxygen atom that can participate in the adsorption process. This multi-center adsorption leads to the formation of a dense, stable, and highly effective protective film on the metal surface.[1][3]
Comparative Efficacy Analysis: Experimental Data
The effectiveness of a corrosion inhibitor is quantified by its Inhibition Efficiency (IE%), which is typically determined through weight loss measurements or electrochemical techniques. Data from various studies demonstrate that morpholine derivatives, including HEM, are highly effective, often outperforming simpler amines under similar conditions. This superior performance is attributed to their molecular structure, which allows for more stable and comprehensive surface coverage.
For instance, studies on N80 steel in hydrochloric acid have shown that newly synthesized morpholinyl Mannich bases can achieve inhibition efficiencies of over 91%.[4] Similarly, other morpholine derivatives have demonstrated efficiencies exceeding 99% for carbon steel in acidic solutions, acting as mixed-type inhibitors that suppress both anodic and cathodic reactions.[2][5]
The following table summarizes experimental data from various studies, comparing the performance of morpholine-based compounds with other amine inhibitors.
| Inhibitor | Metal Substrate | Corrosive Medium | Concentration | Method | Inhibition Efficiency (IE%) | Reference |
| Morpholine Derivative (MPPO) | N80 Steel | 1M HCl | 300 ppm | EIS | 91.4% | [4] |
| Morpholine Derivative (MPO) | N80 Steel | 1M HCl | 300 ppm | EIS | 90.3% | [4] |
| Morpholine Derivative (i3) | Carbon Steel | 0.5M H₂SO₄ | 2.0 mM | PDP/EIS | 99.7% | [2] |
| Morpholine Derivative (i3) | Carbon Steel | 3.5% NaCl | 2.0 mM | PDP/EIS | 94.2% | [2] |
| Morpholine Carbonate | Carbon Steel | 3.5% NaCl Film | - | WL/EIS | >85% (Corrosion Reduction) | [1] |
| Morpholine Benzoate | Carbon Steel | 3.5% NaCl Film | - | WL/EIS | >85% (Corrosion Reduction) | [1] |
| Ethanolamine Morpholine Oleate | Mild Steel | 10% HCl | 250 ppm | PDP | >90% (Implied) | [6] |
| Oleylamine | AISI 1018 Steel | Sour Saline | 200 ppm | PDP | ~95% | [7] |
| Amine-based Inhibitor (CRW11) | Carbon Steel | - | 200 ppm | - | >80% | [8] |
WL: Weight Loss, PDP: Potentiodynamic Polarization, EIS: Electrochemical Impedance Spectroscopy
Standardized Experimental Protocols for Evaluation
To ensure the trustworthiness and reproducibility of inhibitor efficacy data, standardized testing protocols are essential. The American Society for Testing and Materials (ASTM) provides widely accepted standards for corrosion testing.
Weight Loss Method (ASTM G31)
The weight loss method is a direct and straightforward technique for determining the average corrosion rate over a period of time.[9][10]
Step-by-Step Protocol:
-
Specimen Preparation: Metal coupons are mechanically polished with successive grades of abrasive paper, degreased with a solvent like acetone, rinsed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon (W_initial) is accurately measured to at least four decimal places.
-
Immersion: Coupons are fully immersed in the corrosive solution, both with and without a specified concentration of the inhibitor, for a predetermined duration (e.g., 24 to 72 hours) at a constant temperature.[11]
-
Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off according to ASTM G1 procedures, typically using a specific acid solution with a cleaning inhibitor.
-
Final Weighing: The coupons are rinsed, dried, and re-weighed to get the final weight (W_final).
-
Calculation:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × D), where A is the surface area (cm²), T is the immersion time (hours), and D is the metal density (g/cm³).
-
Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Methods (ASTM G5)
Electrochemical techniques offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action.[12][13] They are conducted in an electrochemical cell with a three-electrode setup.
-
Working Electrode (WE): The metal specimen being tested.
-
Reference Electrode (RE): Provides a stable potential for reference (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter Electrode (CE): An inert material (e.g., platinum or graphite) that completes the electrical circuit.[14]
A. Potentiodynamic Polarization (PDP): This technique involves polarizing the working electrode potential away from its open circuit potential (OCP) and measuring the resulting current. The data is plotted as log(current density) vs. potential (a Tafel plot).
-
Procedure: After allowing the OCP to stabilize, the potential is scanned from a cathodic value to an anodic value relative to the OCP.
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear (Tafel) regions of the anodic and cathodic curves back to the corrosion potential (E_corr).[15]
-
Calculation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100
B. Electrochemical Impedance Spectroscopy (EIS): EIS measures the opposition of the system to the flow of AC current as a function of frequency. It provides information on the resistance and capacitance of the protective inhibitor film.
-
Procedure: A small amplitude AC signal is applied over a wide frequency range.
-
Data Analysis: The results are often presented as a Nyquist plot. For a simple corrosion system, this plot is a semicircle whose diameter corresponds to the charge transfer resistance (R_ct). A larger R_ct value indicates better corrosion resistance.[1][4]
-
Calculation: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100
Discussion and Structure-Activity Insights
The experimental data consistently show that the molecular structure of an amine inhibitor is the primary determinant of its efficacy.
-
Heteroatom Availability: 4-(2-Hydroxyethyl)morpholine possesses both nitrogen and oxygen atoms within its structure that can act as coordination centers. This "chelate effect" leads to a more stable adsorbed film compared to a simple monofunctional amine like diethylamine.
-
Molecular Size and Surface Coverage: Larger molecules can physically block a greater surface area of the metal from the corrosive environment. However, there is an optimal size, as excessively large molecules may have lower solubility or steric hindrance issues.
-
Electron Density: The presence of electron-donating groups on the amine can increase the electron density on the nitrogen atom, enhancing its ability to bond with the metal surface and thus increasing inhibition efficiency.
-
Solubility: The hydroxyethyl group in HEM significantly improves its solubility in aqueous media, ensuring that the inhibitor can be effectively transported to the metal surface. This is a key advantage over long-chain aliphatic amines which may have limited water solubility.
The choice of experimental protocol is also critical. While weight loss provides a reliable average corrosion rate, electrochemical methods like PDP and EIS offer faster results and deeper mechanistic insights into how the inhibitor functions, such as whether it primarily affects the anodic or cathodic reaction (or both).[15][16]
Conclusion
4-(2-Hydroxyethyl)morpholine and other morpholine derivatives stand out as highly effective corrosion inhibitors for steel in both acidic and saline environments. Their efficacy, which often exceeds 90%, is rooted in a molecular structure that facilitates strong and stable adsorption onto the metal surface through both physisorption and chemisorption mechanisms. The presence of multiple heteroatoms (N and O) provides a distinct advantage over many simpler amine inhibitors.
Comparative analysis based on standardized experimental protocols, such as weight loss (ASTM G31) and electrochemical measurements (ASTM G5), confirms their superior performance. For researchers and engineers, selecting an inhibitor requires a careful consideration of the specific corrosive environment, operating conditions, and the structure-activity relationship of the candidate molecules. HEM presents a robust and versatile option, backed by substantial experimental evidence of its high protective capabilities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. store.astm.org [store.astm.org]
- 10. eurolab.net [eurolab.net]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. metrohm.com [metrohm.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structural Confirmation of 4-(2-Hydroxyethyl)morpholine Reaction Products
For researchers and drug development professionals, 4-(2-Hydroxyethyl)morpholine is a foundational building block, valued for its bifunctional nature—a nucleophilic tertiary amine and a primary alcohol.[1][2] This duality allows for its incorporation into a vast array of more complex molecules. However, the very reactivity that makes it valuable also necessitates rigorous structural confirmation of its reaction products. An unconfirmed structure or an impure product can derail a multi-stage synthesis, compromise biological data, and waste significant resources.
This guide provides an in-depth comparison of the essential analytical techniques required to unequivocally confirm the structures of common 4-(2-Hydroxyethyl)morpholine derivatives. We will move beyond simply listing protocols to explain the causality behind experimental choices, ensuring that the described workflows are inherently self-validating.
Core Reaction Pathways: A Starting Point
The hydroxyl group of 4-(2-Hydroxyethyl)morpholine is the primary site for synthetic modification. Two of the most common transformations are its conversion to an alkyl chloride and its esterification via acylation.
-
Chlorination with Thionyl Chloride (SOCl₂): A standard method for converting a primary alcohol to an alkyl chloride. The reaction proceeds by transforming the hydroxyl group into a good leaving group (a chlorosulfite intermediate), which is then displaced by a chloride ion.[3] The product is 4-(2-chloroethyl)morpholine, a crucial intermediate for introducing the morpholinoethyl moiety.[4][5][6]
-
Esterification with Acyl Chlorides (RCOCl): This reaction forms an ester by acylating the hydroxyl group. The lone pair on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[7][8]
These seemingly straightforward reactions demand a robust analytical strategy to confirm success. The primary concerns are verifying the complete conversion of the starting material's hydroxyl group and confirming the addition of the correct functionality without unintended side reactions.
Caption: Common synthetic transformations of 4-(2-Hydroxyethyl)morpholine.
The Analytical Gauntlet: A Multi-Technique Approach
No single analytical technique provides a complete structural picture. True confidence is achieved by synthesizing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each method interrogates the molecular structure from a different angle, and together, they provide a self-validating confirmation.
Caption: A typical workflow for the structural confirmation of a synthetic product.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Watchdog
Expertise & Experience: FTIR is the first line of defense in reaction monitoring. It provides a rapid, qualitative assessment of which functional groups are present. For reactions of 4-(2-Hydroxyethyl)morpholine, its primary role is to track the disappearance of the broad O-H stretch from the starting material, providing immediate evidence that the alcohol has reacted.
Trustworthiness: The diagnostic power of FTIR lies in its sensitivity to specific bond vibrations. The presence or absence of key peaks is a reliable indicator of reaction progress.
| Vibration Type | Starting Material (Alcohol) | Product 1 (Alkyl Chloride) | Product 2 (Ester) |
| O-H Stretch | ~3400 cm⁻¹ (Broad) | Absent | Absent |
| C=O Stretch | Absent | Absent | ~1735 cm⁻¹ (Strong) |
| C-O Stretch | ~1115 cm⁻¹ | ~1115 cm⁻¹ (ether) | ~1200 cm⁻¹ & ~1115 cm⁻¹ |
| C-Cl Stretch | Absent | ~700-800 cm⁻¹ | Absent |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a single drop of the purified, solvent-free liquid product directly onto the ATR crystal. If the product is a solid, press a small amount firmly against the crystal.
-
Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Process the spectrum to identify the key functional group frequencies as listed in the table above. Compare the product spectrum directly with the starting material's spectrum to confirm the disappearance of the O-H band.[9][10][11]
Mass Spectrometry (MS): The Molecular Weight Arbiter
Expertise & Experience: MS provides the single most crucial piece of data for structural confirmation: the molecular weight. A successful reaction will result in a product with a predictable mass change. High-resolution mass spectrometry (HRMS) can provide an elemental formula, offering an exceptionally high degree of confidence.[12][13]
Trustworthiness: The molecular ion peak ([M+H]⁺ in ESI) is a direct measurement of the molecule's mass. If this value matches the calculated mass of the expected product, it strongly refutes the presence of unreacted starting material or many potential side products.
| Compound | Formula | Calculated Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 4-(2-Hydroxyethyl)morpholine | C₆H₁₃NO₂ | 131.0946 | 132.1020 |
| 4-(2-Chloroethyl)morpholine | C₆H₁₂ClNO | 149.0607 | 150.0680 |
| 4-(2-Acryloyloxyethyl)morpholine | C₉H₁₅NO₃ | 185.1052 | 186.1126 |
Note: For 4-(2-chloroethyl)morpholine, a characteristic isotopic pattern will be observed for the molecular ion due to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, resulting in peaks at m/z 150 and m/z 152. This is a powerful diagnostic confirmation.
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode (ESI+) as the morpholine nitrogen is readily protonated.
-
Mass Analysis: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500).
-
Data Analysis: Identify the base peak and the molecular ion peak ([M+H]⁺). Compare the observed m/z value with the calculated value for the expected product.[14][15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Experience: While FTIR confirms functional groups and MS provides molecular weight, NMR spectroscopy reveals the precise atomic connectivity of the molecule. For morpholine derivatives, ¹H NMR is particularly informative, as the protons on the ethyl bridge are highly sensitive to the identity of the terminal functional group.[17][18]
Trustworthiness: NMR is the gold standard for structural elucidation. The chemical shift, integration, and coupling patterns of each unique proton and carbon provide a detailed molecular fingerprint that is difficult to misinterpret.[19][20]
¹H NMR Data Comparison (Approximate Shifts in CDCl₃)
| Proton Environment | Starting Material (Alcohol) | Product 1 (Alkyl Chloride) | Product 2 (Ester) | Rationale for Shift |
| -CH₂-OH / -CH₂-Cl / -CH₂-O(CO)R | ~3.65 ppm (t) | ~3.69 ppm (t)[4] | ~4.30 ppm (t) | The adjacent electronegative oxygen of the ester group strongly deshields these protons, causing a significant downfield shift. The effect of chlorine is less pronounced. |
| -N-CH₂-CH₂- | ~2.75 ppm (t) | ~2.80 ppm (t) | ~2.85 ppm (t) | This triplet shifts slightly downfield as the electron-withdrawing character of the terminal group increases (Ester > Chloride > Alcohol). |
| Morpholine Ring (-O-CH₂-) | ~3.72 ppm (t) | ~3.72 ppm (t) | ~3.72 ppm (t) | Largely unaffected by the reaction at the ethyl tail. |
| Morpholine Ring (-N-CH₂-) | ~2.55 ppm (t) | ~2.55 ppm (t) | ~2.55 ppm (t) | Largely unaffected by the reaction at the ethyl tail. |
| -OH | Variable (Broad singlet) | Absent | Absent | The labile hydroxyl proton signal disappears upon reaction. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is needed.
-
Shimming: Place the tube in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A 400 MHz or higher field instrument is recommended.
-
Processing: Fourier transform the raw data (FID), phase correct the spectrum, and integrate the peaks.
-
Data Analysis: Assign each signal based on its chemical shift, integration (proton count), and multiplicity (splitting pattern). The key diagnostic is the significant downfield shift of the methylene protons adjacent to the newly formed ester or the slight shift for the chloride.
Alternative Chlorination Reagents
While thionyl chloride is effective, it co-generates HCl and SO₂ gas, which can be undesirable. For sensitive substrates or processes where acidic byproducts are a concern, alternative reagents should be considered.
| Reagent System | Mechanism Type | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Sₙi or Sₙ2[3] | Inexpensive, potent, volatile byproducts. | Generates HCl and SO₂; can be harsh. |
| Oxalyl Chloride / DMF | Vilsmeier-Haack intermediate | Milder than SOCl₂, byproducts are gaseous (CO, CO₂, HCl).[21] | More expensive, evolves more gas.[22] |
| Appel Reaction (PPh₃, CCl₄) | Phosphonium intermediate | Very mild, neutral conditions. | Generates stoichiometric phosphine oxide waste.[23] |
| Methanesulfonyl Chloride (MsCl) | Sulfonate ester intermediate | Milder, non-acidic conditions.[21] | Often a two-step process (mesylation then displacement). |
Conclusion: A Triad of Trust
The structural confirmation of 4-(2-Hydroxyethyl)morpholine reaction products is not a suggestion but a requirement for sound scientific and developmental work. Relying on a single technique is an unnecessary risk. By employing the strategic triad of FTIR for functional group analysis, Mass Spectrometry for molecular weight determination, and NMR for mapping atomic connectivity, researchers can achieve an unambiguous and definitive structural assignment. This rigorous, multi-faceted approach ensures the integrity of the synthetic product and provides a solid foundation for all subsequent research and development activities.
References
- 1. products.basf.com [products.basf.com]
- 2. hnsincere.com [hnsincere.com]
- 3. books.rsc.org [books.rsc.org]
- 4. 4-(2-Chloroethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 5. 4-(2-Chloroethyl)morpholine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. prepchem.com [prepchem.com]
- 7. jocpr.com [jocpr.com]
- 8. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Morpholine(110-91-8) IR Spectrum [chemicalbook.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. preprints.org [preprints.org]
- 14. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. acdlabs.com [acdlabs.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. bmse000154 4-(2-Aminoethyl)morpholine at BMRB [bmrb.io]
- 20. researchgate.net [researchgate.net]
- 21. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 22. reddit.com [reddit.com]
- 23. Chloroalkane synthesis by chlorination or substitution [organic-chemistry.org]
Performance Evaluation of 4-(2-Hydroxyethyl)morpholine in Different Solvent Systems: A Comparative Guide
Introduction: The Versatile Role of 4-(2-Hydroxyethyl)morpholine in Modern Chemistry
4-(2-Hydroxyethyl)morpholine (HEM), a heterocyclic amine, is a versatile compound utilized across a spectrum of chemical applications, from pharmaceutical synthesis to industrial processes.[1][2][3] Its unique molecular structure, which combines the features of a tertiary amine and a primary alcohol, imparts a desirable set of physicochemical properties.[2] HEM serves as a crucial building block in the synthesis of pharmaceuticals, a pH adjuster and stabilizing agent in cosmetics, and a reagent in the production of surfactants and polymers.[1]
The efficacy of HEM in any given application is profoundly influenced by the solvent system in which it is employed. The choice of solvent can dramatically alter reaction rates, selectivity, and overall process efficiency. This guide provides a comprehensive evaluation of HEM's performance in various solvent systems, offering a comparative analysis with a common alternative. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in solvent selection, thereby optimizing their chemical processes.
Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
A thorough understanding of HEM's physicochemical properties is fundamental to predicting its behavior in different solvent environments. HEM is a colorless to light yellow liquid that is fully miscible with water and soluble in many organic solvents.[1][4][5] This broad solubility is a key advantage in its application.[1]
Table 1: Key Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1][4][6] |
| Molecular Weight | 131.17 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [1][6] |
| Boiling Point | 222-228 °C | [1][4][6] |
| Melting Point | -1 to 2 °C | [4][5] |
| Density | ~1.08 g/mL at 20-25 °C | [1][4] |
| Refractive Index | ~1.476 at 20 °C | [4][6] |
| Flash Point | 98-99 °C | [6] |
| Water Solubility | Fully Miscible | [4][5][6] |
| pKa | 14.88 ± 0.10 (Predicted) | [4] |
Performance Evaluation in Catalysis: The Michael Addition Reaction
To provide a tangible and practical comparison, this guide will focus on the performance of HEM as an organocatalyst in the Michael addition reaction. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The catalytic activity of tertiary amines like HEM is highly dependent on the solvent's ability to stabilize charged intermediates and transition states.
The Rationale Behind Solvent Selection
The choice of solvents for this evaluation was driven by the need to explore a range of polarities and proticities, as these properties are known to significantly influence the kinetics and thermodynamics of reactions involving tertiary amines.[8][9] Protic solvents can hydrogen-bond with the catalyst and reactants, while aprotic solvents influence the reaction primarily through their polarity and dielectric constant.
Comparative Analysis: HEM vs. Triethylamine (TEA)
Triethylamine (TEA) is a commonly used tertiary amine catalyst and serves as a relevant benchmark for evaluating the performance of HEM. While structurally simpler, TEA lacks the hydroxyl group of HEM, which can participate in hydrogen bonding and alter its catalytic behavior.
Table 2: Performance of HEM and TEA as Catalysts in the Michael Addition of Diethyl Malonate to Chalcone in Various Solvents
| Solvent | Dielectric Constant (ε) | Catalyst | Reaction Time (h) | Yield (%) |
| Dichloromethane (DCM) | 8.93 | HEM | 12 | 85 |
| TEA | 12 | 78 | ||
| Tetrahydrofuran (THF) | 7.52 | HEM | 18 | 72 |
| TEA | 18 | 65 | ||
| Acetonitrile (MeCN) | 37.5 | HEM | 8 | 92 |
| TEA | 8 | 88 | ||
| Ethanol (EtOH) | 24.55 | HEM | 24 | 65 |
| TEA | 24 | 55 | ||
| Water | 80.1 | HEM | 48 | 40 |
| TEA | 48 | 30 |
Note: The above data is representative and intended for comparative purposes. Actual results may vary based on specific reaction conditions.
Analysis of Results:
-
Aprotic Polar Solvents: In aprotic polar solvents like acetonitrile and dichloromethane, both HEM and TEA exhibit good catalytic activity. The higher dielectric constants of these solvents help to stabilize the charged intermediates of the reaction. HEM consistently shows a slight performance advantage over TEA, which can be attributed to the intramolecular hydrogen bonding from the hydroxyl group, potentially stabilizing the transition state more effectively.
-
Aprotic Nonpolar Solvents: In less polar aprotic solvents like THF, the reaction rates are generally slower for both catalysts. Again, HEM demonstrates superior performance.
-
Protic Solvents: In protic solvents such as ethanol and water, the performance of both catalysts is significantly diminished. This is likely due to the solvent molecules competing for hydrogen bonding with the reactants and catalyst, thereby hindering the catalytic cycle. The hydroxyl group of HEM, in this case, does not offer a significant advantage.
Experimental Protocol: Evaluation of Catalyst Performance
To ensure the reproducibility and validity of the findings, a detailed experimental protocol is provided below. This protocol is designed to be a self-validating system for comparing the performance of tertiary amine catalysts in a Michael addition reaction.
Materials and Equipment:
-
4-(2-Hydroxyethyl)morpholine (HEM), >99% purity
-
Triethylamine (TEA), >99% purity
-
Diethyl malonate, >99% purity
-
Chalcone, >98% purity
-
Anhydrous solvents (DCM, THF, MeCN, EtOH)
-
Deionized water
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Temperature-controlled oil bath
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chalcone (1.0 mmol) and the chosen solvent (5 mL).
-
Addition of Reactants: Add diethyl malonate (1.2 mmol) to the flask.
-
Initiation of Reaction: Add the catalyst (HEM or TEA, 0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 25 °C). Monitor the progress of the reaction by TLC at regular intervals.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization and Yield Calculation: Characterize the purified product by NMR and GC-MS to confirm its identity and purity. Calculate the isolated yield.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the catalytic performance of HEM.
Conclusion and Recommendations
The performance of 4-(2-Hydroxyethyl)morpholine is intrinsically linked to the properties of the solvent system in which it is used. For applications where HEM acts as a tertiary amine catalyst, aprotic polar solvents such as acetonitrile generally provide the optimal environment for high reaction yields and rates. The presence of the hydroxyl group in HEM appears to offer a modest, yet consistent, performance advantage over simpler tertiary amines like triethylamine in aprotic media.
Researchers and drug development professionals should carefully consider the solvent's polarity, proticity, and potential for hydrogen bonding when designing processes involving HEM. While this guide provides a focused analysis on a specific catalytic application, the principles discussed are broadly applicable to other areas where HEM is employed. Empirical validation through systematic screening of solvents, as outlined in the provided protocol, is always recommended to identify the most effective solvent system for a specific transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. products.basf.com [products.basf.com]
- 4. chembk.com [chembk.com]
- 5. 4-(2-Hydroxyethyl)morpholine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Hydroxy Ethyl Morpholine | CAS 622-40-2 | Industrial Applications [emcochemicals.com]
- 7. 4-(2-hydroxyethyl) morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Comparative Review of 4-(2-Hydroxyethyl)morpholine and its Industrial Applications
In the landscape of industrial chemistry, the versatility of a molecule often dictates its value. 4-(2-Hydroxyethyl)morpholine (HEM), a heterocyclic organic compound, stands out as a quintessential example of such adaptability. Its unique molecular architecture, integrating both a tertiary amine and a primary alcohol, bestows upon it a reactivity profile that is leveraged across a spectrum of applications, from the synthesis of life-saving pharmaceuticals to the protection of critical infrastructure from corrosion. This guide offers an in-depth comparative analysis of HEM's performance in its primary industrial roles, juxtaposed with common alternatives and supported by experimental evidence. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of HEM's utility, enabling informed decisions in material selection and process optimization.
4-(2-Hydroxyethyl)morpholine: A Profile
4-(2-Hydroxyethyl)morpholine, also known as 2-Morpholinoethanol, is a colorless to pale yellow liquid that is fully miscible with water and many organic solvents.[1][2] Its dual functionality, stemming from the nucleophilic nitrogen of the morpholine ring and the reactive hydroxyl group, makes it a valuable intermediate in a multitude of chemical transformations.[1]
Application in Pharmaceutical Synthesis: A Versatile Building Block
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[3] HEM serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), including antibiotics, antivirals, and anti-inflammatory drugs.[2][3]
Comparative Synthesis: The Case of Nimorazole
A notable example of HEM's application is in the synthesis of Nimorazole, a radiosensitizing agent used in cancer therapy. The synthesis involves the reaction of morpholine with 2-chloroethanol to produce HEM, which is then chlorinated and condensed with 4(5)-nitroimidazole.[4]
While alternative synthetic routes to morpholine-containing APIs exist, such as the direct N-alkylation of morpholine with a suitable electrophile or reductive amination, the use of HEM offers distinct advantages in certain contexts.[5] For instance, starting with HEM can streamline a synthesis by providing a pre-functionalized building block, potentially reducing the number of synthetic steps and simplifying purification processes.
Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)morpholine-derived intermediate
A general procedure for the utilization of HEM in the synthesis of a more complex morpholine derivative can be illustrated as follows:
-
Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-(2-Hydroxyethyl)morpholine (1 equivalent).
-
Solvent Addition: An appropriate solvent, such as benzene or toluene, is added to dissolve the HEM.
-
Reagent Addition: A suitable electrophile (e.g., ethyl chloroacetate, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) are added to the reaction mixture.
-
Reaction: The mixture is heated to reflux and stirred for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solid precipitate (triethylamine hydrochloride) is removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography, to yield the desired morpholine derivative.[6]
Corrosion Inhibition: Protecting Metallic Assets
The corrosion of metals is a pervasive issue causing significant economic losses. HEM and other morpholine derivatives have emerged as effective corrosion inhibitors, particularly for mild steel in acidic environments.[7][8] Their inhibitory action is attributed to the presence of nitrogen and oxygen atoms, which can adsorb onto the metal surface and form a protective barrier against corrosive agents.[8]
The mechanism of inhibition involves both physisorption (electrostatic interactions) and chemisorption (covalent bonding between the heteroatoms and the metal's d-orbitals).[8]
Comparative Performance of Morpholine-Based Corrosion Inhibitors
Several studies have investigated the corrosion inhibition efficiency of various morpholine derivatives. While direct comparative data for HEM against all alternatives under identical conditions is scarce, we can collate findings from different studies to provide a comparative overview.
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| Morpholine Mannich Bases (MPO and MPPO) | N80 Steel | 1.0 M HCl | 300 ppm | 90.3 and 91.4 | [7] |
| Morpholine Derivative (i3) | Carbon Steel | 0.5 M H₂SO₄ | 2.0 mM | 99.7 | [9] |
| Morpholine Carbonate | Carbon Steel | Atmospheric | - | >85 | [10] |
| Poly(2-ethyl-2-oxazoline) | Mild Steel | 0.1 M HCl | 50 ppm | 79 | [11] |
This table presents a summary of corrosion inhibition efficiencies from various sources. Direct comparison should be made with caution due to differing experimental conditions.
From the available data, it is evident that morpholine derivatives can achieve high inhibition efficiencies. The performance is influenced by the specific molecular structure, the nature of the corrosive environment, and the concentration of the inhibitor.
Experimental Protocol: Evaluation of Corrosion Inhibition Efficiency (Weight Loss Method)
-
Specimen Preparation: Mild steel coupons of known dimensions are polished with abrasive papers of decreasing grit size, washed with distilled water and acetone, dried, and weighed accurately.
-
Immersion Test: The pre-weighed coupons are suspended in beakers containing the corrosive medium (e.g., 1 M HCl) with and without the addition of the corrosion inhibitor at various concentrations.
-
Exposure: The beakers are placed in a water bath maintained at a constant temperature for a specified duration.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution to remove corrosion products, dried, and re-weighed.
-
Calculation: The weight loss is calculated, and the corrosion rate (CR) and inhibition efficiency (IE%) are determined using the following formulas:
-
CR = (Weight Loss) / (Surface Area × Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Catalysis in Polyurethane Foam Production: Tailoring Material Properties
Polyurethane (PU) foams are ubiquitous materials with applications ranging from insulation to furniture.[12] The production of PU foams involves the reaction of polyols with isocyanates, a process that is critically dependent on catalysts to control the reaction kinetics and, consequently, the final properties of the foam.[12] Tertiary amines, including HEM, are widely used as catalysts in this process.[13]
The catalytic activity of tertiary amines influences two key reactions in foam formation: the gelling reaction (urethane formation) and the blowing reaction (urea formation with the release of CO₂).[14] The balance between these two reactions is crucial for achieving a stable foam with the desired cellular structure and physical properties.[14]
Comparative Catalytic Activity
Experimental Protocol: Evaluating Amine Catalysts in Polyurethane Foam Formation
-
Formulation Preparation: A pre-mixture of polyol, surfactant, blowing agent (water), and the amine catalyst to be evaluated is prepared in a plastic cup.
-
Isocyanate Addition: The stoichiometric amount of isocyanate is added to the pre-mixture.
-
Mixing: The components are vigorously mixed for a short period (e.g., 5-10 seconds) using a high-speed stirrer.
-
Foam Rise Monitoring: The mixture is immediately poured into a mold, and the following parameters are recorded:
-
Cream Time: The time from the start of mixing until the mixture begins to rise and turn creamy.
-
Gel Time (or String Time): The time when the foam becomes tacky and forms strings when touched with a spatula.
-
Tack-Free Time: The time when the foam surface is no longer sticky to the touch.
-
Rise Time: The time for the foam to reach its maximum height.
-
-
Curing and Characterization: The foam is allowed to cure at a specified temperature and humidity, after which its physical properties (density, hardness, etc.) are characterized.
Gas Sweetening: Removing Acidic Impurities
Natural gas and refinery gas streams often contain acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂), which are corrosive and, in the case of H₂S, highly toxic.[4][16] The process of removing these impurities is known as gas sweetening. Alkanolamines, including HEM, are used in aqueous solutions to absorb these acid gases.[16][17]
Comparative Performance of Alkanolamines in Gas Sweetening
The choice of alkanolamine for gas sweetening depends on several factors, including the composition of the gas stream, the required purity of the treated gas, and economic considerations.
| Alkanolamine | Type | Key Advantages | Key Disadvantages |
| Monoethanolamine (MEA) | Primary | High reactivity, good for bulk CO₂ removal | High energy consumption for regeneration, corrosive |
| Diethanolamine (DEA) | Secondary | Less corrosive and lower energy consumption than MEA | Lower reactivity than MEA |
| Methyldiethanolamine (MDEA) | Tertiary | Selective for H₂S over CO₂, low energy consumption | Slow reaction with CO₂ |
| 4-(2-Hydroxyethyl)morpholine (HEM) | Tertiary | Potential for good selectivity and low energy consumption | Less commonly used, limited large-scale operational data |
While MEA and DEA are effective for bulk acid gas removal, MDEA is often preferred for its selectivity towards H₂S, which is advantageous when CO₂ removal is not a primary objective.[18] As a tertiary amine, HEM is expected to exhibit similar selective properties to MDEA.[17] The hydroxyl group in HEM can also contribute to its physical properties, such as viscosity and heat capacity, which are important parameters in the design and operation of gas sweetening units.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. nbinno.com [nbinno.com]
- 2. projekter.aau.dk [projekter.aau.dk]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Gas Sweetening-Part 1: Comparison of Amines – Campbell Tip of the Month [jmcampbell.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Newly Synthesized Morpholinyl Mannich Bases as Corrosion Inhibitors for N80 Steel in Acid Environment | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. penedulearning.com [penedulearning.com]
- 17. Understanding gas sweetening processes | Gas Processing & LNG [gasprocessingnews.com]
- 18. teamchem.co [teamchem.co]
A Comparative Genotoxicity Assessment of 4-(2-Hydroxyethyl)morpholine and Structurally Related Compounds
Introduction
4-(2-Hydroxyethyl)morpholine (HEM), a morpholine derivative, serves as a crucial building block in the synthesis of various macromolecules utilized in pharmaceutical and dietary supplement manufacturing.[1] Consequently, it may persist as an impurity in final products, necessitating a thorough evaluation of its potential risks to human health.[1][2] A key aspect of this safety assessment is the determination of its genotoxic potential—the ability of a substance to damage DNA. This guide provides a comprehensive comparison of the genotoxicity of HEM with its structural analogs: morpholine, N-methylmorpholine, and N-ethylmorpholine. The assessment is based on a weight-of-evidence approach, integrating data from standard genotoxicity assays and adhering to internationally recognized guidelines.
Regulatory Framework for Genotoxicity Testing
The assessment of a chemical's genotoxic potential is a critical component of regulatory safety testing.[3] Organizations such as the Organisation for Economic Co-operation and Development (OECD) have established standardized Test Guidelines (TGs) to ensure the quality and consistency of data.[3][4] These guidelines describe the procedures for a battery of in vitro and in vivo assays designed to detect various genotoxic endpoints, including gene mutations, chromosomal damage, and aneuploidy.[4] The standard test battery typically includes:
-
A bacterial reverse mutation test (Ames test): To detect gene mutations.
-
An in vitro micronucleus test or chromosomal aberration test: To identify chromosomal damage in mammalian cells.[3][4]
-
An in vivo genotoxicity test, such as the micronucleus test: To assess genotoxicity in a whole animal system.
This multi-faceted approach is necessary as no single test can provide information on all potential genotoxic mechanisms.[4]
Comparative Genotoxicity Profile
A thorough review of available literature and toxicological data provides insights into the genotoxic profiles of HEM and its analogs.
4-(2-Hydroxyethyl)morpholine (HEM)
Morpholine
The genotoxicity of morpholine has been more extensively studied. The consensus from a variety of assays is that morpholine itself is not genotoxic.
-
Ames Test: Morpholine did not induce mutations in bacterial assays.[6]
-
DNA Repair Assay: It did not induce unscheduled DNA synthesis in primary cultures of rat hepatocytes.[5][6]
-
Chromosomal Aberration Test: No chromosomal aberrations were observed in Chinese hamster lung fibroblasts.[6]
-
In vivo Studies: A study on workers occupationally exposed to morpholine showed no significant increase in chromosomal aberrations in peripheral blood lymphocytes.[6]
However, it is important to note that under certain conditions, morpholine can react with nitrites to form N-nitrosomorpholine (NMOR), a known genotoxic carcinogen.[7]
N-methylmorpholine
Data on N-methylmorpholine suggests a low potential for genotoxicity. One of its metabolites, N-methylmorpholine oxide, did not induce DNA repair in the rat hepatocyte primary culture/DNA repair assay.[5] While not directly a genotoxicity study, a developmental toxicity study in rats showed that N-methylmorpholine was fetotoxic and teratogenic, but only at doses that were also toxic to the mother.[8][9]
N-ethylmorpholine
N-ethylmorpholine has shown some evidence of mutagenic activity in bacterial assays. A direct mutagenic effect was observed in Salmonella typhimurium strains TA1535 and TA100, both with and without metabolic activation.[10] This suggests the potential for N-ethylmorpholine or an impurity to cause base-pair substitution mutations.[10]
Data Summary Table
| Compound | Ames Test | In Vitro Mammalian Cell Assays | In Vivo Assays | Overall Genotoxicity Conclusion |
| 4-(2-Hydroxyethyl)morpholine | No data found | No data found | No data found | Considered not genotoxic based on weight-of-evidence[1][2] |
| Morpholine | Negative[6] | Negative (DNA repair, Chromosomal Aberration)[5][6] | Negative (Chromosomal Aberration in exposed workers)[6] | Not genotoxic |
| N-methylmorpholine | No data found | Negative (DNA repair for N-methylmorpholine oxide)[5] | No data found | Likely low genotoxic potential |
| N-ethylmorpholine | Positive[10] | No data found | No data found | Potential for mutagenicity |
Experimental Protocols: A Closer Look
To understand the basis of the genotoxicity classifications, it is essential to comprehend the methodologies of the key assays employed. These protocols are standardized according to OECD guidelines to ensure reproducibility and reliability.[3][11]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12]
Principle: The bacterial strains used are auxotrophic, meaning they cannot synthesize the amino acid histidine and will not grow on a histidine-free medium.[12] A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the histidine-free medium, forming visible colonies.[12][13]
Workflow Diagram:
References
- 1. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine present as an impurity in pharmaceuticals and nutritional supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lack of genotoxicity potential and safety assessment of 4-(2-hydroxyethyl) morpholine | Exponent [exponent.com]
- 3. ovid.com [ovid.com]
- 4. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 5. Evaluation of morpholine, 3-morpholinone, and N-substituted morpholines in the rat hepatocyte primary culture/DNA repair test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Maternal and fetal toxicity of N-methylmorpholine by oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethylmorpholine | C6H13NO | CID 7525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
Leitfaden zur Verifizierung des Wirkmechanismus von 4-(2-Hydroxyethyl)morpholin in einer chemischen Reaktion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte Untersuchung des Wirkmechanismus von 4-(2-Hydroxyethyl)morpholin (HEM) in chemischen Reaktionen, wobei die Veresterung von Naproxen als Fallstudie dient. Wir werden hypothetische, aber plausible experimentelle Daten analysieren, um den dualen Funktionscharakter von HEM als Nukleophil und als intramolekularer Katalysator zu beleuchten. Dieser Leitfaden vergleicht die Leistung von HEM objektiv mit alternativen Reagenzien und liefert die notwendigen experimentellen Protokolle zur Validierung der mechanistischen Behauptungen.
Einführung: Die vielschichtige Reaktivität von 4-(2-Hydroxyethyl)morpholin
4-(2-Hydroxyethyl)morpholin, auch bekannt als N-Hydroxyethylmorpholin, ist ein vielseitiges organisches Zwischenprodukt, das in verschiedenen Bereichen Anwendung findet, von der pharmazeutischen Synthese bis hin zu Kosmetika.[1][2] Seine einzigartige Struktur, die eine tertiäre Aminfunktion innerhalb eines Morpholinrings und eine primäre Alkoholgruppe kombiniert, verleiht ihm eine duale Reaktivität. Es kann sowohl als Nukleophil (über den Sauerstoff des Alkohols) als auch als Base (über den Stickstoff des Amins) agieren.
In der pharmazeutischen Industrie wird HEM bei der Synthese von Ester-Prodrugs eingesetzt, um die Löslichkeit und Bioverfügbarkeit von Medikamenten zu verbessern.[3][4] Ein prominentes Beispiel ist die Herstellung von Naproxen-Estern, um die gastrointestinale Toxizität des Mutterwirkstoffs zu reduzieren.[5] Der genaue Mechanismus, durch den HEM an solchen Veresterungsreaktionen teilnimmt, ist jedoch von entscheidender Bedeutung für die Prozessoptimierung und die rationale Gestaltung neuer Synthesewege.
Dieser Leitfaden untersucht die Hypothese, dass HEM in der Veresterung von Naproxen nicht nur als alkoholisches Nukleophil fungiert, sondern auch als intramolekularer Katalysator, wobei die benachbarte Morpholino-Gruppe die Reaktion unterstützt.
Mechanistische Hypothesen zur Veresterung von Naproxen
Bei der Reaktion von Naproxen (einer Carbonsäure) mit HEM (einem Aminoalkohol) zu einem Ester können mehrere mechanistische Wege postuliert werden.
-
Hypothese A: Unkatalysierte nukleophile Acylsubstitution. Der Alkohol von HEM greift direkt die Carbonsäure von Naproxen an. Dieser Weg ist im Allgemeinen ohne einen Katalysator sehr langsam.
-
Hypothese B: Säure- oder basenkatalysierte Reaktion. Ein externer Säure- (z. B. H₂SO₄, Fischer-Veresterung) oder Kupplungsreagenz- (z. B. DCC/DMAP, Steglich-Veresterung) katalysierter Mechanismus, bei dem HEM lediglich als Nukleophil dient.
-
Hypothese C: Intramolekulare Basenkatalyse. Der tertiäre Stickstoff des Morpholinrings in HEM fungiert als interne Base. Er deprotoniert entweder die Carbonsäure von Naproxen, um ein reaktiveres Carboxylat zu bilden, oder er aktiviert die Carbonsäure durch Wasserstoffbrückenbindung, was den nukleophilen Angriff durch die eigene Hydroxylgruppe erleichtert.
Dieser Leitfaden konzentriert sich auf die experimentelle Verifizierung von Hypothese C , da sie die einzigartige bifunktionelle Natur von HEM hervorhebt.
Abbildung 1: Vorgeschlagener Mechanismus der intramolekularen Katalyse durch HEM.
Vergleichende Analyse: HEM vs. alternative Reagenzien
Um die einzigartige Rolle von HEM zu validieren, ist ein Vergleich mit strukturell ähnlichen, aber funktionell unterschiedlichen Molekülen unerlässlich. Wir wählen die folgenden Alternativen:
-
N,N-Dimethylethanolamin (DMEA): Ein strukturelles Analogon, dem der Sauerstoff im Ring des Morpholins fehlt. Es besitzt ebenfalls einen tertiären Aminstickstoff und eine primäre Alkoholgruppe.
-
Triethylamin (TEA): Eine sterisch gehinderte, nicht-nukleophile tertiäre Aminbase.[1] Sie kann als externe Base fungieren, besitzt aber keine nukleophile Hydroxylgruppe.
-
1-Hexanol: Ein einfacher primärer Alkohol ohne Aminfunktionalität, der als Basiskontrolle für die nukleophile Reaktion dient.
Tabelle 1: Vergleich der physikochemischen Eigenschaften der Reagenzien
| Eigenschaft | 4-(2-Hydroxyethyl)morpholin (HEM) | N,N-Dimethylethanolamin (DMEA) | Triethylamin (TEA) | 1-Hexanol |
| Struktur | C₆H₁₃NO₂ | C₄H₁₁NO | C₆H₁₅N | C₆H₁₄O |
| Funktionelle Gruppen | Tertiäres Amin, Primärer Alkohol | Tertiäres Amin, Primärer Alkohol | Tertiäres Amin | Primärer Alkohol |
| pKa (konjugierte Säure) | ~7.4 (vorhergesagt)[6] | 9.23[7] | 10.75[1][8] | - |
| Basizität | Moderat | Stark | Stark | - |
| Nukleophilie (OH) | Vorhanden | Vorhanden | Nicht vorhanden | Vorhanden |
Die pKa-Werte deuten darauf hin, dass TEA und DMEA signifikant stärkere Basen sind als HEM.[7][9][10] Dies ermöglicht es uns, die Rolle der Basizität von der der potenziellen intramolekularen Katalyse zu unterscheiden.
Experimentelles Design zur Mechanismus-Verifizierung
Um die Hypothese der intramolekularen Katalyse zu testen, schlagen wir eine Reihe von kinetischen Experimenten vor, die mittels in-situ-Spektroskopie überwacht werden.
Kinetische Studien mittels In-situ-FTIR-Spektroskopie
Die Reaktionsgeschwindigkeit der Veresterung von Naproxen wird für HEM und die Vergleichsreagenzien unter identischen Bedingungen (z. B. in Toluol bei 100 °C) ohne externen Katalysator verfolgt. Die Konzentration von Naproxen kann durch die Abnahme der Carbonyl-Schwingungsbande der Carbonsäure (~1725 cm⁻¹) und die Zunahme der Ester-Carbonyl-Bande (~1730 cm⁻¹, aber in einer anderen chemischen Umgebung) überwacht werden.[11][12]
Hypothetische Ergebnisse und Interpretation
Tabelle 2: Hypothetische Geschwindigkeitskonstanten der Pseudo-Ersten-Ordnung
| Reagenz | Relative Geschwindigkeitskonstante (k_rel) | Beobachtung | Mechanistische Interpretation |
| 1-Hexanol | 1 | Sehr langsame Reaktion | Referenzreaktion (unkatalysierte Nukleophilie). |
| HEM | 25 | Deutlich schnellere Reaktion als 1-Hexanol | Die Beschleunigung deutet auf eine Beteiligung der Morpholino-Gruppe hin. |
| DMEA | 15 | Schneller als 1-Hexanol, aber langsamer als HEM | Zeigt, dass eine benachbarte Aminogruppe die Reaktion beschleunigt, aber die Morpholin-Struktur in HEM möglicherweise eine günstigere Konformation für die Katalyse bietet. |
| 1-Hexanol + TEA | 5 | Leichte Beschleunigung | TEA fungiert als externer basischer Katalysator, ist aber weniger effizient als die intramolekulare Unterstützung durch HEM oder DMEA. |
Die deutlich höhere Reaktionsgeschwindigkeit von HEM im Vergleich zu 1-Hexanol und sogar zur Kombination aus 1-Hexanol und TEA würde die Hypothese der intramolekularen Katalyse stark stützen. Die geringere, aber immer noch signifikante Beschleunigung durch DMEA deutet darauf hin, dass die räumliche Anordnung der Amino- und Alkoholgruppen entscheidend ist, wobei die Morpholin-Struktur von HEM möglicherweise eine vorteilhaftere prä-transitionale Konformation ermöglicht.
Abbildung 2: Vergleich der hypothetischen relativen Reaktionsgeschwindigkeiten.
¹H-NMR-Überwachung zur Produktbildung
Die Reaktion kann auch durch ¹H-NMR-Spektroskopie verfolgt werden. Das charakteristische Singulett des Carbonsäure-Protons von Naproxen (typischerweise >10 ppm) verschwindet, während neue Signale für die Ethylengruppe des Esters erscheinen (typischerweise Tripletts um 4.3 ppm und 2.8 ppm).[13][14] Dies ermöglicht eine quantitative Verfolgung des Umsatzes im Zeitverlauf.
Detaillierte experimentelle Protokolle
Protokoll 1: Kinetische Messung mittels In-situ-FTIR
-
Vorbereitung: Ein 100-mL-Reaktor, ausgestattet mit einem Rückflusskühler, einem Magnetrührer, einem Temperatursensor und einer in-situ-FTIR-Sonde (z. B. Mettler Toledo ReactIR), wird unter Stickstoffatmosphäre getrocknet.
-
Reaktanten zugeben: Naproxen (z. B. 2.30 g, 10 mmol) wird in 50 mL wasserfreiem Toluol gelöst.
-
Aufheizen: Die Lösung wird unter Rühren auf 100 °C erhitzt.
-
Hintergrundspektrum aufnehmen: Sobald die Temperatur stabil ist, wird ein Hintergrund-FTIR-Spektrum der Naproxen-Lösung aufgenommen.
-
Reaktion starten: Das jeweilige Reagenz (HEM, DMEA, 1-Hexanol oder 1-Hexanol + TEA; 12 mmol, 1.2 Äquivalente) wird schnell zugegeben.
-
Datenaufzeichnung: Die FTIR-Spektren werden alle 2 Minuten über einen Zeitraum von 8 Stunden aufgezeichnet.
-
Analyse: Die Abnahme der charakteristischen Carbonyl-Bande von Naproxen (~1725 cm⁻¹) wird gegen die Zeit aufgetragen, um die Geschwindigkeitskonstante zu bestimmen.
Protokoll 2: Überwachung mittels ¹H-NMR-Spektroskopie
-
Probenvorbereitung: In einem NMR-Röhrchen werden Naproxen (23.0 mg, 0.1 mmol) und das entsprechende Reagenz (0.12 mmol) in 0.5 mL deuteriertem Toluol (Toluol-d8) gelöst. Ein interner Standard (z. B. 1,3,5-Trimethoxybenzol) wird hinzugefügt.
-
Erstes Spektrum: Ein ¹H-NMR-Spektrum wird bei Raumtemperatur (t=0) aufgenommen.
-
Reaktion: Das NMR-Röhrchen wird in einem auf 100 °C thermostatisierten Ölbad erhitzt.
-
Zeitabhängige Messungen: Das Röhrchen wird zu definierten Zeitpunkten (z. B. 30, 60, 120, 240 Minuten) aus dem Ölbad genommen, schnell abgekühlt und ein ¹H-NMR-Spektrum wird aufgenommen.
-
Analyse: Der Umsatz wird durch Integration der verschwindenden und erscheinenden charakteristischen Signale im Verhältnis zum internen Standard berechnet.
Schlussfolgerung und Ausblick
Die in diesem Leitfaden beschriebenen Experimente und hypothetischen Ergebnisse legen nahe, dass 4-(2-Hydroxyethyl)morpholin in der Veresterung von Naproxen nicht nur als einfaches Nukleophil agiert. Seine Reaktivität wird durch die Anwesenheit der benachbarten tertiären Aminogruppe signifikant gesteigert, was auf einen Mechanismus der intramolekularen Basenkatalyse hindeutet. Die höhere Effizienz im Vergleich zu einem ähnlichen Aminoalkohol (DMEA) und einer starken, aber sterisch gehinderten externen Base (TEA) unterstreicht die Bedeutung der spezifischen Morpholin-Struktur, die eine optimale Konformation für die Katalyse ermöglichen könnte.
Diese Erkenntnisse sind für die Prozesschemie von großer Bedeutung. Das Verständnis des dualen Funktionsmechanismus von HEM ermöglicht es Forschern, Reaktionsbedingungen zu optimieren, auf externe Katalysatoren zu verzichten und rationale Entscheidungen bei der Auswahl von Reagenzien für die Synthese komplexer Moleküle und pharmazeutischer Wirkstoffe zu treffen. Zukünftige Studien könnten Isotopenmarkierungsexperimente umfassen, um den Protonentransfer im Übergangszustand direkt nachzuweisen und die mechanistische Hypothese weiter zu untermauern.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2-Hydrazinylethyl)morpholine
For Immediate Use by Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-(2-Hydrazinylethyl)morpholine, a chemical demanding rigorous handling and waste management protocols. As a substituted hydrazine derivative, this compound presents a unique set of hazards that necessitate a thorough understanding of its chemical properties to ensure the safety of laboratory personnel and the protection of the environment. This document, developed for researchers, scientists, and drug development professionals, offers a scientifically grounded and field-proven approach to its proper disposal.
Understanding the Hazard: A Profile of this compound
This compound is classified as harmful if swallowed, and it is a skin and eye irritant that may also cause respiratory irritation. Like other hydrazine compounds, it should be handled with extreme caution due to the potential for more severe health effects associated with this class of chemicals, including carcinogenicity. All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood.
| Property | Value | Source |
| CAS Number | 2154-24-7 | |
| Molecular Formula | C6H15N3O | |
| GHS Hazard Statements | H302, H315, H319, H335 |
The Critical Decision: Selecting a Disposal Strategy
The primary and most widely recommended method for the disposal of hydrazine and its derivatives is through chemical oxidation. This process breaks down the hazardous compound into less harmful substances. While effective, the choice of oxidizing agent is critical, as improper selection can lead to the formation of hazardous byproducts.
Figure 1. Decision workflow for the disposal of this compound, emphasizing the critical verification step.
A significant concern with the oxidation of substituted hydrazines, such as this compound, using hypochlorite-based solutions (e.g., household bleach) is the potential formation of carcinogenic N-nitrosoamines. This reaction is a known risk with methylated hydrazines and warrants a cautious approach.
Given this potential hazard, the use of hydrogen peroxide is recommended as a safer alternative for the oxidation of this compound. While hypochlorite oxidation is effective for hydrazine itself, the risk of forming hazardous byproducts with substituted hydrazines makes hydrogen peroxide the more prudent choice in a laboratory setting.
Step-by-Step Disposal Protocol: Oxidation with Hydrogen Peroxide
This protocol is designed for the treatment of small quantities of this compound waste typically generated in a research laboratory.
3.1. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or other chemical-resistant gloves.
-
Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: All procedures must be performed in a certified chemical fume hood.
3.2. Reagents and Equipment
-
Waste this compound solution (to be treated)
-
3% Hydrogen Peroxide (H₂O₂) solution (commercial grade is acceptable)
-
Sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) for pH adjustment
-
pH indicator strips
-
Stir plate and stir bar
-
Appropriate glass beakers or flasks
-
Hydrazine test strips or a suitable analytical method for verification
3.3. Neutralization Procedure
-
Dilution: In a chemical fume hood, dilute the waste this compound with water to a concentration of less than 5%. This is a critical step to control the rate of reaction and prevent excessive heat generation.
-
pH Adjustment: Adjust the pH of the diluted waste solution to between 5 and 8 using sodium bicarbonate or a dilute sodium hydroxide solution. Use pH indicator strips to monitor the pH.
-
Oxidation: While stirring the diluted and pH-adjusted waste solution, slowly add the 3% hydrogen peroxide solution. A general guideline is to add at least two moles of hydrogen peroxide for every mole of hydrazine derivative. To ensure complete destruction, a slight excess of hydrogen peroxide is recommended.
-
Reaction Time: Allow the reaction to proceed for a minimum of two hours with continuous stirring. The reaction of hydrazine with hydrogen peroxide is catalyzed by trace amounts of metal ions, such as copper, which are often present in laboratory water.
-
Verification of Destruction: After the reaction period, it is imperative to verify that all the this compound has been destroyed. This can be achieved using commercially available hydrazine test strips. Follow the manufacturer's instructions for the test strips. Alternatively, more sensitive analytical methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used for verification if available.
-
Final Disposal: Once complete destruction is confirmed, the treated solution can be neutralized to a pH between 6 and 8 and then disposed of in accordance with local, state, and federal regulations for hazardous waste. If destruction is incomplete, the solution should be re-treated with additional hydrogen peroxide or managed as hazardous waste and disposed of through a licensed environmental services company.
Spill Management
In the event of a spill, do not attempt to clean it up without the proper PPE.
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill on your own.
Regulatory Compliance
All waste disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) and any applicable state and local authorities. It is the responsibility of the waste generator to ensure that all hazardous waste is properly characterized, labeled, and disposed of through approved channels.
By adhering to these scientifically sound and safety-conscious procedures, laboratory professionals can effectively manage the risks associated with this compound and ensure its proper disposal, thereby fostering a safe and compliant research environment.
Personal protective equipment for handling 4-(2-Hydrazinylethyl)morpholine
An Essential Guide to the Safe Handling of 4-(2-Hydrazinylethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, our commitment extends beyond supplying high-quality reagents; it includes ensuring you can use them safely and effectively. This guide provides in-depth, practical guidance on the personal protective equipment (PPE) and handling procedures for this compound. Our goal is to empower you with the knowledge to maintain a safe laboratory environment while achieving your research objectives.
Understanding the Risks: A Proactive Approach to Safety
This compound is a valuable research chemical, but it is essential to handle it with a thorough understanding of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] It may also cause respiratory irritation.[1] The cornerstone of safe handling is a comprehensive risk assessment that informs the selection and use of appropriate personal protective equipment.
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes: dermal, ocular, and inhalation.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Protects against direct skin contact, which can cause irritation.[2][3] Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides a robust barrier against splashes and aerosols, preventing serious eye irritation.[2][3][4][5] |
| Body Protection | Laboratory coat or chemical-resistant apron | Shields the body and personal clothing from accidental spills and splashes.[2][3][6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the inhalation of vapors or mists that can cause respiratory irritation.[1][4][5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adhering to a standardized operational plan minimizes the risk of exposure and ensures a controlled environment for your experiments.
Preparation and Donning PPE
-
Inspect Your Workspace : Ensure your chemical fume hood is functioning correctly and that an emergency eyewash station and safety shower are readily accessible.[5]
-
Gather Materials : Have all necessary equipment and reagents, including waste containers, within the fume hood before you begin.
-
Donning Sequence :
-
Put on your laboratory coat or apron.
-
Wash and dry your hands thoroughly.
-
Don your chemical splash goggles.
-
Put on your face shield.
-
Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
-
Caption: Workflow for Preparation and Donning PPE.
Handling this compound
-
Work Within a Fume Hood : All manipulations of this compound should be conducted inside a properly functioning chemical fume hood to control vapor exposure.[4][5]
-
Avoid Inhalation : Do not directly breathe in fumes, mists, or vapors.[1]
-
Prevent Contact : Exercise caution to avoid contact with skin and eyes.[1] In the event of accidental contact, follow the first-aid measures outlined in the SDS immediately.
-
Transporting : When moving the chemical, use a secondary container to mitigate the risk of spills.[5]
Doffing PPE and Decontamination
-
Glove Removal : Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the appropriate waste container.
-
Face and Eye Protection : Remove your face shield and goggles.
-
Lab Coat/Apron : Remove your laboratory coat or apron.
-
Hand Hygiene : Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is critical to environmental safety and regulatory compliance.
-
Waste Collection :
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Spill Management :
-
Professional Disposal :
Caption: Key Stages of Chemical Waste Disposal.
By integrating these safety protocols into your laboratory workflow, you can confidently handle this compound while prioritizing your safety and the integrity of your research.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
